PP7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-25-13-6-3-11(4-7-13)9-14-17(23)21-22(18(14)24)12-5-8-15(19)16(20)10-12/h3-10H,2H2,1H3,(H,21,23)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGORAOOZWWQKK-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The PP7/PCP System for RNA Labeling: An In-depth Technical Guide
The ability to visualize and track RNA molecules in living cells is crucial for understanding the intricate orchestration of gene expression and its role in cellular function and disease. The PP7/PCP system, a robust and versatile RNA labeling technique, has emerged as a powerful tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the this compound/PCP system, including its core principles, quantitative characteristics, detailed experimental protocols, and applications in research and drug discovery.
Core Principles of the this compound/PCP RNA Labeling System
The this compound/PCP system is a bipartite system derived from the bacteriophage this compound. It leverages the high-affinity and high-specificity interaction between the this compound coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS). The fundamental principle involves genetically tagging a target RNA with an array of PBS hairpins and co-expressing a fusion protein consisting of PCP and a fluorescent reporter protein (e.g., GFP, mCherry). The specific binding of the PCP-fluorescent protein to the PBS-tagged RNA allows for the visualization and tracking of the RNA of interest within living cells.[1][2]
The key components of the system are:
-
This compound Binding Site (PBS): A short RNA stem-loop structure that is genetically inserted into the target RNA molecule, typically in the 3' untranslated region (UTR) to avoid interference with translation. Multiple copies of the PBS are usually concatenated to amplify the fluorescent signal.
-
This compound Coat Protein (PCP): A small protein that specifically recognizes and binds to the PBS hairpin with high affinity.
-
Fluorescent Protein (FP): A reporter protein, such as Green Fluorescent Protein (GFP) or mCherry, that is genetically fused to the PCP. This fusion allows for the visualization of the RNA-PCP complex.
The this compound/PCP system is analogous to the more widely known MS2/MCP system and the two can be used orthogonally for dual-color imaging of different RNA species within the same cell.[1][3]
Quantitative Data Presentation
The performance of the this compound/PCP system can be characterized by several key quantitative parameters. The following tables summarize these characteristics, providing a basis for experimental design and comparison with other RNA labeling techniques.
| Parameter | Value | Notes |
| Binding Affinity (Kd) | ~1 nM | This high-affinity interaction ensures stable labeling of the target RNA.[4][5] |
| Specificity | High | PCP exhibits minimal cross-reactivity with other cellular components, including the MS2 RNA hairpin.[4] |
Table 1: Binding Characteristics of the this compound/PCP Interaction
| Fluorescent Protein Fusion | Relative Brightness | Photostability | Notes |
| PCP-GFP | Good | Moderate | A commonly used green fluorescent protein fusion. |
| PCP-mCherry | Good | High | A red fluorescent protein fusion with good photostability, suitable for longer imaging sessions. |
| PCP-Venus | Very Good | Moderate | A bright yellow fluorescent protein variant that can enhance signal detection.[4] |
| Tandem-dimer PCP (tdPCP)-FP | Enhanced | Moderate | A single-chain dimer of PCP can improve labeling efficiency and signal-to-noise ratio.[6] |
Table 2: Properties of Common PCP-Fluorescent Protein Fusions
Experimental Protocols
This section provides detailed methodologies for the key steps involved in utilizing the this compound/PCP system for RNA labeling in mammalian cells.
Plasmid Construction
Successful implementation of the this compound/PCP system begins with the proper design and construction of the expression vectors for the PBS-tagged RNA and the PCP-fluorescent protein fusion.
3.1.1. Constructing the PBS-Tagged RNA Expression Vector:
-
Obtain a PBS repeat plasmid: Plasmids containing multiple tandem repeats of the this compound binding site (e.g., 12xPBS or 24xPBS) are available from plasmid repositories like Addgene.
-
Design primers: Design primers to amplify the PBS repeat cassette with appropriate restriction sites for cloning into the 3' UTR of your target gene in a mammalian expression vector (e.g., pcDNA3.1).
-
Ligation: Digest both the amplified PBS cassette and the recipient vector with the chosen restriction enzymes and ligate the fragments together.
-
Verification: Verify the correct insertion and orientation of the PBS cassette by Sanger sequencing.
3.1.2. Constructing the PCP-Fluorescent Protein Expression Vector:
-
Obtain PCP and fluorescent protein sequences: The coding sequence for the this compound coat protein and various fluorescent proteins can be obtained from public databases or existing plasmids.
-
Design fusion construct: Design a fusion construct where the fluorescent protein is linked to either the N- or C-terminus of PCP, often with a flexible linker sequence (e.g., GGGGS) in between to ensure proper folding of both domains.
-
Cloning: Clone the PCP-FP fusion construct into a mammalian expression vector with a strong constitutive promoter (e.g., CMV or EF1a).
-
Verification: Confirm the in-frame fusion and the integrity of the entire coding sequence by Sanger sequencing.
Cell Culture and Transfection
This protocol is optimized for transient transfection in HEK293T cells, a commonly used cell line for their high transfection efficiency.
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium (DMEM with 10% FBS). The cells should be 70-90% confluent at the time of transfection.[7]
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute 1 µg of the PBS-tagged RNA plasmid and 1 µg of the PCP-FP plasmid in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 6 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 100 µL of serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[8]
-
-
Transfection: Add the 200 µL of the transfection complex dropwise to each well of the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. Expression of the tagged RNA and the fusion protein can typically be observed 24-48 hours post-transfection.
Live-Cell Imaging
Live-cell imaging allows for the dynamic tracking of the labeled RNA molecules.
-
Imaging Setup:
-
Use an inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., EMCCD or sCMOS) and an environmental chamber to maintain the cells at 37°C and 5% CO2.[9]
-
Select appropriate filter sets for the fluorescent protein being used (e.g., a GFP filter set for PCP-GFP).
-
Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for high-resolution imaging.
-
-
Image Acquisition:
-
Identify transfected cells by the diffuse fluorescence of the unbound PCP-FP in the nucleus and/or cytoplasm.
-
Acquire images of the fluorescently labeled RNA, which will appear as distinct puncta.
-
Optimize imaging parameters (exposure time, laser power) to maximize the signal-to-noise ratio while minimizing phototoxicity.[9]
-
For dynamic tracking, acquire time-lapse series of images at appropriate intervals depending on the biological process being studied.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts and workflows of the this compound/PCP system.
References
- 1. teusinkbruggemanlab.nl [teusinkbruggemanlab.nl]
- 2. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 3. cornell.flintbox.com [cornell.flintbox.com]
- 4. Background free imaging of single mRNAs in live cells using split fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA recognition site of this compound coat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Frontiers | Computational models for pan-cancer classification based on multi-omics data [frontiersin.org]
- 8. www2.iib.uam.es [www2.iib.uam.es]
- 9. discovery.researcher.life [discovery.researcher.life]
A Technical Guide to PP7 RNA Tagging for Live-Cell Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the PP7 RNA tagging system, a robust and widely used technique for visualizing the dynamics of single RNA molecules in living cells. We will explore the core mechanism, present key quantitative data, and provide detailed experimental protocols to facilitate its implementation in the laboratory.
The Core Mechanism of this compound RNA Tagging
The this compound system is a bipartite system derived from the Pseudomonas aeruginosa bacteriophage this compound. It relies on the high-affinity, high-specificity interaction between two core components:
-
This compound RNA Hairpin (or this compound Binding Site - PBS): A short, ~25-nucleotide RNA stem-loop structure.[1] This sequence is genetically inserted in multiple tandem repeats (typically 12x or 24x) into the RNA of interest (ROI).[2][3] The array of hairpins serves as a bright beacon for visualization.
-
This compound Coat Protein (PCP): A small viral protein that binds to the this compound hairpin as a homodimer with high affinity.[2][4] For visualization, PCP is genetically fused to a fluorescent protein (FP) of choice (e.g., GFP, mCherry).
When the tagged RNA is transcribed in a cell that is also expressing the PCP-FP fusion protein, multiple copies of PCP-FP bind to the tandem hairpins on the RNA molecule. This concentration of fluorophores at a single locus allows the RNA to be visualized as a distinct fluorescent spot above the background of unbound, diffusing PCP-FP molecules.[5] The this compound system is orthogonal to the similar MS2 system, meaning their respective coat proteins do not cross-react with the other's RNA hairpin, enabling dual-color imaging of two different RNA species in the same cell.[2][3][6]
Quantitative Data for System Optimization
The performance of a this compound imaging experiment depends on several quantitative parameters. The following tables summarize key data to aid in experimental design.
Table 1: Binding Affinity of this compound Coat Protein to RNA Hairpins
The dissociation constant (Kd) indicates the strength of the protein-RNA interaction. A lower Kd signifies a tighter bond, which is crucial for stable RNA labeling. The wild-type interaction is very strong, but mutations to the hairpin, particularly the bulged base, can significantly reduce affinity.
| RNA Construct | Modification | Dissociation Constant (Kd) | Reference |
| Wild-Type this compound Hairpin | - | ~1.0 - 1.6 nM | [7][8] |
| P7NB | Bulged 'A' deleted | Nearly complete loss of binding | Lim & Peabody, 2002 |
| P7UB | Bulged 'A' replaced with 'U' | 63 nM | Lim & Peabody, 2002 |
| P7CB | Bulged 'A' replaced with 'C' | 38 nM | Lim & Peabody, 2002 |
| Aptamer Group II (E, G, H) | Selected from random library | 2 nM | Lim & Peabody, 2002 |
Table 2: Photostability of Common Fluorescent Proteins
Photostability is a critical factor for long-term live-cell imaging. The photobleaching half-life is the time it takes for a fluorophore's emission intensity to decrease by 50% under continuous illumination. Higher values indicate greater stability.
| Fluorescent Protein | Spectral Class | Photobleaching Half-Life (s) | Reference |
| EGFP | Green | 23 ± 1.2 | [9] |
| mStayGold | Green | 60 ± 5.6 | [9] |
| mNeonGreen | Green | ~30-40 | [10] |
| mVenus | Yellow | ~10-20 | [11] |
| mCherry | Red | ~25-35 | [11] |
| mScarlet-I | Red | ~40-50 | [11] |
| mCardinal | Far-Red | 530 | [11] |
Note: Photostability is highly dependent on illumination intensity, microscope setup, and cellular environment. These values serve as a comparative guide.
Experimental Workflow and Protocols
Successful implementation of this compound RNA tagging involves molecular cloning, cell culture, and advanced microscopy. The general workflow is outlined below.
Detailed Experimental Protocols
The following protocols provide a generalized framework. Specific details should be optimized for the chosen cell line and experimental goals.
A. Plasmid Construction
-
Tagging the RNA of Interest (ROI):
-
Obtain a plasmid containing an array of this compound binding sites (e.g., pCR4-24X-PP7-SL).
-
Using standard restriction enzyme cloning or Gibson assembly, subclone the 24xthis compound hairpin cassette into the 3' UTR of your gene of interest within an appropriate mammalian expression vector.
-
Design Consideration: Insertion in the 3' UTR is common for studying mRNA localization and transport.[3] For transcription studies, insertion in the 5' UTR or an intron can be used, but be aware of potential impacts on translation.[3]
-
Verify the final construct by Sanger sequencing.
-
-
Creating the PCP-Fluorescent Protein (FP) Fusion Construct:
-
Obtain a plasmid containing the this compound coat protein sequence (e.g., from Addgene, plasmid #61763 contains PCP-mCherry).[12]
-
If a different FP is desired, use PCR to amplify the PCP coding sequence and the FP coding sequence.
-
Use fusion PCR or a linker sequence to clone the PCP and FP into a mammalian expression vector under a moderate constitutive promoter (e.g., UBC or CMV).
-
Design Consideration: A nuclear localization signal (NLS) is often added to the PCP-FP construct. This sequesters unbound protein in the nucleus, reducing cytoplasmic background and improving the signal-to-noise ratio (SNR) for cytoplasmic RNAs.[5][8]
-
Verify the fusion construct by sequencing.
-
B. Cell Culture and Transfection
-
Cell Seeding:
-
The day before transfection, seed healthy, low-passage cells onto glass-bottom dishes or chambered cover glass suitable for high-resolution microscopy.
-
Aim for a cell density of 50-70% confluency at the time of transfection. For HEK293T cells, a seeding density of ~3.8x10^6 cells per 10 cm dish is a good starting point.[13]
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen reagent (e.g., Lipofectamine, FuGENE, or PEI).
-
Co-transfect the ROI-24xthis compound plasmid and the PCP-FP plasmid. The ratio of the plasmids may need optimization, but a 1:1 or 1:2 ratio is a common starting point.
-
Gently add the transfection mix to the cells.
-
Incubate at 37°C and 5% CO2.
-
C. Live-Cell Imaging
-
Incubation:
-
Allow 24-48 hours post-transfection for the expression of both constructs. Change to fresh media ~18 hours after transfection to remove the transfection reagent.[13]
-
-
Microscopy Setup:
-
Use an inverted fluorescence microscope equipped with a high numerical aperture objective (e.g., 60x or 100x oil immersion), a sensitive camera (EMCCD or sCMOS), and an environmental chamber to maintain 37°C and 5% CO2.
-
Select appropriate laser lines and emission filters for the chosen fluorescent protein.
-
To minimize phototoxicity and photobleaching, use the lowest laser power and shortest exposure time that provide an adequate SNR.
-
-
Image Acquisition:
-
Identify cells expressing both constructs. They should show a diffuse pool of fluorescence from the PCP-FP and distinct, brighter puncta corresponding to the tagged RNA molecules.
-
Acquire images as a time-lapse series of Z-stacks to capture the 3D movement of the RNA particles over time.
-
D. Image Analysis
-
Spot Detection and Tracking:
-
Use image analysis software (e.g., ImageJ/Fiji with plugins like TrackMate, or commercial software like Imaris) to identify and track the fluorescent puncta.
-
Apply a Gaussian filter to reduce noise and use a Laplacian of Gaussian (LoG) detector for robust spot identification.
-
Track the spots over time to extract quantitative data on particle dynamics, such as diffusion coefficients and velocities. This data can reveal whether RNA movement is diffusive or directed (e.g., along the cytoskeleton).
-
References
- 1. Various Strategies for Improved Signal-to-Noise Ratio in CRISPR-Based Live Cell Imaging [jstage.jst.go.jp]
- 2. Frontiers | Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques [frontiersin.org]
- 3. Understanding spatiotemporal coupling of gene expression using single molecule RNA imaging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA imaging in living cells – methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Molecule mRNA Detection in Live Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational repression and specific RNA binding by the coat protein of the Pseudomonas phage this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. addgene.org [addgene.org]
The PP7 RNA Imaging System: A Technical Guide to Live-Cell RNA Visualization
Unveiling the Dynamics of RNA in Real-Time
The visualization of RNA molecules within living cells is paramount for understanding the intricate choreography of gene expression, from transcription and processing to transport and localization. The PP7 RNA imaging system, a robust and widely adopted technique, offers researchers a powerful lens to observe these dynamic processes in real-time. This guide provides an in-depth exploration of the core principles of the this compound system, detailed experimental methodologies, and quantitative data to empower its application in diverse research settings, particularly for scientists engaged in drug development and fundamental biological research.
The this compound system is predicated on the high-affinity and specific interaction between the Pseudomonas bacteriophage this compound coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS).[1][2] This interaction forms the cornerstone of a versatile "tag and track" methodology. The gene of interest is genetically tagged with an array of PBS hairpins, typically in the untranslated regions (UTRs). When this tagged RNA is transcribed, the PBS sequences form stable stem-loop structures. Concurrently, the cell is engineered to express a fusion protein consisting of PCP and a fluorescent protein (e.g., GFP, mCherry). Upon binding of the fluorescently-labeled PCP to the PBS array on the target RNA, the transcript becomes brightly labeled and can be visualized using fluorescence microscopy. The accumulation of multiple fluorescent PCP molecules at a single RNA molecule significantly amplifies the signal, enabling the detection of individual transcripts as distinct puncta within the cell.[3]
Core Principle and Workflow
The fundamental principle of the this compound imaging system is a two-component system that allows for the specific labeling of a target RNA molecule.
The experimental workflow for implementing the this compound system involves several key stages, from the initial molecular cloning to the final live-cell imaging and data analysis.
Quantitative Data Summary
The performance of the this compound system can be characterized by several key quantitative parameters. The high affinity of the PCP-PBS interaction is a critical determinant of the system's sensitivity and specificity.
| Parameter | Value | Reference |
| PCP-PBS Dissociation Constant (Kd) | ~1 nM | [2] |
| This compound Stem-Loop Structure | 8 bp hairpin with a 6 nt loop and a bulged purine on the 5' side | [1][4] |
| PCP Protein Size | 127 amino acids | [2] |
The this compound system is often compared to the analogous MS2 system, which utilizes the MS2 coat protein (MCP) and its corresponding RNA hairpin. While both systems are powerful, they exhibit some differences in performance. Notably, the this compound system has been reported to show more complete labeling of the RNA stem-loop arrays compared to the MS2 system, which can result in a better signal-to-noise ratio.[5]
| Feature | This compound System | MS2 System | Reference |
| Coat Protein | This compound Coat Protein (PCP) | MS2 Coat Protein (MCP) | [5] |
| RNA Hairpin | This compound Binding Site (PBS) | MS2 Binding Site (MBS) | [5] |
| Orthogonality | Orthogonal to MS2 system, allowing for dual-color imaging | Orthogonal to this compound system | [5] |
| Labeling Efficiency | Reported to have more complete labeling of stem-loop arrays | Can have incomplete labeling | [5] |
| Signal-to-Noise Ratio | Generally high, can be superior to MS2 | Can be limited by unbound fluorescent protein | [5][6] |
Detailed Experimental Protocols
Plasmid Construction
-
Target RNA Plasmid: The gene of interest is cloned into a mammalian expression vector. An array of this compound binding sites (typically 24 repeats for single-molecule sensitivity) is inserted into either the 5' or 3' UTR of the gene.[1][7] The choice of UTR depends on the specific biological question and to minimize interference with RNA processing and function. A selection marker (e.g., puromycin resistance) is also included in the plasmid backbone.
-
PCP-FP Plasmid: The coding sequence for the this compound coat protein (PCP) is fused in-frame with a fluorescent protein (e.g., EGFP, mCherry).[8] This fusion construct is cloned into a separate mammalian expression vector, often under the control of a weaker, constitutive promoter to maintain low expression levels and minimize background fluorescence.[7] This plasmid should also contain a different selection marker (e.g., neomycin/G418 resistance) than the target RNA plasmid. A nuclear localization signal (NLS) can be added to the PCP-FP construct to sequester unbound protein in the nucleus, thereby reducing cytoplasmic background.[9]
Generation of Stable Cell Lines
The generation of stable cell lines expressing both the tagged RNA and the PCP-FP is crucial for long-term imaging experiments.
-
Host Cell Selection: Choose a host cell line that is amenable to transfection and suitable for the biological question being addressed. Commonly used cell lines include U2OS, HeLa, and CHO cells.[10][11]
-
Transfection: Co-transfect the host cells with the target RNA plasmid and the PCP-FP plasmid using a suitable transfection reagent.
-
Selection: Two days post-transfection, begin selection by adding the appropriate antibiotics (e.g., puromycin and G418) to the culture medium.[10][12] The concentration of the antibiotics should be optimized beforehand by performing a kill curve on the parental cell line.
-
Clonal Isolation: After 2-3 weeks of selection, individual resistant colonies will form. Isolate single colonies using cloning cylinders or by limiting dilution and expand them into clonal cell lines.[10][12]
-
Validation: Screen the clonal cell lines to identify those with optimal expression levels of both the tagged RNA and the PCP-FP. This can be assessed by fluorescence microscopy (for PCP-FP expression and the presence of RNA puncta) and quantitative PCR (for tagged RNA expression). The goal is to select a clone with bright, distinct RNA puncta and low background fluorescence.
Live-Cell Imaging
-
Cell Plating: Plate the validated stable cell line on glass-bottom imaging dishes or chamber slides.
-
Microscopy: Use a high-resolution fluorescence microscope equipped with a sensitive camera and environmental control (to maintain temperature, CO2, and humidity). Wide-field or confocal microscopy can be used, with the choice depending on the desired spatial resolution and signal-to-noise ratio.[3][9]
-
Image Acquisition: Acquire time-lapse images to capture the dynamics of the fluorescently labeled RNA molecules. The acquisition parameters (exposure time, laser power, frame rate) should be optimized to maximize the signal-to-noise ratio while minimizing phototoxicity and photobleaching.[7]
Conclusion
The this compound RNA imaging system provides a powerful and versatile platform for the real-time visualization of RNA dynamics in living cells. Its high specificity and potential for a superior signal-to-noise ratio make it an invaluable tool for researchers seeking to unravel the complex post-transcriptional regulation of gene expression. The combination of the this compound system with the orthogonal MS2 system further expands its utility, enabling simultaneous dual-color imaging of different RNA species or different segments of the same RNA molecule.[7][13] By following the detailed protocols and understanding the quantitative aspects of this system, researchers can effectively harness its capabilities to gain unprecedented insights into the life of an RNA molecule.
References
- 1. RNA imaging in living cells – methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating RNA biology: Tools for imaging RNA in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA recognition site of this compound coat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teusinkbruggemanlab.nl [teusinkbruggemanlab.nl]
- 6. biorxiv.org [biorxiv.org]
- 7. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Single-Molecule mRNA Detection in Live Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 11. Stable Cell Line Generation: Methods & Protocol | Danaher Life Sciences [lifesciences.danaher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Protocol to quantify the rate of RNA polymerase II elongation with MS2/MCP- and this compound/PCP-based live-imaging systems in early Drosophila embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PP7 Coat Protein and RNA Stem Loop Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the Pseudomonas aeruginosa bacteriophage PP7 coat protein (PCP) and its cognate RNA stem loop. This system serves as a valuable model for understanding RNA-protein recognition and has been widely adopted for in vivo RNA imaging and tracking. This document details the quantitative binding data, experimental protocols for studying the interaction, and visual representations of the underlying mechanisms and workflows.
Core Interaction: Structural and Mechanistic Overview
The this compound coat protein binds with high affinity and specificity to a well-defined RNA hairpin structure, which acts as the translational operator for the phage replicase gene. This interaction is crucial for the regulation of viral replication. The crystal structure of the this compound coat protein in complex with its RNA operator reveals a distinct mode of sequence-specific RNA recognition.[1] The RNA hairpin binds across the dimer interface of the this compound coat protein, burying a significant solvent-accessible surface area.
Key features of the this compound RNA stem loop include an 8 base-pair stem, a bulged purine on the 5' side, and a 6-nucleotide loop with the consensus sequence Pu-U-A-G/U-G-Pu.[2][3][4] The bulged adenosine and specific nucleotides within the loop are critical for high-affinity binding.
Below is a diagram illustrating the fundamental interaction between the this compound coat protein dimer and the this compound RNA stem loop.
Caption: Interaction of the this compound Coat Protein Dimer with the RNA Stem Loop.
Quantitative Binding Data
The affinity of the this compound coat protein for its RNA target has been extensively studied using various biophysical techniques. The dissociation constant (Kd) is a key measure of this interaction's strength. The following tables summarize the quantitative data for the wild-type interaction and the effects of mutations in the RNA stem loop.
Table 1: Binding Affinity of this compound Coat Protein to Wild-Type and Mutant RNA Stem Loops
| RNA Variant | Sequence/Mutation Details | Dissociation Constant (Kd) (nM) | Reference |
| Wild-Type (PP7WT) | AUAUGG loop, bulged Adenosine | ~1 | [1][2][5][6] |
| No Bulge (P7NB) | Deletion of the bulged Adenosine | >1000 | [2] |
| Uracil Bulge (P7UB) | Adenosine bulge replaced with Uracil | 63 | [2] |
| Cytosine Bulge (P7CB) | Adenosine bulge replaced with Cytosine | 38 | [2] |
| Guanine Bulge (P7GB-CG) | Adenosine bulge replaced with Guanine, with a C-G closing pair | 2.5 | [2] |
| A1G Loop Mutant (P7A1G) | AUAUGG -> GUAUGG | 63 | [2][7] |
| A2G Loop Mutant (P7A2G) | AUAUGG -> AGUAGG | 2 | [2][7] |
| 5-nt Loop (P75L) | Deletion of one nucleotide from the loop | 75 | [2][7] |
| 4-nt Loop (P74L) | Deletion of two nucleotides from the loop | 75 | [2][7] |
| 3-nt Loop (P73L) | Deletion of three nucleotides from the loop | >1000 | [2][7] |
Table 2: Binding Affinities of SELEX-Derived RNA Aptamers for this compound Coat Protein
| Aptamer Group | Description | Dissociation Constant (Kd) (nM) | Reference |
| Group I (A, B, C, D) | High similarity to wild-type this compound operator | 0.67 - 1.5 | [3][4] |
| Group II (E, G, H) | Less similarity to wild-type, different secondary structures | 2 | [3][7] |
| Group II (F) | Less similarity to wild-type, different secondary structures | 25 | [3][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound coat protein-RNA interaction.
In Vitro Transcription of RNA Probes
The generation of high-quality RNA is a prerequisite for in vitro binding studies. Radiolabeled or fluorescently labeled RNA probes are typically produced by in vitro transcription.
Protocol:
-
Template Preparation: A DNA template containing the T7 RNA polymerase promoter upstream of the desired RNA sequence is prepared. This can be a linearized plasmid or a PCR product.
-
Transcription Reaction: The following components are combined at room temperature in nuclease-free water:
-
10x Transcription Buffer
-
100 mM DTT
-
RNase Inhibitor
-
A, C, G, UTPs (for unlabeled RNA) or a mix of unlabeled and labeled (e.g., [α-³²P]UTP or fluorescently tagged UTP) nucleotides.
-
DNA Template (1 µg)
-
T7 RNA Polymerase
-
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, DNase I is added and the reaction is incubated for another 15 minutes at 37°C.
-
Purification: The transcribed RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol precipitation.
Caption: Workflow for In Vitro Transcription of Labeled RNA Probes.
Nitrocellulose Filter Binding Assay
This is a classic and robust method for quantifying RNA-protein interactions. It relies on the principle that proteins bind to nitrocellulose filters, while free nucleic acids do not.
Protocol:
-
RNA Preparation: A radiolabeled RNA probe is prepared as described in section 3.1.
-
Binding Reaction: A constant, low concentration of the radiolabeled RNA probe (e.g., 10 pM) is incubated with a range of concentrations of the purified this compound coat protein in a suitable binding buffer.
-
Incubation: The binding reactions are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. The filter is immediately washed with cold binding buffer to remove unbound RNA.
-
Quantification: The amount of radioactivity retained on each filter is quantified using a scintillation counter.
-
Data Analysis: The fraction of bound RNA is plotted against the protein concentration, and the data is fitted to a binding isotherm to determine the Kd.
Caption: Workflow of a Nitrocellulose Filter Binding Assay.
Fluorescence Anisotropy
Fluorescence anisotropy (or fluorescence polarization) is a solution-based technique that measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner.
Protocol:
-
RNA Labeling: The this compound RNA stem loop is synthesized with a fluorescent label (e.g., fluorescein) at one end.
-
Binding Titration: A fixed concentration of the fluorescently labeled RNA is placed in a fluorometer cuvette. Small aliquots of a concentrated stock of the purified this compound coat protein are titrated into the cuvette.
-
Measurement: After each addition of protein and a short incubation to reach equilibrium, the fluorescence anisotropy is measured by exciting the sample with polarized light and measuring the emission in both parallel and perpendicular planes.
-
Data Analysis: The change in anisotropy is plotted against the total protein concentration. The data is then fitted to a binding equation to determine the Kd.
Caption: Workflow for a Fluorescence Anisotropy Binding Assay.
In Vivo Applications: The this compound System for RNA Imaging
The high specificity and affinity of the this compound coat protein-RNA interaction have been harnessed for live-cell imaging of RNA. By genetically encoding tandem repeats of the this compound stem loop into a target RNA and co-expressing a fluorescently tagged this compound coat protein (e.g., PCP-GFP), the dynamics of the target RNA can be visualized in real-time. This system, often used in conjunction with the orthogonal MS2-MCP system, allows for dual-color imaging of different RNA species or allelic expression.[8][9][10][11]
Caption: The this compound System for In Vivo RNA Imaging.
Conclusion
The interaction between the this compound coat protein and its cognate RNA stem loop is a well-characterized, high-affinity molecular recognition event. This system not only provides fundamental insights into the principles of RNA-protein interactions but also offers a versatile and powerful tool for the study of RNA biology in living cells. The quantitative data and detailed protocols presented in this guide are intended to facilitate further research and application of this valuable system by the scientific community.
References
- 1. Fluorescence anisotropy RNA-binding experiments [bio-protocol.org]
- 2. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mu-varna.bg [mu-varna.bg]
- 4. researchgate.net [researchgate.net]
- 5. In vitro transcription and radiolabeling of RNAs [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.library.albany.edu [search.library.albany.edu]
- 9. catalog.library.reed.edu [catalog.library.reed.edu]
- 10. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 11. [PDF] SELEX methods on the road to protein targeting with nucleic acid aptamers. | Semantic Scholar [semanticscholar.org]
The PP7 System: A Technical Guide to its History, Development, and Application in RNA Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability to visualize and track RNA molecules in living cells is crucial for understanding the intricate mechanisms of gene regulation and their implications in health and disease. The PP7 system, derived from the Pseudomonas aeruginosa bacteriophage this compound, has emerged as a powerful and versatile tool for real-time tracking of RNA. This technical guide provides a comprehensive overview of the history and development of the this compound system, its core principles, and detailed protocols for its application. We delve into the specifics of the high-affinity interaction between the this compound coat protein (PCP) and its cognate RNA hairpin, and explore its use in single-molecule mRNA imaging and in conjunction with the orthogonal MS2 system for dual-color analysis. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively implement the this compound system in their own investigations.
History and Development
The foundation of the this compound system lies in the natural interaction between the coat protein of the Pseudomonas aeruginosa bacteriophage this compound and a specific stem-loop structure within the phage's RNA genome.[1][2] This interaction is essential for the bacteriophage's life cycle, specifically for the packaging of its genetic material. Recognizing the high specificity and affinity of this protein-RNA interaction, researchers adapted it for use as a molecular tool for labeling and visualizing RNA in living cells.
The this compound system was developed as an orthogonal counterpart to the well-established MS2 system, which is derived from the E. coli bacteriophage MS2.[3] The orthogonality of the two systems is a key advantage, as the coat protein of one system does not bind to the RNA hairpin of the other.[3] This allows for the simultaneous and distinct labeling of two different RNA species within the same cell, a technique known as dual-color imaging.[1]
A significant advancement in the this compound technology has been the engineering of destabilized coat proteins (dPCP).[2] These variants are designed to be rapidly degraded unless they are bound to their target RNA hairpin. This innovation significantly reduces the background fluorescence from unbound, diffusing coat proteins, thereby enhancing the signal-to-noise ratio and improving the sensitivity of single-molecule detection.[2]
The Core of the System: this compound Coat Protein and its RNA Hairpin
The functionality of the this compound system is predicated on the highly specific and high-affinity interaction between the this compound coat protein (PCP) and a 25-nucleotide RNA stem-loop structure, often referred to as the this compound binding site (PBS).[4] The PCP binds as a dimer to this hairpin, and for visualization purposes, the PCP is typically fused to a fluorescent protein (e.g., GFP, mCherry). To amplify the fluorescent signal from a single RNA molecule, multiple copies of the this compound stem-loop are genetically encoded into the target RNA of interest, usually in tandem arrays of 24 or more repeats.[5][6][7]
The following diagram illustrates the fundamental interaction:
Caption: Interaction of the this compound Coat Protein (PCP) dimer with the this compound RNA hairpin.
Quantitative Data
The affinity and specificity of the PCP-RNA interaction are critical for the system's performance. The following table summarizes key quantitative parameters of the this compound system.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) of PCP for this compound RNA hairpin | ~1 nM | [8] |
| Number of tandem this compound stem-loop repeats typically used | 14, 24 | [5][6] |
| Length of a single this compound stem-loop aptamer | ~25 nucleotides | [8] |
| Molecular weight of PCP monomer | ~14 kDa | [4] |
Experimental Protocols
Plasmid Construction for this compound-tagged RNA and PCP-Fusion Protein
Objective: To generate the necessary DNA constructs for expressing the RNA of interest tagged with this compound stem loops and the fluorescently-labeled this compound coat protein.
Methodology:
-
Vector Selection: Choose appropriate mammalian expression vectors for the target RNA and the PCP fusion protein. Vectors containing a strong constitutive promoter (e.g., CMV) are often used for expressing the PCP fusion. The choice of vector for the target RNA will depend on the specific experimental goals (e.g., endogenous gene tagging vs. overexpression).
-
Cloning of this compound Stem-Loop Array:
-
Synthesize or obtain a plasmid containing a tandem array of this compound stem loops (e.g., 24xPP7SL).[5]
-
Using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly), insert the this compound stem-loop array into the desired location of the target gene (e.g., 3' UTR).[9][10] It is crucial to ensure that the insertion does not disrupt the function or regulation of the target RNA.
-
-
Cloning of PCP-Fluorescent Protein Fusion:
-
Obtain the coding sequence for the this compound coat protein (PCP).
-
Fuse the PCP coding sequence in-frame with the coding sequence of a fluorescent protein (e.g., GFP, mCherry). A nuclear localization signal (NLS) is often included to sequester unbound PCP-FP in the nucleus, reducing cytoplasmic background.[11]
-
Clone this fusion construct into a mammalian expression vector.
-
-
Sequence Verification: Sequence verify all constructs to ensure the integrity of the cloned sequences.
Live-Cell Imaging of a Single RNA Species
Objective: To visualize the localization and dynamics of a specific RNA in living cells.
Methodology:
-
Cell Culture and Transfection:
-
Culture the desired mammalian cell line in appropriate growth medium.
-
Co-transfect the cells with the plasmid expressing the this compound-tagged RNA and the plasmid expressing the PCP-fluorescent protein fusion using a suitable transfection reagent. Optimize the ratio of the two plasmids to achieve sufficient labeling without excessive background.
-
-
Cell Plating for Microscopy:
-
24-48 hours post-transfection, plate the cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
-
Live-Cell Imaging:
-
Mount the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire images using appropriate filter sets for the chosen fluorescent protein.
-
For single-molecule imaging, use a highly sensitive camera (e.g., EMCCD or sCMOS) and appropriate laser power and exposure times to minimize phototoxicity while achieving a good signal-to-noise ratio.[4] Time-lapse imaging can be performed to track the movement of individual RNA molecules.
-
The following diagram outlines the experimental workflow for single-color live-cell imaging:
Caption: Workflow for single-color live-cell RNA imaging using the this compound system.
Dual-Color Live-Cell Imaging with the MS2 System
Objective: To simultaneously visualize two different RNA species in the same living cell.
Methodology:
-
Plasmid Construction:
-
Generate a plasmid for the first RNA of interest tagged with the this compound stem-loop array.
-
Generate a plasmid for the second RNA of interest tagged with the MS2 stem-loop array.
-
Generate a plasmid for the PCP fused to a fluorescent protein of one color (e.g., PCP-GFP).
-
Generate a plasmid for the MS2 coat protein (MCP) fused to a fluorescent protein of a different color (e.g., MCP-mCherry).
-
-
Cell Culture and Transfection:
-
Co-transfect cells with all four plasmids. The relative amounts of each plasmid should be optimized to ensure balanced expression and labeling.
-
-
Live-Cell Imaging:
-
Perform live-cell imaging as described in section 4.2, using a microscope capable of acquiring images in two different fluorescence channels.
-
Acquire images sequentially for each channel to avoid bleed-through between the fluorescent signals.
-
The following diagram illustrates the dual-color imaging workflow:
Caption: Workflow for dual-color live-cell RNA imaging using the this compound and MS2 systems.
RNA Affinity Purification (Pull-Down)
Objective: To isolate the this compound-tagged RNA and its associated proteins from cell lysates.
Methodology:
-
Expression of Tagged RNA:
-
Transfect cells with the plasmid expressing the this compound-tagged RNA of interest.
-
-
Cell Lysis:
-
Harvest the cells and prepare a cell lysate under conditions that preserve RNA-protein interactions. The choice of lysis buffer is critical and may need to be optimized.
-
-
Preparation of Affinity Matrix:
-
The PCP is typically expressed as a fusion protein with an affinity tag (e.g., GST, MBP, or a His-tag) in E. coli and purified.
-
Immobilize the purified PCP fusion protein onto an appropriate affinity resin (e.g., glutathione-agarose for GST-PCP).
-
-
RNA Pull-Down:
-
Incubate the cell lysate with the PCP-bound affinity resin. The this compound-tagged RNA, along with its interacting proteins, will bind to the immobilized PCP.
-
Wash the resin several times with a wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound RNA-protein complexes from the resin. Elution can be achieved by competing with a high concentration of free this compound hairpins, changing the buffer conditions, or using a protease to cleave a linker between the PCP and the affinity tag.
-
The isolated proteins can be identified by mass spectrometry, and the RNA can be analyzed by RT-qPCR or northern blotting.
-
Applications in Drug Development
While the this compound system described herein is primarily a tool for basic research in RNA biology, its applications have indirect relevance to drug development. By enabling the detailed study of RNA localization, transport, and translation, the this compound system can help elucidate the mechanisms of action of drugs that target these processes. Furthermore, it can be used in high-throughput screening assays to identify small molecules that disrupt specific RNA-protein interactions implicated in disease. It is important to distinguish this this compound system from "Polyphyllin VII" (also abbreviated as this compound), a natural compound with demonstrated anti-cancer properties, which is a distinct area of drug development research.
Conclusion
The this compound system, with its high specificity and amenability to live-cell imaging, has become an indispensable tool for the study of RNA biology. Its orthogonality with the MS2 system provides a unique advantage for multi-color imaging, allowing for the investigation of complex regulatory networks. The continued development of this system, including the engineering of improved coat protein variants, promises to further enhance its capabilities and broaden its applications in both fundamental research and drug discovery. This guide provides a solid foundation for researchers to harness the power of the this compound system to unravel the dynamic world of RNA within the living cell.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Understanding spatiotemporal coupling of gene expression using single molecule RNA imaging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing Live-Cell Single-Molecule Localization Microscopy Imaging and Single-Particle Tracking in the Archaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Technologies Enabling Single-Molecule Super-Resolution Imaging of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of mRNA Processing Complexes Using an RNA Affinity Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. Identifying proteins that bind to specific RNAs - focus on simple repeat expansion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
A Technical Guide to PP7 and MS2 RNA Labeling Systems for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of RNA labeling technologies is critical for accurately tracking RNA dynamics in live cells. This in-depth technical guide provides a comprehensive comparison of two widely used systems: the bacteriophage-derived PP7 and MS2 systems. This document outlines their core mechanisms, presents a quantitative comparison, and offers detailed experimental protocols to aid in the selection and implementation of the most suitable system for your research needs.
Introduction to RNA Labeling with this compound and MS2 Systems
The ability to visualize and track RNA molecules in real-time within living cells is paramount for unraveling the complexities of gene expression, RNA processing, and transport. The this compound and MS2 RNA labeling systems are powerful tools that allow for the fluorescent tagging of specific RNA molecules. Both systems are derived from bacteriophages and rely on the high-affinity, specific interaction between a coat protein and a corresponding RNA stem-loop structure.
The core principle of these systems involves genetically encoding a tandem array of RNA stem-loops (either this compound or MS2) into the RNA of interest. Concurrently, the corresponding coat protein (PCP for this compound or MCP for MS2) is fused to a fluorescent protein (e.g., GFP) and expressed in the same cells. The binding of multiple fluorescently-tagged coat proteins to the RNA transcript results in a bright fluorescent spot that can be visualized and tracked using fluorescence microscopy. A key advantage of these systems is their orthogonality; the this compound coat protein does not bind to the MS2 stem-loop, and vice-versa, enabling dual-color imaging of two different RNA species simultaneously within the same cell.[1][2][3]
Core Mechanisms of this compound and MS2 Systems
The functionality of both the this compound and MS2 systems hinges on a highly specific protein-RNA interaction.
This compound System: This system utilizes the this compound coat protein (PCP) and its cognate this compound binding site (PBS), a 25-nucleotide RNA stem-loop. The PCP binds as a dimer to each PBS stem-loop, leading to the recruitment of fluorescent proteins to the target RNA.
MS2 System: Similarly, the MS2 system is based on the interaction between the MS2 coat protein (MCP) and the MS2 binding site (MBS), a 19-nucleotide RNA stem-loop. Like PCP, MCP binds as a dimer to the MBS, effectively tagging the RNA molecule with fluorescent reporters.
The high specificity of these interactions minimizes off-target labeling, providing a reliable method for tracking the localization and dynamics of specific RNA molecules.[3]
Quantitative Comparison of this compound and MS2 Systems
The choice between the this compound and MS2 systems often depends on the specific experimental requirements, including the desired signal brightness and signal-to-noise ratio. The following table summarizes key quantitative parameters for both systems.
| Parameter | This compound System | MS2 System | Reference(s) |
| Coat Protein | This compound Coat Protein (PCP) | MS2 Coat Protein (MCP) | |
| RNA Recognition Motif | This compound Binding Site (PBS) | MS2 Binding Site (MBS) | |
| Dissociation Constant (Kd) of Coat Protein-FP Dimer | <20 nM (for PCP-EGFP) | ~410 nM (for MCP-EGFP) | [4] |
| Signal Brightness | Generally brighter | Generally dimmer | [5] |
| Signal-to-Noise Ratio (SNR) | Higher SNR | Lower SNR | [6] |
Note: The tighter binding affinity (lower Kd) of the PCP-EGFP dimer contributes to more efficient labeling and consequently, a brighter signal and higher signal-to-noise ratio compared to the MS2 system.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound and MS2 RNA labeling systems.
Cloning of Tandem Stem-Loop Arrays
The generation of a plasmid containing tandem repeats of the this compound or MS2 stem-loops is a crucial first step. The repetitive nature of these sequences can make cloning challenging.
Protocol for Cloning 24xMS2 Tandem Repeats: [7][8]
-
Primer Design: Design primers to amplify the 24xMS2 stem-loop cassette from a template plasmid (e.g., available from Addgene). Incorporate desired restriction sites into the primers for subsequent cloning into your vector of interest.
-
PCR Amplification:
-
Use a high-fidelity DNA polymerase to minimize errors during amplification of the repetitive sequence.
-
Set up a 50 µL PCR reaction with a final MgCl₂ concentration of 2.0 mM.
-
Use the following PCR program:
-
Initial denaturation: 94°C for 4 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 2 minutes and 30 seconds.
-
-
Final extension: 72°C for 7 minutes.
-
-
-
Gel Purification: Run the PCR product on a 1% agarose gel and purify the DNA fragment corresponding to the 24xMS2 cassette using a gel extraction kit.
-
Restriction Digest: Digest both the purified PCR product and the destination vector with the chosen restriction enzymes overnight at 37°C.
-
Ligation and Transformation:
-
Purify the digested insert and vector.
-
Set up a ligation reaction with a 3:1 insert-to-vector molar ratio for 2 hours at room temperature.
-
Transform competent E. coli (e.g., DH5α) with the ligation product.
-
-
Screening: Screen colonies by restriction digest and confirm the sequence of the insert by Sanger sequencing.
Protocol for Cloning 24xthis compound Tandem Repeats:
A similarly detailed, step-by-step protocol for cloning 24xthis compound repeats is not as readily available in the searched literature. However, the principles are analogous to cloning the 24xMS2 repeats. It is recommended to obtain a plasmid containing the 24xthis compound cassette from a repository like Addgene and use a similar PCR-based strategy with a high-fidelity polymerase to subclone it into the desired vector.
Lentiviral Production and Transduction of Fluorescent Coat Proteins
For stable expression of the fluorescently-tagged coat proteins in mammalian cells, lentiviral transduction is a common and effective method.
Protocol for Lentiviral Production and Transduction of MCP-GFP/PCP-GFP: [9][10][11][12][13][14][15][16][17]
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for your lentiviral vector encoding MCP-GFP or PCP-GFP, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Transfection:
-
On the day of transfection, mix the plasmids in the following ratio: 4 µg lentiviral vector: 3 µg packaging plasmid: 1 µg envelope plasmid.
-
Use a suitable transfection reagent (e.g., Polyethylenimine (PEI) or a commercial reagent like Lipofectamine).
-
For PEI, use a DNA:PEI ratio of 1:3 (µg:µg). Dilute the DNA and PEI separately in serum-free medium (e.g., Opti-MEM) before mixing.
-
Incubate the DNA-transfection reagent complex for 15-20 minutes at room temperature.
-
Add the complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, harvest the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The virus can be used directly or concentrated and stored at -80°C.
-
-
Transduction of Target Cells:
-
Seed your target cells in a 24-well plate.
-
The next day, add the lentiviral supernatant to the cells at various dilutions (to determine the optimal multiplicity of infection - MOI). The addition of polybrene (8 µg/mL) can enhance transduction efficiency.
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After 48-72 hours, assess transduction efficiency by fluorescence microscopy.
-
Live-Cell Imaging of Single RNA Molecules
Proper microscope setup and image acquisition are critical for successful single-molecule RNA imaging.
Protocol for Live-Cell Imaging: [18][19][20][21][22][23][24][25]
-
Cell Plating: Plate cells transduced with the RNA of interest (containing the stem-loop array) and the corresponding fluorescent coat protein on glass-bottom dishes suitable for high-resolution microscopy.
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion).
-
Maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
-
Use a sensitive camera, such as an electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera.
-
-
Image Acquisition:
-
To minimize phototoxicity and photobleaching, use the lowest possible laser power that still provides a detectable signal.
-
Use appropriate filter sets for the fluorescent protein being used (e.g., GFP).
-
Acquire images as a time-lapse series (a Z-stack may be necessary to capture RNAs at different focal planes).
-
Typical exposure times for single-particle tracking are in the range of 20-100 milliseconds.
-
-
Image Analysis:
-
Use single-particle tracking software (e.g., ImageJ/Fiji with plugins like TrackMate) to identify and track the fluorescent spots corresponding to single RNA molecules.
-
Analyze the trajectories to determine parameters such as diffusion coefficients and localization patterns.
-
Troubleshooting:
-
Low Signal-to-Noise Ratio:
-
Increase the number of stem-loops in the RNA construct.
-
Optimize the expression level of the fluorescent coat protein; too high an expression can lead to high background fluorescence.
-
Consider using a brighter fluorescent protein.
-
-
Phototoxicity/Photobleaching:
-
Reduce laser power and/or exposure time.
-
Use an oxygen scavenging system in the imaging medium.
-
-
No Fluorescent Spots:
-
Confirm the expression of both the tagged RNA and the fluorescent coat protein by RT-qPCR and Western blot, respectively.
-
Verify the integrity of the stem-loop array by sequencing.
-
Conclusion
Both the this compound and MS2 RNA labeling systems are invaluable tools for studying RNA biology in living cells. The this compound system generally offers superior brightness and signal-to-noise ratio due to the tighter binding affinity of its coat protein. However, the MS2 system is also widely used and well-characterized. The choice between these systems should be guided by the specific experimental goals and the required sensitivity. The detailed protocols provided in this guide serve as a starting point for researchers to implement these powerful techniques and advance our understanding of the dynamic world of RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Technologies Enabling Single-Molecule Super-Resolution Imaging of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teusinkbruggemanlab.nl [teusinkbruggemanlab.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.org [mdanderson.org]
- 10. Lentivirus Packaging Protocol - Creative Biogene [creative-biogene.com]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. manuals.cellecta.com [manuals.cellecta.com]
- 13. addgene.org [addgene.org]
- 14. genecopoeia.com [genecopoeia.com]
- 15. researchgate.net [researchgate.net]
- 16. genemedi.net [genemedi.net]
- 17. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tech Note: Label Selection and Strategies for Super-Resolution Single Particle Tracking | Bruker [bruker.com]
- 19. biorxiv.org [biorxiv.org]
- 20. insights.oni.bio [insights.oni.bio]
- 21. A guide for single-particle chromatin tracking in live cell nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 22. einsteinmed.edu [einsteinmed.edu]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
Advantages of using the PP7 system for RNA tracking.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track RNA molecules in living cells is paramount for understanding the intricacies of gene expression, regulation, and the development of novel therapeutics. The PP7 system, derived from the Pseudomonas aeruginosa bacteriophage this compound, offers a robust and versatile platform for real-time visualization of RNA dynamics. This guide provides an in-depth overview of the this compound system, its advantages, quantitative performance, and detailed experimental protocols.
Core Advantages of the this compound System
The this compound system is a powerful tool for RNA tracking due to several key advantages:
-
High Specificity and Affinity: The this compound coat protein (PCP) binds to its cognate this compound RNA hairpin with high specificity and a strong binding affinity, ensuring minimal off-target effects.[1]
-
Genetic Encodability: Both the RNA tag (this compound stem-loops) and the fluorescently labeled protein (PCP-FP) are genetically encodable, allowing for stable and long-term expression in a wide range of biological systems.
-
Live-Cell Imaging: The system is fully compatible with live-cell microscopy, enabling the study of dynamic RNA processes such as transcription, transport, localization, and degradation in real-time.
-
Quantitative Analysis: The discrete nature of the fluorescent signal allows for the quantification of RNA molecules and the analysis of transcriptional dynamics, such as bursting kinetics.
-
Orthogonality with the MS2 System: The this compound system is orthogonal to the well-established MS2 system, meaning the coat proteins do not cross-react with the non-cognate RNA hairpins. This orthogonality is a significant advantage, as it allows for simultaneous dual-color imaging of two different RNA species within the same cell.[2][3][4]
-
Continuous Innovation: The this compound system is continuously being improved. Newer generations of the system, such as those using tandem-dimer PCP (tdPCP) and destabilized PCP (dPCP), offer enhanced signal-to-noise ratios and reduced background fluorescence.[2][3][4][5]
Quantitative Performance Data
The performance of the this compound system can be quantified by several key parameters. The following tables summarize these metrics, providing a clear comparison between the standard this compound system and its enhanced variants.
| Parameter | Standard PCP | tdPCP | dPCP | Reference |
| Binding Affinity (Kd) | ~1 nM | Not explicitly different from standard PCP | Not explicitly different from standard PCP | [1] |
| Signal-to-Noise Ratio (SNR) | Moderate; limited by unbound PCP-FP background | Substantially increased compared to standard PCP | ~19-fold enhancement in response to this compound RNA | [2][5] |
| Occupancy of Binding Sites | Can be incomplete at low PCP concentrations | Uniform and complete occupancy of this compound stem-loops | Not explicitly quantified, but designed for high-contrast imaging | [5] |
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability | Reference |
| EGFP | 488 | 507 | 1.00 | Good | |
| mCherry | 587 | 610 | 0.35 | Good | |
| mNeonGreen | 506 | 517 | ~3x EGFP | Good | |
| mScarlet | 569 | 594 | ~5x mCherry | Good |
Experimental Methodologies
This section provides a general framework for implementing the this compound system for live-cell RNA tracking in mammalian cells.
Plasmid Design and Construction
Successful implementation of the this compound system requires the careful design of two main plasmid vectors:
-
PCP-FP Expression Vector: This plasmid drives the expression of the this compound coat protein fused to a fluorescent protein (e.g., EGFP, mCherry, mNeonGreen). Key components include:
-
Promoter: A strong constitutive promoter (e.g., CMV, EF1a) for robust expression.
-
PCP Coding Sequence: The gene encoding the this compound coat protein. For enhanced performance, consider using a tandem-dimer version (tdPCP).
-
Fluorescent Protein Coding Sequence: The gene for the desired fluorescent protein.
-
Nuclear Localization Signal (NLS): Often included to concentrate the unbound PCP-FP in the nucleus, reducing cytoplasmic background.
-
-
This compound-tagged RNA Expression Vector: This plasmid expresses the RNA of interest tagged with an array of this compound binding sites (PBS). Key components include:
-
Promoter: A suitable promoter to drive the expression of the target RNA (e.g., a Pol II promoter for mRNAs, or a U6 promoter for some non-coding RNAs).
-
Gene of Interest: The coding or non-coding sequence of the RNA to be tracked.
-
This compound Binding Site (PBS) Array: A series of tandem repeats of the this compound hairpin sequence (typically 18-24 repeats for optimal signal). This array is usually inserted into the 3' UTR of the target mRNA.
-
Selection Marker: For the generation of stable cell lines (e.g., puromycin, neomycin resistance).
-
Generation of Stable Cell Lines
For long-term and consistent expression, the generation of stable cell lines is recommended. Lentiviral transduction is a highly efficient method for this purpose.[6][7][8]
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector (containing either the PCP-FP or the this compound-tagged RNA construct) and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest: Collect the supernatant containing the lentiviral particles 48-72 hours post-transfection.
-
Transduction: Transduce the target cell line with the collected lentivirus in the presence of polybrene.
-
Selection: Apply the appropriate antibiotic selection (e.g., puromycin, G418) to select for cells that have successfully integrated the constructs.
-
Clonal Selection and Validation: Isolate single-cell clones and validate the expression of the PCP-FP and the tagged RNA by fluorescence microscopy, western blotting, and/or RT-qPCR.
Live-Cell Imaging
-
Cell Plating: Plate the stable cell line on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Imaging Medium: Use an appropriate live-cell imaging medium that maintains cell health and minimizes autofluorescence.
-
Microscopy: A confocal or spinning-disk microscope is recommended for acquiring high-quality images with reduced out-of-focus light.
-
Objective: Use a high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x).
-
Laser Lines and Filters: Use the appropriate laser lines and emission filters for the chosen fluorescent proteins (e.g., 488 nm laser for EGFP, 561 nm laser for mCherry).
-
Environmental Control: Maintain the cells at 37°C and 5% CO2 in an incubation chamber on the microscope stage.
-
-
Image Acquisition:
-
Time-lapse Imaging: Acquire images at appropriate time intervals to capture the dynamics of the RNA of interest.
-
Z-stacking: Acquire a series of images at different focal planes to capture the 3D localization of the RNA.
-
Laser Power: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the this compound system for RNA tracking.
Caption: Workflow for dual-color RNA imaging using the MS2 and this compound systems.
Caption: Mechanism of the destabilized this compound coat protein (dPCP) system.
References
- 1. RNA recognition site of this compound coat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. Stable Expression by Lentiviral Transduction of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lentivirus-delivered stable gene silencing by RNAi in primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus. — Department of Oncology [oncology.ox.ac.uk]
An In-depth Technical Guide to the Limitations of PP7 RNA Visualization Technology
The bacteriophage PP7 RNA labeling system is a powerful technique for visualizing the dynamics of single RNA molecules in living cells. The system is based on the high-affinity interaction between the this compound coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS). By genetically fusing a fluorescent protein (FP) to PCP and inserting an array of PBS repeats into a target RNA, the transcript can be visualized as a fluorescent spot. Despite its widespread use, the this compound system has several inherent limitations that researchers must consider to ensure accurate data interpretation and avoid experimental artifacts.
Core Limitations of the this compound System
The utility of the this compound system is constrained by factors related to signal fidelity, potential perturbation of the target RNA's natural lifecycle, and the fundamental photophysics of fluorescence microscopy.
1. Signal-to-Noise Ratio and Background Fluorescence A primary challenge in this compound imaging is managing the background fluorescence from unbound PCP-FP molecules diffusing throughout the cell, particularly in the nucleus.[1] This background signal can obscure the dimmer signal from single mRNA molecules, thereby reducing the signal-to-noise ratio (SNR).
-
Origin of Background: The system requires overexpression of the PCP-FP fusion protein to ensure that newly transcribed RNAs are rapidly bound. This requisite excess of unbound, fluorescently tagged protein elevates the overall background fluorescence of the cell.[1]
-
Mitigation Strategies: The molar ratio of the expressed tagged RNA to the PCP-FP reporter protein is a critical parameter. At a low 1:1 ratio, RNA-protein complexes may not be clearly distinguishable from the background.[2] It is often recommended to start with a 3:1 ratio of the RNA expression plasmid to the PCP-FP plasmid to improve SNR.[2] Additionally, advanced microscopy techniques and image analysis algorithms for background subtraction are essential for accurate signal detection.[3]
2. Perturbation of RNA Metabolism and Function The introduction of a synthetic array of RNA stem-loops (e.g., 24xPBS) can interfere with the normal processing, localization, and decay of the target mRNA.
-
mRNA Processing Defects: Tagging an mRNA with 24 this compound stem-loops has been shown to induce the formation of nuclear foci and the accumulation of 3'-end RNA fragments.[4] This suggests that the large, repetitive RNA structure can impair normal mRNA decay pathways.[4]
-
Mislocalization: The presence of the stem-loop array itself, even without the binding of the coat protein, can lead to mislocalization of the target RNA.[4] This highlights the importance of control experiments using untagged versions of the target RNA to validate localization patterns.[4]
-
Steric Hindrance: The binding of multiple large PCP-FP complexes (each PCP-GFP monomer is >30 kDa) to a single RNA molecule creates a bulky ribonucleoprotein (RNP) particle. This can sterically hinder the access of endogenous RNA-binding proteins (RBPs), ribosomes, and other regulatory factors, potentially altering the RNA's function, translation efficiency, and localization.
3. Photophysical Limitations Like all live-cell fluorescence imaging techniques, the this compound system is subject to photobleaching and phototoxicity.
-
Photobleaching: The irreversible destruction of the fused fluorescent protein upon excitation leads to signal loss over time.[5][6] This limits the duration of time-lapse imaging and can complicate quantitative analysis if not properly accounted for.[7] The rate of photobleaching is dependent on the fluorophore itself, the intensity of the excitation light, and the duration of exposure.[5][6]
-
Phototoxicity: High-intensity laser light used for excitation can generate reactive oxygen species, causing cellular damage and altering the biological processes being observed.[5][8] It is critical to optimize imaging parameters, such as laser power and exposure time, to find a balance between achieving a sufficient SNR and maintaining cell health.[3] For sensitive cells like mammalian stem cells, advanced methods like confocal imaging may be necessary to reduce phototoxicity and enable longer imaging times.[9]
4. Stoichiometry and Labeling Inefficiency The brightness of a tagged RNA molecule depends on the number of PCP-FP molecules bound to the PBS array. However, the occupancy of these binding sites is not always complete.
-
Incomplete Occupancy: It has been observed that not all stem-loops in an array are necessarily bound by a coat protein-FP fusion.[1] This leads to variability in the fluorescence intensity of individual RNA molecules, which can complicate absolute quantification.
-
Engineered Solutions: To address issues with inefficient dimerization of coat proteins, single-chain tandem dimers of PCP (tdPCP) have been developed. These constructs can increase the uniformity and sensitivity of mRNA labeling.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound system and its limitations.
| Parameter | Typical Value / Range | Implication / Reference |
| Binding Affinity (Kd) | 0.67 - 1.5 nM | High-affinity interaction ensures specific binding of PCP to the this compound stem-loop.[10] |
| Plasmid Molar Ratio | 3:1 (RNA:Reporter) | Recommended ratio to improve SNR by reducing relative background from unbound PCP.[2] |
| Laser Power (Example) | 9.0 μW (488 nm laser) | Imaging must be optimized to balance SNR with phototoxicity and photobleaching.[3] |
| Transcription Elongation Rate | 14 - 61 bases/sec | Demonstrates the system's utility but also the cell-to-cell variability that can be measured.[11] |
Visualizing Concepts and Workflows
Diagrams created using the DOT language help to clarify complex workflows and conceptual limitations of the this compound technology.
Caption: General experimental workflow for this compound-based RNA visualization.
Caption: Conceptual diagram of key limitations in the this compound system.
Experimental Protocols
Below is a generalized protocol for a typical this compound live-cell imaging experiment, synthesized from common methodologies.
1. Plasmid Construction
-
RNA Plasmid: The gene of interest is cloned into an expression vector. A sequence encoding an array of this compound binding sites (typically 24 repeats) is inserted into the desired location of the transcript (e.g., 5' UTR, 3' UTR, or an intron).
-
Reporter Plasmid: The this compound coat protein (PCP) coding sequence is cloned into a separate expression vector, creating a fusion with a fluorescent protein (e.g., GFP, mCherry). A nuclear localization signal (NLS) is often included to concentrate the reporter protein in the nucleus for transcription studies.
2. Cell Culture and Transfection
-
Cells are cultured on glass-bottom dishes suitable for high-resolution microscopy.
-
The RNA and reporter plasmids are co-transfected into the cells using a standard method (e.g., lipofection, electroporation). A molar ratio of 3:1 (RNA plasmid to reporter plasmid) is often used to optimize the signal-to-noise ratio.[2]
-
Cells are typically imaged 24-48 hours post-transfection to allow for sufficient expression of both components.
3. Live-Cell Microscopy and Image Acquisition
-
Microscope Setup: A confocal (e.g., spinning disk or laser scanning) or widefield microscope equipped with a sensitive camera and an environmental chamber (to maintain 37°C and 5% CO₂) is used.[9]
-
Locating Cells: Identify healthy cells expressing both the tagged RNA (visible as bright fluorescent spots at transcription sites or as dimmer spots in the cytoplasm) and a diffuse background of the PCP-FP reporter.
-
Imaging Parameters:
-
Optimize laser power to be high enough for spot detection but low enough to minimize photobleaching and phototoxicity.[3]
-
Set camera exposure time to achieve a good signal level without saturation.
-
Acquire images as a Z-stack (e.g., 14 slices separated by 0.75 μm) to capture signals throughout the nuclear or cytoplasmic volume.[3]
-
For dynamic studies, acquire Z-stacks at regular time intervals (e.g., every 30 seconds).[3]
-
4. Image Processing and Analysis
-
Image Pre-processing: Z-stacks are typically processed using a maximum intensity projection to visualize all spots in a 2D image.
-
Background Subtraction: The diffuse background fluorescence from unbound PCP-FP must be subtracted. This can be done by measuring the median intensity of the nucleus or cytoplasm (excluding bright spots) and subtracting this value from each pixel.[3]
-
Spot Detection and Tracking: Use automated or semi-automated algorithms to identify fluorescent spots and track their movement and intensity over time.
-
Data Quantification: Extract quantitative data such as the number of RNA molecules, their diffusion coefficients, or the dynamics of transcription site intensity.[3]
By understanding these limitations and implementing rigorous experimental design with appropriate controls, researchers can successfully leverage the this compound system to gain valuable insights into the complex life of an RNA molecule.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to quantify the rate of RNA polymerase II elongation with MS2/MCP- and this compound/PCP-based live-imaging systems in early Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stem–loop RNA labeling can affect nuclear and cytoplasmic mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PP7/PCP Expression Plasmids: Core Components and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The PP7/PCP (Pseudomonas phage 7 coat protein) system is a powerful tool for the visualization and tracking of RNA in living cells. This technology relies on the high-affinity and specific interaction between the this compound coat protein (PCP) and its cognate RNA stem-loop, the this compound binding site (PBS). By tagging a target RNA with tandem repeats of the PBS and co-expressing a fluorescently-tagged PCP, researchers can directly observe the localization, trafficking, and dynamics of individual RNA molecules in real-time. This guide provides a detailed overview of the key components of this compound/PCP expression plasmids, experimental protocols, and quantitative data to facilitate the successful implementation of this system in various research applications.
Core Components of this compound/PCP Expression Plasmids
The this compound/PCP system utilizes two main plasmid components: the PCP Expression Plasmid and the this compound Reporter Plasmid. The design of these plasmids can be adapted for use in various organisms, most commonly in mammalian cells and yeast.
PCP Expression Plasmid
This plasmid is responsible for the constitutive or inducible expression of the this compound coat protein fused to a fluorescent reporter protein.
Key Features:
-
Promoter: A strong constitutive promoter is typically used to ensure sufficient levels of the PCP-fluorescent fusion protein. Common choices include the Cytomegalovirus (CMV) promoter for mammalian cells and the Glyceraldehyde-3-phosphate dehydrogenase (GPD) promoter for yeast.
-
PCP Coding Sequence: The gene encoding the this compound coat protein. Often, a tandem dimer of PCP (tdPCP) is used to enhance the uniformity and sensitivity of mRNA labeling.[1]
-
Fluorescent Protein Fusion: A fluorescent protein (e.g., GFP, mCherry, YFP) is fused in-frame with the PCP coding sequence to enable visualization. The choice of fluorescent protein depends on the specific experimental requirements, such as the need for multicolor imaging.
-
Nuclear Localization Signal (NLS): An NLS is often included to concentrate unbound PCP-fusion proteins in the nucleus, thereby reducing cytoplasmic background fluorescence.
-
Selectable Marker: An antibiotic resistance gene (e.g., Ampicillin for bacteria, Neomycin/G418 for mammalian cells) or a nutritional marker (e.g., URA3, LEU2 for yeast) is required for plasmid selection and maintenance.
-
Origin of Replication (ori): A high-copy number origin of replication (e.g., ColE1) is typically used for efficient plasmid propagation in E. coli.
-
Polyadenylation Signal: A polyadenylation signal (e.g., SV40 poly(A) or BGH poly(A)) is necessary for proper mRNA processing and stability in mammalian cells.
This compound Reporter Plasmid
This plasmid carries the gene of interest (GOI) tagged with multiple copies of the this compound binding site.
Key Features:
-
Promoter: The expression of the GOI-PP7 transcript can be driven by either a constitutive or an inducible promoter, depending on the experimental goals.
-
Gene of Interest (GOI): The coding or non-coding RNA sequence that is to be visualized.
-
Tandem this compound Binding Sites (PBS): An array of this compound RNA stem-loops is inserted into the GOI, typically in the 3' untranslated region (3' UTR) to avoid interference with translation. A common configuration is 24 tandem repeats of the this compound stem-loop.[2]
-
Selectable Marker: Similar to the PCP expression plasmid, a selectable marker is required for plasmid maintenance.
-
Origin of Replication: An appropriate origin of replication for propagation in E. coli and, if it is a shuttle vector, for the target organism (e.g., 2µ for high-copy in yeast).
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound/PCP system.
Table 1: Plasmid Component Specifications
| Component | Mammalian System (pcDNA3-based) | Yeast System (pRS-based) |
| PCP Expression Plasmid | ||
| Backbone | pcDNA3.1(+)[3] | pRS series (e.g., pRS416, pRS426)[4] |
| Promoter | CMV[3] | GPD, ADH1 |
| Selectable Marker (E. coli) | Ampicillin[3] | Ampicillin[5] |
| Selectable Marker (Host) | Neomycin (G418)[3] | URA3, LEU2, HIS3, TRP1[4] |
| Copy Number | High Copy[6] | Low Copy (CEN/ARS) or High Copy (2µ)[4] |
| This compound Reporter Plasmid | ||
| Backbone | pcDNA3.1(+)[3] | pRS series (e.g., pRS415)[4] |
| Selectable Marker (E. coli) | Ampicillin[3] | Ampicillin[5] |
| Selectable Marker (Host) | Neomycin (G418)[3] | URA3, LEU2, HIS3, TRP1[4] |
| Copy Number | High Copy[6] | Low Copy (CEN/ARS) or High Copy (2µ)[4] |
Table 2: Performance Characteristics of the this compound/PCP System
| Parameter | Value | Reference |
| PCP-PP7 Binding Affinity (Kd) | ||
| Wild-type PCP to this compound RNA | ~1 nM | [7][8] |
| Group I aptamers to this compound coat protein | 0.67 to 1.5 nM | [7] |
| Fluorescent Protein Properties | ||
| GFP (EGFP) | Excitation: 488 nm, Emission: 509 nm | |
| mCherry | Excitation: 587 nm, Emission: 610 nm | |
| YFP (EYFP) | Excitation: 513 nm, Emission: 527 nm |
Experimental Protocols
Cloning Tandem this compound Stem-Loops into a Gene of Interest
This protocol describes the general steps for inserting an array of this compound binding sites into a target gene on an expression vector.
Materials:
-
Expression vector containing the gene of interest (GOI).
-
Plasmid containing the tandem this compound stem-loop cassette (e.g., 24xthis compound).
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli cells.
-
Standard molecular cloning reagents.
Methodology:
-
Digestion: Digest both the GOI-containing plasmid and the this compound stem-loop plasmid with appropriate restriction enzymes. The insertion site in the GOI plasmid is typically in the 3' UTR.
-
Ligation: Ligate the excised this compound stem-loop cassette into the linearized GOI plasmid using T4 DNA ligase.
-
Transformation: Transform the ligation reaction into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on selective media. Screen the resulting colonies by colony PCR and restriction digestion to identify clones with the correct insert.
-
Sequence Verification: Sequence the final construct to confirm the integrity and orientation of the this compound stem-loop insert.
Live-Cell Imaging of this compound-tagged mRNA
This protocol outlines the general procedure for visualizing this compound-tagged mRNA in living cells.
Materials:
-
Host cells (e.g., mammalian cell line or yeast strain).
-
PCP expression plasmid.
-
This compound reporter plasmid.
-
Transfection reagent (for mammalian cells) or transformation reagents (for yeast).
-
Fluorescence microscope with a live-cell imaging chamber (maintaining 37°C, 5% CO2 for mammalian cells).
Methodology:
-
Cell Preparation: Plate the host cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Co-transfection/Co-transformation: Introduce both the PCP expression plasmid and the this compound reporter plasmid into the cells.
-
Expression: Allow sufficient time for the expression of the PCP-fusion protein and the this compound-tagged mRNA (typically 24-48 hours for mammalian cells).
-
Imaging: Mount the imaging dish on the fluorescence microscope. Use the appropriate laser lines and filters for the chosen fluorescent protein. Acquire time-lapse images to observe the dynamics of the fluorescently labeled mRNA puncta.[9][10][11]
-
Image Analysis: Use image analysis software to track the movement and quantify the intensity of the mRNA puncta.
RNA Affinity Purification using the this compound/PCP System
This protocol describes how to purify a specific RNA and its associated proteins using the this compound/PCP system.
Materials:
-
Cells expressing the this compound-tagged RNA.
-
Lysis buffer.
-
PCP-fusion protein with an affinity tag (e.g., GST-PCP or MBP-PCP).
-
Affinity resin (e.g., Glutathione-agarose or Amylose resin).
-
Wash buffer.
-
Elution buffer.
Methodology:
-
Cell Lysis: Prepare a cell lysate from cells expressing the this compound-tagged RNA.
-
Complex Formation: Incubate the cell lysate with the purified affinity-tagged PCP protein to allow the formation of the this compound RNA-PCP protein complex.
-
Affinity Capture: Add the appropriate affinity resin to the lysate and incubate to capture the complex.
-
Washing: Wash the resin several times with wash buffer to remove non-specific binders.
-
Elution: Elute the captured RNA-protein complexes from the resin.
-
Analysis: Analyze the purified RNA by RT-qPCR and the associated proteins by mass spectrometry or Western blotting.
Mandatory Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. addgene.org [addgene.org]
- 4. pRS plasmids – Haase Lab [sites.duke.edu]
- 5. addgene.org [addgene.org]
- 6. pcDNA3.1/CT-GFP vector map and sequence [novoprolabs.com]
- 7. RNA recognition site of this compound coat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the coevolution of a viral RNA–protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
A Technical Guide to RNA Imaging Techniques for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive review of contemporary RNA imaging techniques, with a special focus on the PP7 system. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles, methodologies, and comparative quantitative data of key RNA visualization technologies.
Introduction to RNA Imaging
The ability to visualize RNA molecules within their native cellular environment is crucial for understanding the intricacies of gene expression, regulation, and transport. RNA imaging techniques have evolved from methods requiring cell fixation to sophisticated approaches that allow for the real-time tracking of RNA in living cells. These technologies are invaluable for elucidating the roles of RNA in various biological processes and for the development of novel therapeutics. This guide will explore several prominent techniques, including the bacteriophage-based systems MS2 and this compound, the fluorogenic aptamer Spinach, and the gold-standard single-molecule fluorescence in situ hybridization (smFISH).
Live-Cell RNA Imaging Systems: this compound and MS2
The MS2 and this compound systems are the most widely used methods for imaging RNA in living cells.[1] These systems are derived from bacteriophages and rely on the high-affinity interaction between a specific RNA hairpin structure and its cognate coat protein.[1][2] The principle involves genetically tagging the RNA of interest with multiple tandem repeats of the RNA hairpin sequence (e.g., this compound binding site or PBS). A fluorescently labeled version of the corresponding coat protein (e.g., this compound coat protein or PCP) is co-expressed in the cells. The fluorescently tagged coat proteins bind to the RNA hairpins, allowing the visualization of the RNA as a bright fluorescent spot.[2][3]
The MS2 and this compound systems are orthogonal, meaning they can be used simultaneously in the same cell to visualize two different RNA species without cross-reaction.[4][5] This has enabled dual-color imaging of distinct mRNAs.[4][5]
The this compound System
The this compound system, originating from the Pseudomonas aeruginosa bacteriophage this compound, is analogous to the more commonly known MS2 system.[4] It consists of the this compound coat protein (PCP) and its cognate this compound binding site (PBS), an RNA stem-loop. For imaging, multiple copies of the PBS are inserted into the gene of interest, and PCP fused to a fluorescent protein (like GFP) is co-expressed. The accumulation of multiple fluorescent PCP molecules on a single RNA molecule allows it to be visualized above the background of unbound PCP.[2] The this compound system has been reported to perform better for RNA labeling in some contexts.[6]
The MS2 System
The MS2 system, derived from the Escherichia coli bacteriophage MS2, was the first of its kind to be widely adopted for live-cell RNA imaging.[4] It operates on the same principle as the this compound system, using the MS2 coat protein (MCP) and the MS2 binding site (MBS). A significant advantage of the MS2 system is the availability of a point mutation in the MS2 loop that increases the binding affinity of the MCP by tenfold.[1] However, a common issue with both MS2 and this compound systems is the background fluorescence from unbound coat proteins, which can limit the signal-to-noise ratio.[6][7] To mitigate this, strategies such as using single-chain tandem dimers of the coat proteins have been developed to increase the uniformity and sensitivity of mRNA labeling.[6]
Quantitative Comparison of Live-Cell Imaging Systems
| Parameter | MS2 System | This compound System | Notes |
| Binding Affinity (Kd) | ~1 nM (with high-affinity mutant) | ~0.67-1.5 nM | High affinity allows for stable labeling.[1][8] |
| Orthogonality | Yes (with this compound) | Yes (with MS2) | Enables dual-color imaging of different RNAs.[4] |
| Signal Amplification | Tandem repeats of MBS (typically 24x) | Tandem repeats of PBS (typically 24x) | Multiple binding sites are necessary to overcome background fluorescence.[6] |
| Background | Moderate to high (from unbound MCP-FP) | Moderate to high (from unbound PCP-FP) | Can be reduced with tandem coat protein dimers and other strategies.[5][6] |
| Photostability | Dependent on the fused fluorescent protein | Dependent on the fused fluorescent protein | |
| Size of Tag | ~2-3 MDa (including bound proteins) | ~2-3 MDa (including bound proteins) | The large size can potentially affect RNA diffusion and transport.[1] |
Fluorogenic RNA Aptamers: The Spinach System
Fluorogenic RNA aptamers are RNA sequences that can bind to specific small-molecule dyes (fluorogens) and cause them to become fluorescent. The "Spinach" aptamer is a well-known example that was developed through Systematic Evolution of Ligands by Exponential enrichment (SELEX).[9][10] Spinach binds to a derivative of the GFP chromophore, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), which is cell-permeable and non-fluorescent on its own.[9] Upon binding to a correctly folded Spinach aptamer, the DFHBI molecule becomes highly fluorescent, emitting a green light.[9]
This system offers the advantage of a low background signal because the fluorogen is only fluorescent when bound to the RNA of interest.[7] However, the initial versions of Spinach had limitations in terms of folding efficiency and thermal stability.[11] Subsequent iterations like "Spinach2" and "iSpinach" have been engineered to have improved brightness and stability.[11]
Quantitative Data for Spinach
| Parameter | Spinach System | Notes |
| Quantum Yield | Up to 0.72 (for Spinach-DFHBI complex) | Comparable to some fluorescent proteins.[9] |
| Photostability | High | The free exchange of bound and unbound fluorogen contributes to its resistance to photobleaching.[9] |
| Background | Low | The fluorogen is only fluorescent upon binding to the aptamer.[7] |
| Brightness | Lower than tandem MS2/PP7 systems | Efforts to improve brightness have led to newer variants like iSpinach.[11] |
| Folding Efficiency | Can be a limitation | Often requires flanking sequences or embedding in a stable RNA scaffold (like a tRNA) for proper folding in cells.[7] |
Single-Molecule Fluorescence in situ Hybridization (smFISH)
Single-molecule FISH (smFISH) is a powerful technique for detecting and quantifying individual RNA molecules in fixed cells.[12] It is considered the "gold standard" for measuring mRNA abundance at the single-cell level.[12][13] The method utilizes a set of short, fluorescently labeled oligonucleotide probes that are complementary to the target RNA sequence. Typically, 20-50 probes, each labeled with a single fluorophore, are designed to bind along the length of the target RNA. The cumulative fluorescence from all the bound probes allows a single RNA molecule to be visualized as a distinct diffraction-limited spot.
smFISH provides quantitative data on the number and subcellular localization of RNA molecules. However, as it requires cell fixation, it cannot be used to study the dynamics of RNA in living cells.[4]
Experimental Protocols and Workflows
General Workflow for Live-Cell RNA Imaging (this compound/MS2)
Caption: Workflow for live-cell RNA imaging using the this compound or MS2 system.
Detailed Protocol for this compound-based RNA Imaging
A detailed experimental protocol for this compound-based RNA imaging typically involves the following steps. Note that specific details may need to be optimized for the cell type and RNA of interest.
-
Plasmid Construction:
-
The gene of interest is cloned into a mammalian expression vector.
-
An array of 24 tandem this compound binding sites (PBS) is inserted into a non-coding region of the gene, often the 3' UTR.
-
A separate plasmid is used to express the this compound coat protein (PCP) fused to a fluorescent protein (e.g., EGFP). This is often driven by a constitutive promoter.
-
-
Cell Culture and Transfection:
-
Cells (e.g., U2OS or HeLa) are cultured on glass-bottom dishes suitable for high-resolution microscopy.
-
The two plasmids (one for the tagged RNA and one for the PCP-FP) are co-transfected into the cells using a standard transfection reagent.
-
-
Live-Cell Imaging:
-
Approximately 24-48 hours post-transfection, the cells are imaged on a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).
-
Images are acquired using appropriate filter sets for the chosen fluorescent protein.
-
For dynamic studies, time-lapse images are acquired at intervals ranging from seconds to minutes.
-
-
Image Analysis:
-
The acquired images are processed to enhance the signal-to-noise ratio.
-
Individual RNA molecules appear as diffraction-limited spots. These spots are detected and their properties (intensity, position) are quantified using specialized software.
-
The trajectories of moving RNA molecules can be reconstructed from time-lapse series.
-
Workflow for single-molecule FISH (smFISH)
Caption: Experimental workflow for single-molecule FISH (smFISH).
Detailed Protocol for smFISH
-
Probe Design and Synthesis:
-
A set of 20-50 oligonucleotide probes (typically ~20 nucleotides long) are designed to be complementary to the target RNA sequence.
-
Probes are synthesized with a 3' or 5' amine group, which is then coupled to an NHS-ester derivative of a fluorescent dye.
-
-
Cell Preparation:
-
Cells are grown on coverslips to an appropriate confluency.
-
The cells are fixed with 4% formaldehyde to preserve their structure and immobilize the RNA.
-
The cell membranes are permeabilized, often with 70% ethanol, to allow the probes to enter the cells.
-
-
Hybridization:
-
The coverslips are incubated overnight at 37°C in a hybridization buffer containing the fluorescently labeled probes.
-
After hybridization, the coverslips are washed multiple times to remove any probes that have not specifically bound to the target RNA.
-
-
Imaging and Analysis:
-
The coverslips are mounted on microscope slides.
-
Z-stack images are acquired using a wide-field fluorescence microscope with a high-numerical-aperture objective.
-
The number of fluorescent spots per cell is counted using image analysis software. Each spot corresponds to a single RNA molecule.
-
Conclusion
The field of RNA imaging offers a diverse toolkit for researchers and drug development professionals. Live-cell techniques like the this compound and Spinach systems provide invaluable insights into the dynamic aspects of RNA biology, while smFISH remains the benchmark for quantitative RNA analysis in fixed cells. The choice of technique depends on the specific biological question being addressed, with considerations for the need for live-cell imaging, the desired level of quantification, and potential perturbations to the system. As these technologies continue to improve in terms of brightness, photostability, and ease of use, they will undoubtedly play an even more significant role in advancing our understanding of RNA and its therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. low-molecular-weight-fluorescent-probes-with-good-photostability-for-imaging-rna-rich-nucleolus-and-rna-in-cytoplasm-in-living-cells - Ask this paper | Bohrium [bohrium.com]
- 4. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. iSpinach: a fluorogenic RNA aptamer optimized for in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative comparison of single-cell RNA sequencing versus single-molecule RNA imaging for quantifying transcriptional noise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative comparison of single-cell RNA sequencing versus single-molecule RNA imaging for quantifying transcriptional noise - PubMed [pubmed.ncbi.nlm.nih.gov]
PP7 system for single-molecule RNA imaging.
An In-depth Technical Guide to the PP7 System for Single-Molecule RNA Imaging
Introduction
The ability to visualize individual messenger RNA (mRNA) molecules within living cells has revolutionized the study of gene expression, providing unprecedented insights into the stochastic and dynamic nature of transcription, transport, and translation. Among the powerful techniques developed for this purpose, the this compound system offers a robust and versatile platform for real-time tracking of single mRNAs. This guide provides a comprehensive technical overview of the this compound system, including its core principles, quantitative parameters, and detailed experimental protocols, tailored for researchers, scientists, and drug development professionals.
Core Principle of the this compound System
The this compound system is derived from the Pseudomonas aeruginosa bacteriophage this compound.[1][2] Its functionality relies on the high-affinity, specific interaction between the this compound coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS) or stem-loop.[3]
The core methodology involves two key components:
-
Genetically Tagged RNA: The gene of interest (GOI) is genetically engineered to include a tandem array of this compound stem-loop sequences (e.g., 12x or 24x repeats) in one of its untranslated regions (UTRs).[4] Upon transcription, the resulting mRNA molecule carries these stem-loops.[4]
-
Fluorescent Reporter Protein: The this compound coat protein (PCP) is fused to a fluorescent protein (FP), such as Green Fluorescent Protein (GFP). This PCP-FP fusion is co-expressed in the same cells.[4]
When the tagged mRNA is transcribed, multiple copies of the PCP-FP fusion protein bind to the tandem this compound stem-loops. This accumulation of fluorophores on a single RNA molecule generates a bright, localized fluorescent spot that can be detected and tracked using fluorescence microscopy, rising above the background of unbound, diffusing PCP-FP molecules.[4]
Quantitative System Parameters
The efficacy of the this compound system is defined by several key quantitative parameters that influence its sensitivity and specificity.
Binding Affinity and Orthogonality
The interaction between PCP and the this compound stem-loop is highly specific and exhibits a strong binding affinity. This ensures efficient labeling of the target RNA with minimal off-target effects. The system is also orthogonal to the widely used MS2 system, meaning the PCP does not bind MS2 stem-loops and vice-versa.[1][5] This orthogonality is crucial for simultaneous, two-color imaging of different RNA species in the same cell.[6][7]
| Parameter | Value | Source |
| PCP - this compound RNA Binding (Kd) | ~1.0 - 1.6 nM | [3][8] |
| PCP - MS2 RNA Binding (Kd) | > 1 µM | [3] |
| PCP Amino Acid Length | 127 | [1][2] |
| This compound RNA Stem-Loop Size | 25 nucleotides | [1][2] |
Table 1: Binding affinities and component specifications of the this compound system.
Signal-to-Noise Ratio (SNR)
A critical factor for single-molecule imaging is achieving a high signal-to-noise ratio (SNR), allowing the fluorescent spot of a single RNA to be distinguished from the background fluorescence of unbound PCP-FP proteins. Strategies to improve SNR include:
-
Increasing Fluorophores per RNA: Using a higher number of tandem this compound repeats (e.g., 24x) recruits more PCP-FP molecules, amplifying the signal from a single RNA.
-
Lowering Background: Using microscopy techniques with lower excitation power and longer exposure times can "motion-blur" the fast-diffusing unbound proteins, making the relatively static RNA spots more prominent.[4] Recently, conditionally stable variants of PCP (dPCP) have been engineered to degrade unless bound to the this compound RNA, dramatically reducing background fluorescence.[7]
| Fluorescent Protein Fusion | Common Use | Key Characteristics |
| PCP-GFP / PCP-yEGFP | Standard single-color imaging | Good brightness; yEGFP is codon-optimized for yeast.[6] |
| PCP-mCherry | Second color for dual imaging | Monomeric red fluorescent protein.[6] |
| PCP-VenusC | Split-FP systems | C-terminal fragment of Venus FP for fluorescence complementation.[3] |
Table 2: Common fluorescent protein fusions used with the this compound system.
Experimental Workflow and Protocols
Implementing the this compound system involves a multi-step process from molecular cloning to advanced image analysis.
Protocol 1: Plasmid Construction
-
This compound-Tagged Gene of Interest:
-
Obtain a plasmid containing a tandem array of this compound stem-loops (e.g., 24xPBS). The sequence for a single this compound stem-loop is a 25-nt RNA hairpin.[1][2]
-
Using standard molecular cloning techniques (e.g., restriction digest, Gibson assembly), insert the array into the 3' UTR of your gene of interest (GOI) in an expression vector suitable for your cell type. Insertion into the 3' UTR is common to avoid interference with translation.
-
-
PCP-Fluorescent Protein Fusion:
-
Obtain a plasmid containing the coding sequence for the this compound coat protein (PCP).
-
Fuse the coding sequence of a chosen fluorescent protein (e.g., yEGFP, mCherry) in-frame to the C-terminus of the PCP sequence.[6] It is often beneficial to include a flexible linker sequence between PCP and the FP.
-
Place this fusion construct under the control of a suitable promoter for expression in your target cells. For efficient co-expression, both PCP-FP and the tagged RNA can be placed on the same plasmid, separated by an internal ribosome entry site (IRES).[3]
-
Protocol 2: Cell Culture and Transfection
-
Cell Culture: Culture the desired cell line (e.g., yeast, mESCs, tobacco pollen tubes) using standard protocols.[1][4] For microscopy, plate cells on glass-bottom dishes or slides.
-
Co-transfection: Introduce both the GOI-PP7 plasmid and the PCP-FP plasmid into the cells. The method of delivery (e.g., lipofection, electroporation, biolistic transformation) should be optimized for the specific cell type.[1]
-
Expression: Allow 24-48 hours for the cells to express both components. It is crucial to optimize the relative expression levels of the tagged RNA and the PCP-FP to maximize SNR.
Protocol 3: Live-Cell Imaging
-
Microscope Setup: A widefield or confocal fluorescence microscope equipped with a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) is required. The system should have the appropriate lasers and emission filters for the chosen fluorescent protein(s).
-
Environmental Control: For live-cell imaging, maintain the cells at the appropriate temperature (e.g., 37°C), CO₂, and humidity using a stage-top incubator.
-
Image Acquisition:
-
Identify cells expressing both constructs. Fluorescent spots representing transcription sites (brighter, more static) or individual cytoplasmic mRNAs (dimmer, more mobile) should be visible.
-
To visualize nascent transcription, use longer exposure times (e.g., 500-1000 ms) to blur the signal from mobile cytoplasmic RNAs.[4]
-
Acquire images as a time-lapse series (e.g., one frame every 10-30 seconds) to capture dynamic information. Z-stacks are often acquired at each time point and then projected to a 2D image.[4]
-
Advanced Application: Dual-Color Imaging
A key advantage of the this compound system is its orthogonality with the MS2 system, enabling simultaneous visualization of two different RNA species. This is invaluable for studying the co-regulation and relative expression of two genes or two alleles of the same gene.[6]
The workflow is analogous to the single-color method, but involves four plasmids or a more complex single-plasmid system:
-
RNA 1: GOI-1 tagged with this compound repeats.
-
RNA 2: GOI-2 tagged with MS2 repeats.
-
Reporter 1: PCP fused to a green fluorescent protein (e.g., PCP-yEGFP).[6]
-
Reporter 2: MS2 coat protein (MCP) fused to a red fluorescent protein (e.g., MCP-mCherry).[6]
When all components are expressed, the two RNA populations will be labeled with distinct colors, allowing for independent tracking and quantification.[6]
Conclusion
The this compound system is a powerful and specific tool for the fluorescent labeling and real-time imaging of single RNA molecules in living cells. Its high-affinity interaction and, crucially, its orthogonality to the MS2 system make it an indispensable technique for advanced studies in gene expression. By carefully optimizing the experimental parameters and leveraging modern microscopy and protein engineering strategies, researchers can use the this compound system to uncover complex regulatory mechanisms at the single-molecule level, with significant applications in basic science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Background free imaging of single mRNAs in live cells using split fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Translational repression and specific RNA binding by the coat protein of the Pseudomonas phage this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thermodynamics of PP7-PCP Binding: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the thermodynamic principles governing the interaction between the bacteriophage PP7 coat protein (PCP) and its cognate RNA hairpin (this compound). Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying processes to facilitate a deeper understanding of this critical RNA-protein interaction.
Quantitative Analysis of this compound-PCP Binding Affinity
The binding affinity between the this compound coat protein and its RNA operator has been predominantly characterized by determining the equilibrium dissociation constant (Kd). A consistently reported Kd value of approximately 1 nM indicates a high-affinity interaction.[1][2] The following tables summarize the binding affinities for the wild-type this compound RNA operator and a variety of its mutants, as determined by nitrocellulose filter-binding assays.
Table 1: Dissociation Constants of Designed this compound Operator Variants for this compound Coat Protein
| RNA Variant | Description | Kd (nM) |
| Bulge Variants | ||
| PP7WT | Wild-Type | 1 |
| P7NB | No Bulge | >1000 |
| P7UB | U Bulge | 63 |
| P7CB | C Bulge | 38 |
| P7GB-CG | G Bulge with C-G closing pair | 2.5 |
| Loop Variants | ||
| P7A1G | A to G substitution at position 1 of the loop | 63 |
| P7A2G | A to G substitution at position 2 of the loop | 2 |
| P75L | Deletion of 5 nucleotides from the loop | 75 |
| P74L | Deletion of 4 nucleotides from the loop | 75 |
| P73L | Deletion of 3 nucleotides from the loop | >1000 |
| Stem Variants | ||
| P7dl1 | Deletion of 1 base pair from the stem | 3.3 |
| P7mis2 | Mismatch at position 2 of the stem | 6.7 |
| P7mis3 | Mismatch at position 3 of the stem | 4.4 |
| P7short | Shortened stem | 15 |
Data sourced from Lim, F., and Peabody, D. S. (2002). RNA recognition site of this compound coat protein. Nucleic Acids Research, 30(19), 4138–4144.
Table 2: Affinities for this compound Coat Protein of this compound RNA Loop Sequence Variants Isolated by SELEX
| Name | Loop Sequence | Number of Isolates | Kd (nM) |
| L1 | AUAUGG (Wild-Type) | 5 | 1.0 |
| L2 | AUAUGA | 4 | 2.3 |
| L3 | AUAUGC | 3 | 7.0 |
| L4 | AUAUGU | 1 | 13 |
| L5 | AUAGGA | 1 | 1.9 |
| L6 | ACAGGA | 1 | 5.0 |
| L7 | GUAUGA | 4 | 1.9 |
| L8 | GUAUGU | 3 | 1.5 |
| L9 | GUAGGA | 1 | 1.0 |
| L10 | GUAUGG | 1 | 2.0 |
Data sourced from Lim, F., and Peabody, D. S. (2002). RNA recognition site of this compound coat protein. Nucleic Acids Research, 30(19), 4138–4144.
Thermodynamic Parameters
ΔG = RTln(Kd)
Where:
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
-
Kd is the dissociation constant
For a Kd of 1 nM at 298 K (25°C), the Gibbs free energy of binding is approximately -51.4 kJ/mol. This highly negative value indicates a spontaneous and very stable interaction.
Experimental Protocols
The primary method utilized to determine the binding affinities presented above is the nitrocellulose filter-binding assay. Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the complete thermodynamic profile of binding interactions, though specific applications to the this compound-PCP system are not extensively detailed in the literature.
Nitrocellulose Filter-Binding Assay
This assay is a common and effective method for quantifying protein-RNA interactions.
Principle: This technique relies on the differential retention of molecules on a nitrocellulose membrane. Proteins bind to the nitrocellulose, while free RNA does not. If a protein binds to a radiolabeled RNA, the complex will be retained on the filter, allowing for quantification of the bound RNA.
Detailed Protocol:
-
Preparation of Radiolabeled RNA:
-
Synthesize the desired this compound RNA hairpin sequence (wild-type or mutant) via in vitro transcription in the presence of a radiolabeled nucleotide, such as [α-³²P]UTP.
-
Purify the labeled RNA probe using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity.
-
Resuspend the purified RNA in an appropriate buffer (e.g., RNase-free water or TE buffer).
-
-
Protein Purification:
-
Express and purify the this compound coat protein using standard recombinant protein expression and purification techniques (e.g., affinity chromatography).
-
Determine the concentration of the purified protein using a reliable method such as a Bradford or BCA assay.
-
-
Binding Reaction:
-
Prepare a series of binding reactions, each containing a constant, low concentration of the radiolabeled RNA probe (e.g., 10-100 pM) and varying concentrations of the purified this compound coat protein.
-
The protein concentrations should span a wide range to generate a complete binding curve (e.g., from picomolar to micromolar).
-
Incubate the binding reactions in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, and a non-specific competitor like yeast tRNA to reduce non-specific binding) at a constant temperature for a sufficient time to reach equilibrium (typically 30-60 minutes).
-
-
Filtration:
-
Set up a dot-blot or filter manifold apparatus with a nitrocellulose membrane placed over a nylon membrane.
-
Apply a gentle vacuum and pass each binding reaction through a separate well of the apparatus.
-
Wash each well with a small volume of cold binding buffer to remove unbound RNA.
-
-
Quantification:
-
Disassemble the apparatus and allow the membranes to air dry.
-
Expose the membranes to a phosphor screen or X-ray film to visualize and quantify the amount of retained radioactivity.
-
The amount of radioactivity on the nitrocellulose membrane corresponds to the amount of RNA bound to the protein.
-
-
Data Analysis:
-
Plot the fraction of bound RNA as a function of the protein concentration.
-
Fit the data to a binding isotherm equation (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) - A General Protocol
ITC directly measures the heat changes that occur upon biomolecular binding. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Principle: A solution of one binding partner (the "ligand," typically the this compound RNA) is titrated into a solution of the other binding partner (the "macromolecule," typically the PCP) in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured.
General Protocol for this compound-PCP Interaction:
-
Sample Preparation:
-
Express and purify the this compound coat protein to a high degree of homogeneity.
-
Synthesize and purify the this compound RNA hairpin.
-
Accurately determine the concentrations of both the protein and RNA solutions.
-
Dialyze both the protein and RNA extensively against the same buffer to minimize heats of dilution. A suitable buffer might be a phosphate or Tris buffer at a defined pH and salt concentration.
-
-
ITC Experiment Setup:
-
Degas both the protein and RNA solutions to prevent air bubbles in the calorimeter cell.
-
Load the this compound coat protein solution into the sample cell of the calorimeter.
-
Load the this compound RNA solution into the injection syringe. The concentration of the RNA in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
-
Titration:
-
Set the experimental temperature.
-
Perform a series of small, sequential injections of the RNA solution into the protein solution.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of RNA to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This fitting will yield the values for Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and the entropy change (ΔS) can then be calculated using the following equations:
-
ΔG = -RTln(1/Kd)
-
ΔG = ΔH - TΔS
-
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
The Versatility of Bacteriophage PP7 in Modern Virology Research: A Technical Guide
Abstract
Bacteriophage PP7, a single-stranded RNA virus that infects Pseudomonas aeruginosa, has emerged as a powerful and versatile tool in virology and biotechnology research. Its well-characterized coat protein-RNA interaction, amenability to genetic manipulation, and robust self-assembly into virus-like particles (VLPs) have made it an invaluable platform for a wide range of applications. This technical guide provides an in-depth exploration of the core utilities of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its applications, quantitative data, and detailed experimental protocols. The guide focuses on its use in studying RNA-protein interactions, as a scaffold for peptide display and vaccine development, as a vehicle for targeted delivery, and in live-cell RNA imaging.
Core Principles of the this compound System
The utility of bacteriophage this compound is fundamentally based on the high-affinity and specific interaction between its coat protein (PCP) and a cognate RNA hairpin structure. This interaction is crucial for both the regulation of viral replicase translation and the assembly of the viral capsid. The this compound coat protein and its RNA operator form a co-evolved pair, exhibiting high-affinity binding with a dissociation constant (Kd) of approximately 1 nM.[1] This specificity allows for the precise targeting and manipulation of RNA molecules in various experimental contexts.
The this compound capsid is composed of 180 copies of the coat protein arranged in an icosahedral symmetry. These proteins can be recombinantly expressed and purified, and under appropriate conditions, they self-assemble into virus-like particles (VLPs). These VLPs are non-infectious as they lack the viral genome, but they retain the structural properties of the native virion, making them a safe and effective platform for various biotechnological applications.
Applications in Virology Research
A Model System for RNA-Protein Interactions
The specific and high-affinity binding between the this compound coat protein and its RNA target has established it as a model system for investigating the molecular basis of RNA recognition. Researchers have used designed variants and in vitro selection techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to elucidate the RNA structural requirements for tight binding.[2][3][4]
Peptide Display and Vaccine Development
This compound VLPs serve as an excellent scaffold for the presentation of foreign peptides on their surface.[5][6][7][8][9][10] By genetically fusing peptides to the coat protein, it is possible to create multivalent displays of antigens or targeting ligands. This has significant implications for vaccine development, as the repetitive and virus-like structure of the VLP can elicit a strong immune response. The this compound system has been shown to be more tolerant of larger peptide insertions and C-terminal extensions compared to other bacteriophage VLP systems like Qβ and MS2.[5][8]
Targeted Delivery Vehicle
The hollow interior of the this compound VLP can be utilized to encapsulate and deliver cargo, such as RNA molecules and small molecule drugs.[11][12] The exterior of the VLP can be decorated with targeting moieties, such as cell-penetrating peptides (CPPs), to direct the particle to specific cells or tissues.[11][12] This dual functionality makes this compound VLPs a promising platform for targeted drug delivery, with the potential to protect cargo from degradation and improve delivery efficiency.[11]
Live-Cell RNA Imaging
By fusing a fluorescent protein to the this compound coat protein, it is possible to visualize the localization and dynamics of specific RNA molecules in living cells.[13][14] An RNA of interest is tagged with the this compound RNA hairpin, and when the fluorescently labeled this compound coat protein is co-expressed, it binds to the tagged RNA, allowing for its visualization by microscopy. This technique has been instrumental in studying RNA transport, localization, and translation.
Quantitative Data
The following tables summarize key quantitative data related to the this compound system, providing a basis for experimental design and comparison.
| Interaction | Dissociation Constant (Kd) | Reference |
| Wild-type this compound coat protein and wild-type RNA operator | ~ 1 nM | [1][2] |
| This compound coat protein and Group I SELEX aptamers (A, B, C, D) | 0.67 - 1.5 nM | [4] |
| This compound coat protein and Group II SELEX aptamers (E, G, H) | 2 nM | [2] |
| This compound coat protein and Group II SELEX aptamer (F) | 25 nM | [2] |
| This compound coat protein and P7NB (bulge deletion) | > 1000 nM (nearly complete loss of binding) | [2] |
| This compound coat protein and P7UB (U-bulge) | 63 nM | [2] |
| This compound coat protein and P7CB (C-bulge) | 38 nM | [2] |
Table 1: Dissociation Constants of this compound Coat Protein-RNA Interactions. This table presents the binding affinities for the wild-type interaction and various engineered and selected RNA aptamers.
| VLP Construct | Apparent Melting Temperature (Tm) | Reference |
| Wild-type this compound VLP (non-reducing conditions) | ~93°C | [15] |
| Wild-type this compound VLP (reducing conditions) | ~67°C | [15] |
Table 2: Thermal Stability of this compound Virus-Like Particles. This table highlights the significant contribution of disulfide bonds to the thermal stability of this compound VLPs.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound system.
Expression and Purification of this compound Coat Protein
This protocol describes the expression of this compound coat protein in E. coli and its subsequent purification.
-
Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with an expression plasmid containing the this compound coat protein gene under the control of an inducible promoter (e.g., T7).
-
Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to culture the cells for 3-4 hours at 37°C.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The this compound coat protein can be purified using methods such as ammonium sulfate precipitation followed by size-exclusion chromatography or affinity chromatography if a tag is used.[2]
-
In Vitro Selection of RNA Aptamers (SELEX)
This protocol outlines the general steps for selecting high-affinity RNA aptamers that bind to the this compound coat protein.[2][4]
-
RNA Pool Generation:
-
Synthesize a DNA template containing a randomized sequence region (e.g., N30) flanked by constant regions for PCR amplification and in vitro transcription.
-
Perform PCR to amplify the DNA template.
-
Use the amplified DNA as a template for in vitro transcription to generate a diverse RNA pool.
-
-
Selection:
-
Immobilize purified this compound coat protein on a solid support (e.g., nitrocellulose filter or magnetic beads).
-
Incubate the RNA pool with the immobilized protein to allow binding.
-
Wash the support extensively to remove non-binding or weakly binding RNA molecules.
-
Elute the bound RNA molecules.
-
-
Amplification:
-
Reverse transcribe the eluted RNA to cDNA.
-
Amplify the cDNA by PCR.
-
Use the amplified DNA for the next round of selection or for cloning and sequencing.
-
-
Monitoring Progress:
-
After each round, assess the binding affinity of the enriched RNA pool to the this compound coat protein using a filter binding assay or similar technique.[2] Continue the selection process for multiple rounds until a significant increase in binding affinity is observed.
-
Assembly of this compound Virus-Like Particles (VLPs) in vitro
This protocol describes the self-assembly of purified this compound coat protein into VLPs.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5).
-
Add purified this compound coat protein dimers to the buffer.
-
Initiate assembly by adding RNA. Yeast tRNA or a specific RNA containing the this compound translational operator can be used.[16] The ratio of protein to RNA is a critical parameter to optimize.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for at least 30 minutes to allow for VLP assembly.[16]
-
-
Analysis:
-
Confirm the formation of VLPs using techniques such as:
-
Agarose gel electrophoresis: Assembled VLPs will migrate differently than free protein and RNA.[16]
-
Transmission electron microscopy (TEM): To visualize the morphology and size of the assembled particles.
-
Dynamic light scattering (DLS): To determine the size distribution of the particles in solution.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the utility of this compound in virology research.
References
- 1. Structural basis for the coevolution of a viral RNA–protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA recognition site of this compound coat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] RNA recognition site of this compound coat protein. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Engineering the this compound Virus Capsid as a Peptide Display Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Landscape of the this compound Virus-like Particle for Peptide Display - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "this compound virus-like particle as a functional peptide carrying platform" by Liangjun Zhao and M.G. Finn [dc.engconfintl.org]
- 11. Establishment of MicroRNA delivery system by this compound bacteriophage-like particles carrying cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Visualization and characterization of RNA–protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stability and assembly in vitro of bacteriophage this compound virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Polarity: A Technical Guide to Fluorescent Protein Tagging of the PCP Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and methodologies for fluorescently tagging proteins of the Planar Cell Polarity (PCP) pathway. Understanding the dynamic localization and interactions of PCP proteins is crucial for deciphering their roles in development and disease. This guide provides a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate the successful implementation of these techniques in your research.
Introduction to Planar Cell Polarity and Fluorescent Protein Tagging
Planar cell polarity (PCP) is a fundamental biological process that establishes coordinated cell orientation within the plane of a tissue.[1] This intricate signaling pathway is essential for a wide array of developmental processes, including embryonic gastrulation, neural tube closure, and the proper formation of polarized structures such as cilia and hair follicles.[1] Disruptions in the PCP pathway have been implicated in a variety of human diseases, including neural tube defects and cancer.
At the heart of the PCP pathway is a core set of evolutionarily conserved proteins that exhibit asymmetric subcellular localization. The dynamic behavior and precise positioning of these proteins are critical for their function. Fluorescent protein (FP) tagging has emerged as an indispensable tool for visualizing and quantifying the spatiotemporal dynamics of PCP proteins in living cells and organisms.[2][3] By fusing a fluorescent protein to a PCP protein of interest, researchers can directly observe its localization, trafficking, and interactions in real-time.[2][4]
Selecting the Optimal Fluorescent Protein for PCP Studies
The choice of fluorescent protein is a critical determinant for the success of live-cell imaging experiments. Key properties to consider include brightness, photostability, and monomeric behavior to avoid artifacts.[5]
Quantitative Comparison of Common Fluorescent Proteins
The following table summarizes the key photophysical properties of frequently used fluorescent proteins suitable for tagging PCP components. "Practical brightness" is a more informative metric than theoretical brightness as it considers factors like folding efficiency within the cellular environment.[6]
| Fluorescent Protein | Excitation (nm) | Emission (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) | Theoretical Brightness | Photostability (t₁/₂ in s) |
| EGFP | 488 | 507 | 0.60 | 55,000 | 33.0 | 100-200 |
| mCherry | 587 | 610 | 0.22 | 72,000 | 15.8 | >400 |
| mVenus | 515 | 528 | 0.57 | 92,200 | 52.6 | 50-100 |
| mTagBFP2 | 402 | 457 | 0.63 | 47,000 | 29.6 | ~50 |
| sfGFP | 485 | 508 | 0.65 | 65,000 | 42.3 | ~150 |
Data compiled from various sources. Brightness is relative to EGFP. Photostability can vary significantly depending on imaging conditions.
Core Signaling Pathway of Planar Cell Polarity
The core PCP signaling pathway involves the asymmetric localization of two distinct protein complexes at opposite cell boundaries. The "Frizzled" (Fz) complex, which includes Fz, Dishevelled (Dsh), and Diego (Dgo), localizes to one side of the cell, while the "Van Gogh" (Vang) complex, containing Vang (also known as Vangl), Prickle (Pk), and Flamingo (Fmi, also known as Celsr), localizes to the opposing side. This asymmetric distribution is established and maintained through intracellular and intercellular feedback loops.
Experimental Methodologies
General Workflow for Fluorescent Protein Tagging and Imaging of PCP Proteins
The overall process of fluorescently tagging and imaging PCP proteins involves several key stages, from the initial design of the fusion construct to the final image analysis.
Detailed Protocol: CRISPR/Cas9-Mediated Endogenous Tagging of a PCP Protein (e.g., Vangl2) with EGFP
This protocol outlines the steps for knocking in an EGFP tag at the C-terminus of the endogenous Vangl2 locus in a mammalian cell line using CRISPR/Cas9.
Materials:
-
Mammalian cell line (e.g., HEK293T, MDCK)
-
Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro)
-
gRNA cloning vector (e.g., pU6-(BbsI))
-
Donor plasmid containing EGFP flanked by homology arms for the Vangl2 C-terminus
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
FACS buffer (PBS, 2% FBS)
-
PCR reagents and primers for genotyping
-
Antibodies for Western blotting (anti-Vangl2, anti-GFP)
Procedure:
-
gRNA Design and Cloning:
-
Design two gRNAs targeting the region immediately upstream of the Vangl2 stop codon using a web-based tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into the gRNA expression vector.
-
-
Donor Plasmid Construction:
-
Amplify ~800 bp homology arms upstream and downstream of the Vangl2 stop codon from genomic DNA.
-
Clone the homology arms into a backbone vector, flanking the EGFP coding sequence. Ensure that EGFP is in-frame with the Vangl2 coding sequence and that the stop codon of Vangl2 is removed.
-
-
Transfection:
-
Co-transfect the Cas9-puromycin expression plasmid, the gRNA expression plasmid, and the donor plasmid into the target cells using Lipofectamine 3000 according to the manufacturer's instructions.
-
-
Selection and Enrichment:
-
48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration.
-
After 2-3 days of selection, expand the surviving cells.
-
Enrich for EGFP-positive cells using fluorescence-activated cell sorting (FACS).
-
-
Clonal Isolation and Expansion:
-
Plate the sorted EGFP-positive cells at a low density to obtain single colonies.
-
Pick and expand individual clones.
-
-
Validation:
-
Genotyping: Extract genomic DNA from each clone and perform PCR to confirm the correct integration of the EGFP tag. Sequence the PCR products to verify in-frame insertion.
-
Western Blot: Lyse the cells and perform a Western blot using anti-Vangl2 and anti-GFP antibodies to confirm the expression of the Vangl2-EGFP fusion protein at the expected molecular weight.
-
Fluorescence Microscopy: Image the validated clones to confirm the subcellular localization of Vangl2-EGFP.
-
Protocol: Live-Cell Imaging of PCP Protein Dynamics
This protocol provides a general framework for live-cell imaging of fluorescently tagged PCP proteins.
Materials:
-
Validated cell line expressing the FP-tagged PCP protein
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., FluoroBrite DMEM) supplemented with serum and antibiotics
-
Environmental chamber for the microscope (to maintain 37°C and 5% CO₂)
-
Confocal or spinning disk microscope equipped with a sensitive camera
Procedure:
-
Cell Plating:
-
Plate the cells on glass-bottom dishes at an appropriate density to allow for visualization of cell-cell junctions.
-
-
Microscope Setup:
-
Turn on the microscope, laser lines, and environmental chamber well in advance to allow for stabilization.
-
Set the environmental chamber to 37°C and 5% CO₂.
-
Select the appropriate objective (e.g., 60x or 100x oil immersion).
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage and allow the cells to acclimatize.
-
Locate a field of view with healthy, confluent cells.
-
Set the imaging parameters to minimize phototoxicity:
-
Use the lowest possible laser power that provides a sufficient signal-to-noise ratio.
-
Use a sensitive detector to minimize exposure time.
-
Set the time interval appropriate for the dynamics of the protein of interest (e.g., every 5-10 minutes for slower rearrangements).
-
-
Acquire a time-lapse series of images.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process and analyze the acquired images.
-
Quantify parameters such as fluorescence intensity at cell junctions, protein localization over time, and protein dynamics (e.g., using kymographs).
-
Logical Framework for Fluorescent Protein Selection
Choosing the right fluorescent protein is a critical first step. The following diagram illustrates a decision-making process for selecting an appropriate FP for your PCP-related experiment.
Conclusion
Fluorescent protein tagging is a powerful and versatile approach for investigating the intricate dynamics of the PCP signaling pathway. By carefully selecting the appropriate fluorescent protein, employing robust methods for generating tagged cell lines or organisms, and optimizing live-cell imaging protocols, researchers can gain unprecedented insights into the molecular mechanisms that govern planar cell polarity. This guide provides a foundational framework to aid in the design and execution of such experiments, ultimately contributing to a deeper understanding of this fundamental biological process and its implications in health and disease.
References
- 1. Planar cell polarity - Wikipedia [en.wikipedia.org]
- 2. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. blog.addgene.org [blog.addgene.org]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with the PP7 System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PP7 system is a powerful tool for real-time visualization of RNA dynamics in living cells. This technology, analogous to the well-known MS2 system, relies on the high-affinity interaction between the Pseudomonas aeruginosa bacteriophage this compound coat protein (PCP) and its cognate RNA stem-loop, the this compound binding site (PBS). By genetically tagging a target RNA with an array of PBS sequences and co-expressing a fluorescently tagged PCP, researchers can track the transcription, processing, transport, and localization of single mRNA molecules in real-time.[1][2][3] The this compound system offers a high signal-to-noise ratio, making it particularly well-suited for quantitative live-cell imaging studies.[4] This document provides a detailed guide for utilizing the this compound system for live-cell imaging applications.
Principle of the this compound System
The core of the this compound system is the specific and high-affinity binding of the PCP to the PBS RNA hairpin.[5][6] A typical experimental setup involves two main components:
-
A target RNA of interest tagged with multiple copies of the PBS. This is typically achieved by genetically inserting an array of 12 to 24 PBS repeats into a non-coding region of the gene of interest, such as the 5' or 3' untranslated region (UTR).[1][7]
-
A fusion protein consisting of the PCP and a fluorescent protein (e.g., GFP, mCherry). This fusion protein is expressed in the same cells as the tagged RNA.[1][2]
When the tagged RNA is transcribed, the PBS sequences form stem-loop structures that are recognized and bound by the fluorescently labeled PCP.[2] The accumulation of multiple fluorescent PCP molecules on a single RNA molecule results in a bright fluorescent spot that can be visualized using fluorescence microscopy.[2]
Advantages of the this compound System
The this compound system offers several advantages for live-cell RNA imaging:
-
High Specificity: The PCP-PBS interaction is highly specific, ensuring that only the tagged RNA is visualized.[5][8]
-
High Signal-to-Noise Ratio: The tandem repeats of the PBS amplify the fluorescent signal, allowing for the detection of single mRNA molecules above the background of unbound PCP.[4]
-
Quantitative Analysis: The system allows for the quantification of transcription dynamics, including transcription rate and bursting kinetics, as well as mRNA copy number.[9][10]
-
Dual-Color Imaging: The this compound system can be used in conjunction with the orthogonal MS2 system for simultaneous visualization of two different RNA species in the same cell.[7][9][11]
Experimental Protocols
Plasmid Construction
Successful implementation of the this compound system begins with the proper design and construction of the necessary plasmids.
a. Designing the PBS-tagged Gene of Interest:
-
Placement of the PBS array: The array of PBS stem-loops should be inserted into a region of the target gene that is transcribed but not translated, such as the 3' UTR.[7] This minimizes potential interference with protein function.
-
Number of PBS repeats: Typically, 24 repeats of the PBS are used to ensure a strong fluorescent signal.[7]
b. Designing the PCP-fluorescent Protein Fusion:
-
Choice of fluorescent protein: Select a bright and photostable fluorescent protein (e.g., EGFP, mCherry, mVenus) to fuse with the PCP.
-
Nuclear Localization Signal (NLS): To reduce cytoplasmic background fluorescence from unbound PCP, an NLS can be fused to the PCP-fluorescent protein construct.[1] This confines the unbound protein to the nucleus.
-
Tandem Dimer PCP (tdPCP): To improve labeling efficiency and the brightness of the fluorescent signal, a single-chain tandem dimer of the PCP (tdPCP) can be used. This construct eliminates the need for dimerization of individual PCP monomers.[4]
Cell Line Preparation
a. Transfection:
-
Co-transfect the plasmid encoding the PBS-tagged gene of interest and the plasmid encoding the PCP-fluorescent protein fusion into the desired cell line using a suitable transfection reagent.
-
Alternatively, stable cell lines can be generated for long-term and more consistent expression.
b. Selection of Clonal Cell Lines:
-
If generating a stable cell line, use antibiotic selection to isolate cells that have successfully integrated the plasmids.
-
Screen individual clones by fluorescence microscopy to identify those with optimal expression levels of both components. Low to moderate expression of the PCP-fluorescent protein is often desirable to minimize background fluorescence.
Live-Cell Imaging
a. Cell Culture and Plating:
-
Culture the engineered cells in an appropriate medium.
-
For imaging, plate the cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
b. Imaging Setup:
-
Use a wide-field or confocal microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS) and an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Select appropriate laser lines and emission filters for the chosen fluorescent protein.
c. Image Acquisition:
-
Acquire time-lapse images to capture the dynamic behavior of the target RNA. The acquisition parameters (exposure time, laser power, frame rate) should be optimized to maximize the signal-to-noise ratio while minimizing phototoxicity.[2]
-
Acquire a Z-stack of images at each time point to ensure that all fluorescent spots within the cell are captured.[7]
Data Analysis
The acquired images can be analyzed to extract quantitative information about the target RNA.
-
Spot Detection and Tracking: Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins, MATLAB) to detect and track the fluorescent spots corresponding to single RNA molecules.
-
Transcription Site Analysis: The intensity of the fluorescent spot at the site of transcription can be measured over time to quantify transcription kinetics.
-
mRNA Counting: The number of fluorescent spots in the cytoplasm can be counted to determine the mRNA copy number per cell.[7]
Quantitative Data Summary
| Parameter | Organism/System | Value/Range | Reference |
| RNA Polymerase II Elongation Rate | Early Drosophila embryos | ~1.5 - 2.4 kb/min | [9] |
| Single mRNA Brightness | U2OS cells | tdPCP-EGFP labeled mRNA is brighter than tdMCP-EGFP labeled mRNA | [4] |
| mRNA Diffusion Coefficient | Live cells | 0.16 - 0.17 µm²/s | [12] |
| Binding Affinity (Kd) of PCP to PBS | in vitro | ~1 nM | [6] |
Visualizations
Experimental Workflow
Caption: A flowchart outlining the major steps in a live-cell imaging experiment using the this compound system.
This compound System Mechanism
Caption: A diagram illustrating the mechanism of the this compound system for labeling and visualizing RNA in a live cell.
References
- 1. Single-Molecule mRNA Detection in Live Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress of live-cell RNA imaging techniques [sciengine.com]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. RNA recognition site of this compound coat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA recognition site of this compound coat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to quantify the rate of RNA polymerase II elongation with MS2/MCP- and this compound/PCP-based live-imaging systems in early Drosophila embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative imaging of RNA polymerase II activity in plants reveals the single-cell basis of tissue-wide transcriptional dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral Delivery of the PP7/PCP System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful implementation of the PP7/PCP (bacteriophage P7 coat protein / this compound binding site) system for RNA visualization using lentiviral vectors. This technology allows for the stable, long-term expression of the system's components, enabling the tracking of specific RNA molecules in living cells.
Introduction to the this compound/PCP System for RNA Visualization
The this compound/PCP system is a powerful tool for studying the localization, transport, and dynamics of individual RNA molecules in real-time. The system is comprised of two key components:
-
This compound Binding Sites (PBS): A tandem array of RNA stem-loops from bacteriophage this compound that are genetically fused to the RNA of interest (ROI).
-
This compound Coat Protein (PCP): The protein that specifically recognizes and binds to the PBS. For visualization, PCP is fused to a fluorescent protein (FP), such as GFP, mCherry, or mVenus.
When both components are expressed in the same cell, the PCP-FP binds to the PBS-tagged RNA, resulting in a bright fluorescent spot that can be tracked using live-cell microscopy.[1] Lentiviral delivery offers a robust method for introducing these components into a wide range of cell types, including primary and non-dividing cells, leading to stable integration and long-term expression.[2][3]
Lentiviral Vector Design Strategies
The choice of lentiviral vector strategy is critical for achieving optimal signal-to-noise ratio and minimizing cellular toxicity. Two primary approaches are commonly used:
1. Dual Vector System: This strategy utilizes two separate lentiviral vectors: one to express the PCP-FP fusion protein and another to express the PBS-tagged RNA of interest.
-
Advantages: Allows for titration of the relative expression levels of the two components by varying the multiplicity of infection (MOI) of each virus. This can be crucial for optimizing the signal-to-noise ratio.
-
Disadvantages: Requires the production and titration of two separate viruses and the co-transduction of target cells, which can be more labor-intensive.
2. Single Vector (All-in-One) System: This approach incorporates both the PCP-FP and the PBS-tagged RNA expression cassettes into a single lentiviral vector.
-
Advantages: Simplifies the experimental workflow with the production of a single virus and ensures that any cell transduced will receive both components of the system.
-
Disadvantages: The fixed stoichiometry of the two components may not be optimal for all experimental conditions. The larger vector size can also lead to lower viral titers.
Promoter Selection: The choice of promoters to drive the expression of the PCP-FP and the PBS-tagged RNA is critical.
-
PCP-FP: A moderate promoter, such as a truncated or tissue-specific promoter, is often preferred to avoid overexpression of the PCP-FP, which can lead to aggregation and cellular toxicity, increasing background fluorescence.
-
PBS-tagged RNA: A promoter that drives the desired level of expression of the RNA of interest should be chosen. For endogenous gene tagging, the native promoter is ideal. For overexpression studies, a strong constitutive promoter like CMV or EF1a can be used, but inducible promoters (e.g., Tet-On) are recommended to control the timing and level of expression.
Data Presentation: Quantitative Parameters for Lentiviral Delivery
The following tables provide representative data for the lentiviral delivery of the this compound/PCP system. These values should be considered as a starting point, and optimization will be required for specific cell types and experimental setups.
Table 1: Representative Lentiviral Titers for this compound/PCP Constructs
| Vector Type | Vector Size (kb) | Promoter for PCP-FP | Promoter for PBS-RNA | Packaging System | Titer (TU/mL) |
| Dual Vector (PCP-FP) | ~7.5 | CMV | - | 2nd Generation | 1 x 108 - 5 x 108 |
| Dual Vector (PBS-RNA) | ~6.0 + insert | EF1a | - | 2nd Generation | 5 x 108 - 1 x 109 |
| Single Vector | ~10.0 + insert | PGK | CMV | 3rd Generation | 1 x 107 - 5 x 107 |
TU/mL: Transducing Units per milliliter
Table 2: Recommended Multiplicity of Infection (MOI) for Different Cell Lines
| Cell Line | Dual Vector (PCP-FP) MOI | Dual Vector (PBS-RNA) MOI | Single Vector MOI | Transduction Efficiency (%) |
| HEK293T | 1-5 | 1-5 | 2-10 | >90 |
| HeLa | 2-10 | 2-10 | 5-20 | >80 |
| Primary Neurons | 10-50 | 10-50 | 20-100 | 50-70 |
| Induced Pluripotent Stem Cells (iPSCs) | 5-20 | 5-20 | 10-40 | 60-80 |
Table 3: Expected Signal-to-Noise Ratio (SNR) for Live-Cell Imaging
| Imaging Modality | Objective NA | Exposure Time (ms) | Laser Power (% of max) | Expected SNR |
| Widefield | 1.4 | 100-500 | N/A | 2-5 |
| Confocal | 1.4 | 500-1000 | 1-10 | 5-15 |
| TIRF | 1.49 | 50-200 | 5-20 | 10-30 |
SNR values are highly dependent on the expression levels of the components and the imaging setup.
Experimental Protocols
Protocol 1: Cloning of this compound/PCP System Components into Lentiviral Vectors
Materials:
-
Lentiviral transfer plasmid(s) (2nd or 3rd generation)
-
PCP coding sequence (with desired fluorescent protein fusion)
-
Plasmid containing the RNA of interest
-
24xPBS tandem repeat sequence
-
Restriction enzymes and T4 DNA ligase
-
High-fidelity DNA polymerase for PCR
-
Stbl3 or other recombination-deficient competent E. coli
Procedure:
-
Cloning the PCP-FP Cassette:
-
Amplify the PCP-FP coding sequence using PCR, adding appropriate restriction sites for cloning into the lentiviral vector.
-
Digest both the lentiviral vector and the PCP-FP PCR product with the selected restriction enzymes.
-
Ligate the PCP-FP insert into the lentiviral vector.
-
Transform into competent E. coli and select for positive clones by restriction digest and sequencing.
-
-
Cloning the PBS-Tagged RNA Cassette:
-
Insert the 24xPBS tandem repeat sequence into the 3' UTR of your RNA of interest in its expression plasmid. This is often done using Gibson assembly or by inserting it into a unique restriction site.
-
Amplify the entire expression cassette (promoter-ROI-24xPBS-polyA) using PCR with primers containing restriction sites compatible with your lentiviral transfer vector.
-
Perform restriction digest and ligation as described above.
-
Transform into Stbl3 competent E. coli to minimize recombination events within the tandem repeats of the LTRs and PBS array.
-
Verify positive clones by restriction digest and sequencing.
-
Protocol 2: Lentivirus Production and Titration
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid(s) with this compound/PCP components
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for 2nd generation)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
DMEM with 10% FBS
-
0.45 µm syringe filter
-
qPCR-based lentivirus titration kit
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the lentiviral transfer plasmid and packaging plasmids using your preferred transfection reagent.
-
Change the media 12-16 hours post-transfection.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant and filter through a 0.45 µm filter to remove cell debris.
-
The virus can be used directly or concentrated by ultracentrifugation or a commercially available concentration reagent.
-
-
Lentivirus Titration:
-
Determine the viral titer (Transducing Units/mL) using a qPCR-based method that quantifies the number of viral genomes that have been reverse transcribed. This is generally more accurate and faster than methods relying on fluorescent protein expression.
-
Alternatively, a functional titer can be determined by transducing a cell line (e.g., HT1080) with serial dilutions of the virus and quantifying the percentage of fluorescent cells by flow cytometry.
-
Protocol 3: Transduction of Target Cells
Materials:
-
Target cells
-
Lentiviral stocks of known titer
-
Polybrene or other transduction enhancement reagent
-
Complete growth medium for target cells
Procedure:
-
Seed target cells in a 24-well plate to be 50-70% confluent on the day of transduction.
-
Prepare viral dilutions in complete medium. For initial optimization, test a range of MOIs (see Table 2).
-
Add Polybrene to the cells at a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Add the diluted virus to the cells.
-
Incubate for 24-72 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
Allow cells to expand for 3-5 days before analysis by fluorescence microscopy or flow cytometry to assess the expression of the PCP-FP.
Mandatory Visualizations
Caption: Workflow for lentiviral delivery of the this compound/PCP system.
Caption: Mechanism of the this compound/PCP system for RNA visualization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Viral Titer | - Poor quality plasmid DNA- Suboptimal transfection efficiency- Unhealthy packaging cells- Large vector size | - Use high-purity, endotoxin-free plasmid preparations.- Optimize plasmid ratios and transfection reagent.- Use low-passage, healthy HEK293T cells.- Consider a dual vector system for large RNA inserts. |
| Low Transduction Efficiency | - Low MOI- Cell type is difficult to transduce- Inactive virus | - Increase the MOI.- Use a transduction enhancement reagent like Polybrene.- Use freshly harvested or properly stored (-80°C) virus. |
| No or Weak Fluorescent Signal | - Low expression of one or both components- Photobleaching | - Use stronger promoters or increase MOI.- Optimize imaging conditions (lower laser power, shorter exposure).- Ensure both viral vectors (if using dual system) have transduced the cells. |
| High Background Fluorescence | - Overexpression of PCP-FP- PCP-FP aggregation | - Use a weaker promoter for the PCP-FP construct.- Titrate down the MOI of the PCP-FP virus.- Image at earlier time points post-transduction. |
| Cell Toxicity | - High viral load (high MOI)- Overexpression of system components | - Reduce the MOI.- Use inducible promoters to control expression levels. |
References
Application Notes and Protocols for Stable Cell Line Generation for PP7 RNA Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Live-cell RNA imaging is a powerful tool for studying the dynamics of gene expression, RNA localization, and RNA-protein interactions in real-time. The PP7 system, derived from the Pseudomonas aeruginosa bacteriophage this compound, is a robust method for fluorescently labeling specific RNA molecules in living cells. This system relies on the high-affinity interaction between the this compound coat protein (PCP) and its cognate RNA stem-loop, the this compound binding site (PBS). By fusing a fluorescent protein to PCP and inserting an array of PBS repeats into a target RNA, the RNA can be visualized as a bright, distinct spot within the cell.
Generating stable cell lines that constitutively express both the PCP-fluorescent protein fusion and the PBS-tagged RNA of interest is crucial for long-term imaging studies and for ensuring consistent, reproducible results. This document provides detailed protocols for the generation, selection, and validation of such stable cell lines using lentiviral transduction.
Core Principle of the this compound RNA Imaging System
The this compound system is analogous to the more commonly known MS2 system. It consists of two main components:
-
The this compound Binding Site (PBS): A short RNA hairpin sequence that is genetically inserted into the RNA of interest, typically as a tandem array (e.g., 12x or 24x PBS) to amplify the fluorescent signal.
-
The this compound Coat Protein (PCP): A protein that specifically recognizes and binds to the PBS hairpin. For imaging purposes, PCP is fused to a fluorescent protein (FP), such as GFP, mCherry, or HaloTag.
When both components are expressed in the same cell, the PCP-FP fusion proteins bind to the PBS array on the target RNA, leading to a high concentration of fluorophores at the RNA's location, which can then be visualized by fluorescence microscopy. To improve upon the original system, tandem dimer PCP (tdPCP) fusions can be used for more uniform labeling and a better signal-to-noise ratio.[1] Additionally, destabilized PCP variants (dPCP) have been developed to reduce background fluorescence from unbound coat proteins, enhancing sensitivity for single-molecule imaging.[2][3][4]
Experimental Protocols
Protocol 1: Generation of Lentiviral Vectors
This protocol describes the preparation of the two lentiviral transfer plasmids required: one for the PCP-FP fusion protein and one for the PBS-tagged RNA of interest.
Materials:
-
Lentiviral transfer plasmid backbone (e.g., pLVX, pCDH)
-
Fluorescent protein sequence (e.g., EGFP, mCherry)
-
This compound coat protein (PCP) or tandem dimer PCP (tdPCP) sequence
-
Gene of interest (GOI)
-
24x this compound binding site (PBS) array sequence
-
Restriction enzymes and T4 DNA ligase
-
Stellar™ Competent Cells or equivalent
Methodology:
-
Constructing the PCP-FP Lentiviral Vector:
-
Subclone the sequence encoding the PCP or tdPCP and the desired fluorescent protein into the lentiviral transfer plasmid under the control of a strong constitutive promoter (e.g., CMV, EF1a).
-
Ensure the PCP and FP are in-frame to create a functional fusion protein. A nuclear localization signal (NLS) can be added to concentrate the unbound PCP-FP in the nucleus, thereby reducing cytoplasmic background.
-
Transform competent E. coli with the ligated plasmid, select for positive colonies, and confirm the sequence by Sanger sequencing.
-
Perform a maxiprep to obtain a sufficient quantity of high-purity plasmid DNA.
-
-
Constructing the GOI-PBS Lentiviral Vector:
-
Clone your gene of interest (GOI) into a separate lentiviral transfer plasmid.
-
Insert the 24x PBS array sequence into the 3' untranslated region (UTR) of your GOI. This positioning is critical to avoid interference with the translation and function of the protein encoded by the GOI.
-
Verify the final construct by restriction digest and Sanger sequencing.
-
Perform a maxiprep to purify the plasmid DNA.
-
Protocol 2: Lentivirus Production and Titer Determination
This protocol details the production of lentiviral particles in HEK293T cells and the subsequent determination of the viral titer.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
The two lentiviral transfer plasmids from Protocol 1
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Opti-MEM I Reduced Serum Medium
-
High-glucose DMEM with 10% FBS
-
0.45 µm syringe filters
-
Lenti-X™ GoStix™ or a p24 ELISA kit for titer estimation
Methodology:
-
Transfection of HEK293T Cells:
-
One day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare two separate transfection complexes, one for the PCP-FP vector and one for the GOI-PBS vector.
-
For each complex, co-transfect the respective transfer plasmid with the packaging plasmids (psPAX2 and pMD2.G) into the HEK293T cells using your chosen transfection reagent according to the manufacturer's instructions.
-
Change the medium 12-18 hours post-transfection.
-
-
Harvesting Lentiviral Supernatant:
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collections and filter through a 0.45 µm syringe filter to remove cell debris.
-
The filtered supernatant can be used directly or concentrated using a lentivirus concentration reagent or ultracentrifugation.
-
Aliquot the virus and store at -80°C.
-
-
Viral Titer Determination:
-
Determine the viral titer to ensure reproducible transductions. This can be done using a functional titer assay (e.g., counting fluorescent cells after transduction of a reporter cell line) or a physical titer assay (e.g., p24 ELISA or qRT-PCR for viral RNA).[5]
-
A common method is to transduce a target cell line (e.g., HeLa or U2OS) with serial dilutions of the viral supernatant and then determine the percentage of fluorescent cells by flow cytometry 48-72 hours later. The titer is expressed as transducing units per ml (TU/ml).[5]
-
Protocol 3: Generation and Selection of Stable Cell Lines
This protocol outlines the transduction of the target cell line and the subsequent selection of a stable, clonal cell line.
Materials:
-
Target cell line (e.g., U2OS, HeLa)
-
Lentiviral stocks for PCP-FP and GOI-PBS
-
Polybrene or a commercial transduction enhancer (e.g., ViralEntry™)[6]
-
Puromycin or other appropriate selection antibiotic
-
96-well plates for clonal selection
-
Fluorescence-activated cell sorting (FACS) instrument
Methodology:
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate one day before transduction.
-
On the day of transduction, add the lentiviruses for both the PCP-FP and the GOI-PBS to the cells. It is recommended to perform a co-transduction.
-
Add polybrene to a final concentration of 4-8 µg/ml to enhance transduction efficiency.
-
Incubate the cells with the virus for 24 hours, then replace the medium with fresh growth medium.
-
-
Selection of Stably Transduced Cells:
-
48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined from a kill curve for your specific cell line.
-
Continue selection for 1-2 weeks, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until all non-transduced cells have died.
-
-
Clonal Selection by Fluorescence-Activated Cell Sorting (FACS):
-
To obtain a homogenous population of cells with optimal expression levels for imaging, it is highly recommended to perform single-cell sorting using FACS.
-
Harvest the polyclonal population of stable cells and resuspend them in FACS buffer.
-
Sort single cells that are positive for the PCP-fused fluorescent protein into individual wells of a 96-well plate containing conditioned medium.
-
Expand the single-cell clones and screen them for optimal RNA visualization.
-
Protocol 4: Validation of Stable Cell Lines
This protocol describes the validation of the generated clonal cell lines to ensure they are suitable for RNA imaging experiments.
Methodology:
-
Fluorescence Microscopy:
-
Plate the clonal cell lines on glass-bottom dishes suitable for high-resolution imaging.
-
Visually inspect the cells using a fluorescence microscope. A suitable cell line should exhibit bright, distinct fluorescent puncta (representing the tagged RNA) with low background fluorescence in the cytoplasm and/or nucleus.
-
-
Western Blotting:
-
Perform a western blot to confirm the expression of the full-length PCP-FP fusion protein at the expected molecular weight.
-
-
Quantitative RT-PCR (qRT-PCR):
-
Use qRT-PCR to quantify the expression level of the GOI-PBS tagged transcript. This can be useful for comparing different clones and ensuring that the expression level is within a physiologically relevant range.
-
-
smFISH Validation (Optional but Recommended):
-
Single-molecule fluorescence in situ hybridization (smFISH) can be used as an orthogonal method to validate the number and localization of the GOI-PBS transcripts. This helps to confirm that the fluorescent puncta observed with the this compound system correspond to bona fide RNA molecules.
-
Data Presentation
Table 1: Example Lentiviral Titer Determination
| Viral Dilution | Volume of Virus (µl) | Total Cells | Fluorescent Cells | % Fluorescent Cells | Titer (TU/ml) |
| 1:1,000 | 1 | 50,000 | 2,500 | 5.0% | 2.5 x 10⁶ |
| 1:10,000 | 0.1 | 50,000 | 250 | 0.5% | 2.5 x 10⁶ |
Table 2: Characterization of Clonal Stable Cell Lines
| Clone ID | Mean Puncta Intensity (a.u.) | Puncta per Cell (mean ± SD) | Background Fluorescence (a.u.) | Signal-to-Background Ratio | GOI-PBS mRNA level (relative to GAPDH) |
| A5 | 15,200 | 25 ± 8 | 1,100 | 13.8 | 1.2 |
| B3 | 18,500 | 32 ± 11 | 1,500 | 12.3 | 1.8 |
| C7 | 9,800 | 15 ± 5 | 950 | 10.3 | 0.8 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of the this compound RNA imaging system.
Caption: Workflow for generating stable cell lines.
References
Choosing the Right Fluorescent Protein for Phytochromobilin Fusion: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of fluorescent proteins (FPs) with photoreceptive domains, such as those that bind Phytochromobilin (PCP) or other bilins, has opened new avenues for developing sophisticated biosensors and imaging agents, particularly in the near-infrared (NIR) spectrum. The selection of the appropriate fluorescent protein is a critical determinant of the success of these endeavors. This document provides a comprehensive guide to choosing the optimal fluorescent protein for fusion with PCP-binding domains, focusing on NIR FPs derived from bacterial phytochromes. It includes a detailed comparison of their photophysical properties, step-by-step experimental protocols for their creation and evaluation, and visual guides to the underlying principles and workflows.
Introduction: The Power of Phytochrome-Based Fluorescent Proteins
Conventional fluorescent proteins, such as Green Fluorescent Protein (GFP) and its derivatives, have revolutionized cell biology. However, their application in deep-tissue and whole-organism imaging is often limited by the scattering and absorption of visible light by endogenous molecules like hemoglobin and melanin. To overcome these limitations, researchers have turned to fluorescent proteins that operate in the near-infrared (NIR) window (650-900 nm), where biological tissues are more transparent.[1]
A powerful class of NIR FPs has been engineered from bacterial phytochromes (BphPs).[1] These proteins act as light sensors in nature, utilizing a bilin chromophore, such as biliverdin (BV), to absorb light. BV is a natural product of heme degradation in mammalian cells, making these BphP-based FPs genetically encodable and functional in vivo without the need for an external chromophore supply.[2][3] The "fusion" in this context refers to the assembly of the BphP apoprotein with the bilin chromophore to form a functional holoprotein.
The choice of the BphP-based FP is critical and depends on the specific application. Key parameters to consider include brightness, photostability, quantum yield, and maturation efficiency. This guide provides the necessary data and protocols to make an informed decision.
Selecting the Right Near-Infrared Fluorescent Protein (NIR FP)
The selection of an appropriate NIR FP is paramount for the successful development of PCP fusion-based tools. The following table summarizes the key photophysical properties of several commonly used NIR FPs derived from bacterial phytochromes.
Table 1: Photophysical Properties of Selected Near-Infrared Fluorescent Proteins
| Fluorescent Protein | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Molecular Brightness¹ | Photostability² | Oligomeric State | Reference |
| iRFP713 | 690 | 713 | 110,000 | 5.9 | 6.49 | High | Monomer | [2] |
| iRFP720 | 690 | 720 | 90,000 | 4.0 | 3.60 | High | Monomer | |
| miRFP670 | 655 | 670 | 120,000 | 10.0 | 12.00 | Moderate | Monomer | [4] |
| miRFP703 | 673 | 703 | 85,000 | 6.0 | 5.10 | High | Monomer | [4] |
| miRFP709 | 683 | 709 | 71,900 | 4.6 | 3.31 | High | Monomer | [4] |
| PAiRFP1 | 680 | 710 | N/A | N/A | N/A | Photoactivatable | Dimer | [5] |
| PAiRFP2 | 680 | 710 | N/A | N/A | N/A | Photoactivatable | Dimer | [5] |
¹ Molecular Brightness is calculated as the product of the Extinction Coefficient and the Quantum Yield. ² Photostability is a qualitative measure of the protein's resistance to photobleaching.
Signaling Pathway and Experimental Workflow
To effectively utilize these NIR FPs, it is essential to understand the underlying principles of their function and the experimental steps involved in their creation and use. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Assembly of a functional NIR FP from the apoprotein and the biliverdin chromophore.
Caption: A step-by-step workflow for the production and characterization of BphP-based FPs.
Detailed Experimental Protocols
The following protocols provide a starting point for the cloning, expression, purification, and characterization of BphP-based NIR FPs.
Protocol 1: Cloning of the BphP Apoprotein Gene into an Expression Vector
This protocol describes the cloning of a BphP gene (e.g., from Rhodopseudomonas palustris) into a bacterial expression vector containing a polyhistidine (His) tag for purification.
Materials:
-
BphP gene template (e.g., synthetic DNA or plasmid)
-
High-fidelity DNA polymerase
-
PCR primers with appropriate restriction sites
-
Bacterial expression vector (e.g., pET-28a)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar plates with appropriate antibiotics
Method:
-
PCR Amplification: Amplify the BphP gene using PCR with primers that add desired restriction sites (e.g., NdeI and XhoI) to the 5' and 3' ends, respectively.
-
Vector and Insert Digestion: Digest both the PCR product and the expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested BphP gene insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for selection.
-
Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing.
Protocol 2: Expression and Purification of the BphP Apoprotein
This protocol details the expression of the His-tagged BphP apoprotein in E. coli and its purification using nickel-affinity chromatography.
Materials:
-
E. coli BL21(DE3) cells harboring the BphP expression plasmid
-
LB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
Method:
-
Culture Growth: Inoculate a starter culture of the transformed E. coli and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with lysis buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged BphP apoprotein with elution buffer.
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Protocol 3: In Vitro Assembly of the Holoprotein
This protocol describes the in vitro assembly of the purified apoprotein with the biliverdin chromophore to form the functional holoprotein.
Materials:
-
Purified BphP apoprotein
-
Biliverdin (BV) hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Assembly buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Method:
-
Dilution: Dilute the purified apoprotein to a final concentration of 10-20 µM in the assembly buffer.
-
Chromophore Addition: Add BV to the apoprotein solution to a final concentration of 40-50 µM (a 2-5 fold molar excess).
-
Incubation: Incubate the mixture in the dark at room temperature for 1-2 hours to allow for covalent attachment of the chromophore.
-
Removal of Excess Chromophore: Remove the unbound BV by size-exclusion chromatography.
Protocol 4: Spectroscopic Characterization
This protocol outlines the basic spectroscopic measurements to characterize the photophysical properties of the assembled NIR FP.
Materials:
-
Purified NIR FP holoprotein
-
Spectrophotometer
-
Fluorometer
-
Reference dye with a known quantum yield (e.g., Nile Blue in acidic ethanol for iRFP713)[2]
Method:
-
Absorption Spectrum: Measure the absorption spectrum of the holoprotein to determine the excitation maximum (λ_ex).
-
Emission Spectrum: Excite the holoprotein at its λ_ex and measure the emission spectrum to determine the emission maximum (λ_em).
-
Extinction Coefficient: Determine the protein concentration using a protein assay (e.g., Bradford) or by measuring the absorbance at 280 nm and using the calculated extinction coefficient of the apoprotein. The extinction coefficient at λ_ex can then be calculated using the Beer-Lambert law.
-
Quantum Yield: Measure the integrated fluorescence intensity of the NIR FP and a reference dye at the same absorbance at the excitation wavelength. The quantum yield can be calculated using the following formula: Φ_sample = Φ_ref * (I_sample / I_ref) * (η_sample² / η_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
-
Photostability: Continuously expose a sample of the NIR FP to excitation light and monitor the decrease in fluorescence intensity over time.
Conclusion
The development of NIR FPs from bacterial phytochromes has significantly advanced our ability to perform deep-tissue and whole-organism imaging. The choice of the specific FP is a critical step that requires careful consideration of its photophysical properties in the context of the intended application. By providing a comparative analysis of key NIR FPs and detailed experimental protocols, this guide aims to empower researchers to select and utilize these powerful tools effectively in their scientific pursuits. Further optimization of these proteins through protein engineering will undoubtedly lead to even brighter and more photostable probes for a wide range of applications in basic research and drug development.
References
- 1. Near-infrared fluorescent proteins engineered from bacterial phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bright and stable near infra-red fluorescent protein for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing brighter near-infrared fluorescent proteins: insights from structural and biochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Bacteriophytochrome Agp2 and Its Engineered Photoactivatable NIR Fluorescent Proteins PAiRFP1 and PAiRFP2 [mdpi.com]
Visualizing the Dance of Molecules: A Guide to PP7 RNA Microscopy
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols for Advanced RNA Imaging
The ability to visualize single RNA molecules in living cells has revolutionized our understanding of gene expression dynamics, from transcription and processing to transport and localization. Among the powerful tools available, the bacteriophage PP7 system provides a robust and specific method for fluorescently tagging and tracking RNA in real-time. This document provides detailed application notes and protocols for setting up and performing microscopy for this compound RNA visualization, tailored for researchers in basic science and drug development.
Introduction to the this compound System
The this compound system is a versatile tool for labeling specific RNA molecules in living cells. It relies on the high-affinity interaction between the this compound coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS). By genetically fusing a fluorescent protein (FP) to PCP and inserting an array of PBS hairpins into a target RNA, the RNA molecule becomes fluorescently tagged and can be visualized using microscopy.
A significant advantage of the this compound system is its orthogonality to the commonly used MS2 system, which allows for simultaneous dual-color imaging of two different RNA species within the same cell.[1] This is achieved by tagging one RNA with MS2 binding sites (MBS) and the other with PBS, and co-expressing the corresponding fluorescently labeled MS2 coat protein (MCP) and PCP.[1]
However, a common challenge with this system is the background fluorescence from unbound FP-PCP, which can obscure the signal from the RNA-bound proteins.[2][3] To address this, several strategies have been developed, including the use of conditionally stable coat proteins (destabilized PCP or dPCP) that are degraded unless bound to RNA, and split-fluorescent protein systems where fluorescence is reconstituted only upon binding to the target RNA.[2][3]
Microscopy Setups for this compound RNA Visualization
The choice of microscopy setup is critical for successful this compound RNA imaging and depends on the specific biological question, the brightness of the fluorescent signal, and the desired spatiotemporal resolution.
| Parameter | Widefield Microscopy | Confocal Laser Scanning Microscopy (CLSM) | Spinning Disk Confocal Microscopy | Total Internal Reflection Fluorescence (TIRF) Microscopy |
| Principle | Illuminates the entire field of view. | Uses a pinhole to reject out-of-focus light, providing optical sectioning. | Uses a spinning disk with multiple pinholes for faster imaging with less phototoxicity than CLSM. | Illuminates a thin layer (~100 nm) of the sample near the coverslip. |
| Advantages | High-speed imaging, lower phototoxicity. | Excellent optical sectioning, high resolution, good for thick samples. | Fast image acquisition, reduced phototoxicity, suitable for live-cell imaging. | High signal-to-noise ratio for molecules near the plasma membrane, single-molecule sensitivity. |
| Disadvantages | High background from out-of-focus light. | Slower image acquisition, higher phototoxicity. | Lower resolution than CLSM. | Only suitable for imaging events at or very near the cell surface. |
| Typical Fluorophores | GFP, mCherry, YFP | GFP, mCherry, YFP, Alexa Fluor dyes | GFP, mCherry, YFP | GFP, mCherry, YFP |
| Typical Laser Power | Lower intensity illumination | 1-10% of maximum laser power | Low laser power | Low laser power |
| Typical Exposure Time | 50-200 ms | 100-500 ms per pixel | 50-200 ms | 50-200 ms |
| Signal-to-Noise Ratio (SNR) | Low to Moderate | High | Moderate to High | Very High |
Experimental Protocols
Protocol 1: Plasmid Construction and Transfection for this compound-GFP Visualization
This protocol describes the generation of the necessary plasmids and their delivery into mammalian cells for visualizing a target RNA using the this compound-GFP system.
Materials:
-
Plasmids:
-
pDisplay-24xPBS-targetRNA (expresses the RNA of interest with 24 this compound binding sites)
-
pCS2-PCP-GFP-NLS (expresses the this compound coat protein fused to GFP with a nuclear localization signal)
-
-
Mammalian cell line (e.g., U2OS, HEK293T)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Glass-bottom imaging dishes
Procedure:
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for both constructs.
-
Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom imaging dishes at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: a. In tube A, dilute the plasmid DNA in Opti-MEM. For a 24-well plate format, use 0.5 µg of each plasmid per well. b. In tube B, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Add the contents of tube A to tube B, mix gently, and incubate for 5-15 minutes at room temperature to allow for complex formation.
-
Transfection: Add the DNA-lipid complex dropwise to the cells in the imaging dish.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before imaging.
Protocol 2: Live-Cell Imaging of this compound-Tagged RNA using Confocal Microscopy
This protocol outlines the steps for acquiring images of this compound-GFP labeled RNA in live mammalian cells.
Materials:
-
Transfected cells in glass-bottom imaging dishes from Protocol 1
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO2)
-
High numerical aperture objective lens (e.g., 60x or 100x oil immersion)
-
Laser line for GFP excitation (e.g., 488 nm)
-
Emission filter for GFP (e.g., 500-550 nm)
Procedure:
-
Prepare for Imaging: a. Turn on the confocal microscope and allow the laser to warm up. b. Set the incubation chamber to 37°C and 5% CO2. c. Replace the culture medium in the imaging dish with pre-warmed live-cell imaging medium.
-
Mount the Sample: Place the imaging dish on the microscope stage within the incubation chamber and allow the temperature to equilibrate.
-
Locate Cells: Using brightfield or DIC, locate the transfected cells (identifiable by GFP expression).
-
Set Imaging Parameters: a. Laser Power: Start with a low laser power (e.g., 1-5%) to minimize phototoxicity and photobleaching. b. Detector Gain: Adjust the detector gain to achieve a good signal without saturating the detector. c. Pinhole: Set the pinhole to 1 Airy unit for optimal confocality. d. Scan Speed: Use a scan speed that provides a good signal-to-noise ratio without excessive motion blur. e. Image Size and Resolution: Choose an appropriate image size (e.g., 512x512 or 1024x1024 pixels) and pixel dwell time.
-
Image Acquisition: a. Acquire a z-stack of images to capture the entire volume of the cell. b. For time-lapse imaging, set the desired time interval between frames.
-
Image Analysis: The acquired images can be used to quantify the number, intensity, and dynamics of the this compound-tagged RNA molecules.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound RNA Visualization
Caption: General experimental workflow for this compound RNA visualization.
Visualizing MAPK Signaling Pathway Activity
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. The transcriptional output of this pathway can be monitored using a this compound reporter system where the expression of an immediate early gene (e.g., c-Fos) containing PBS repeats is driven by a MAPK-responsive promoter.
Caption: Monitoring MAPK pathway activity using a this compound reporter.
EGFR Signaling and Immediate Early Gene Expression
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a key role in regulating cell growth and division. Upon ligand binding, EGFR activates downstream signaling cascades, leading to the rapid transcription of immediate early genes (IEGs). A this compound-based reporter can be used to visualize the transcriptional dynamics of an IEG in response to EGFR activation.
Caption: Visualizing EGFR-mediated IEG expression with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Anticipatory activation of the unfolded protein response by epidermal growth factor is required for immediate early gene expression and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making the message clear: visualizing mRNA localization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Image Analysis of PP7 Imaging Data
These application notes provide a detailed workflow for the quantitative analysis of PP7 imaging data, from experimental setup to data interpretation. The protocols are intended for researchers, scientists, and drug development professionals working with live-cell mRNA imaging.
Introduction to the this compound System for mRNA Visualization
The this compound system is a powerful technique for visualizing single mRNA molecules in living cells. It is based on the specific interaction between the this compound bacteriophage coat protein (PCP) and its cognate this compound RNA stem-loop. By genetically tagging an mRNA of interest with an array of this compound stem-loops and co-expressing a fluorescently-labeled PCP, individual mRNA molecules can be tracked, and their dynamics analyzed. This enables the study of mRNA transcription, transport, localization, and degradation in real-time.[1]
Experimental Design and Protocols
A successful this compound imaging experiment relies on careful planning and execution of the experimental protocol.
Plasmid Construction and Cell Line Generation
-
This compound-tagged mRNA Construct: The gene of interest is cloned into an expression vector containing a tandem array of this compound stem-loops (typically 24x) in the 3' untranslated region (UTR). The choice of promoter will depend on the desired expression level and cell type.
-
PCP-Fluorophore Construct: The this compound coat protein (PCP) is fused to a fluorescent protein (e.g., GFP, mCherry). This construct is typically driven by a constitutive promoter.
-
Cell Line Generation: The two constructs are co-transfected into the cell line of choice. For long-term studies, it is recommended to generate stable cell lines by integrating the constructs into the host genome.
Live-Cell Imaging
-
Cell Culture: Plate the engineered cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Microscopy Setup:
-
Use an inverted fluorescence microscope equipped with a high numerical aperture (NA) objective (e.g., 100x oil immersion, NA > 1.3) for optimal light collection.
-
Maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
-
Excite the fluorophore with a suitable laser line, keeping the laser power as low as possible to minimize phototoxicity and photobleaching.
-
-
Image Acquisition:
-
Acquire time-lapse image series (2D or 3D) with an exposure time that provides a good signal-to-noise ratio while still capturing the dynamics of the mRNA molecules (e.g., 50-100 ms).
-
The frame rate should be adjusted based on the speed of the tracked particles. For diffusive mRNA, a frame rate of 10-20 Hz is often used.[2]
-
Image Analysis Workflow
The following workflow outlines the steps for processing and analyzing the acquired image data. This protocol is based on the use of the open-source software Fiji (ImageJ) with the TrackMate plugin, a popular choice for single-particle tracking.[3][4]
Image Pre-processing
-
Background Subtraction: Raw images often suffer from uneven background fluorescence. The "Subtract Background" command in Fiji can be used to correct this.
-
Protocol:
-
Open the image sequence in Fiji.
-
Navigate to Process > Subtract Background....
-
Set the "Rolling ball radius" to a value larger than the radius of the particles of interest. A good starting point is 50 pixels.[5][6] Check the "Light background" option if the background is brighter than the particles. Click "OK".
-
-
Alternative (Top-Hat): The "Top-Hat" morphological operation can also be effective for background subtraction.[7]
-
Navigate to Process > Morphology > Top-Hat.
-
Define a structuring element (e.g., a disk with a radius larger than the particles).
-
-
-
Noise Reduction (Optional): If the images are noisy, a median filter can be applied.
-
Protocol:
-
Navigate to Process > Noise > Despeckle.
-
-
Spot Detection and Localization
The goal of this step is to identify all the fluorescent spots corresponding to single mRNA molecules in each frame.
-
Open TrackMate: With the pre-processed image stack open, go to Plugins > Tracking > TrackMate.[3]
-
Detector Selection: In the first panel of the TrackMate wizard, select the "LoG detector" (Laplacian of Gaussian), which is well-suited for detecting blob-like structures.
-
Detector Settings:
-
Estimated blob diameter: Measure the approximate diameter of the fluorescent spots in pixels and enter this value.
-
Threshold: This value determines the sensitivity of the detection. A lower threshold will detect more spots, including potential noise. Adjust this parameter while observing the preview to ensure that true particles are detected without excessive false positives.
-
Median filter: Applying a median filter can improve the detection in noisy images.
-
Single-Particle Tracking
This step links the detected spots across consecutive frames to reconstruct the trajectories of individual mRNA molecules.
-
Tracker Selection: In the TrackMate wizard, select the "Simple LAP tracker" (Linear Assignment Problem). This tracker is robust and can handle temporary particle disappearances.[8][9]
-
Tracker Settings:
-
Linking max distance: This is the maximum distance a particle is allowed to move between two consecutive frames. This value should be estimated based on the observed particle dynamics.
-
Gap-closing max distance: This parameter allows the tracker to bridge gaps in a trajectory if a particle disappears for a few frames (e.g., due to blinking or moving out of focus).
-
Gap-closing max frame gap: The maximum number of frames a particle can be missing before the trajectory is terminated.
-
Track Filtering and Analysis
After tracking, the resulting trajectories can be filtered and analyzed to extract quantitative data.
-
Filtering: Filter the tracks based on criteria such as track duration, displacement, or quality to remove spurious tracks.
-
Data Extraction: TrackMate provides a variety of analysis tools to extract quantitative information from the tracks. This data can be exported for further analysis.
Quantitative Data Analysis and Presentation
The extracted tracking data can be used to characterize the dynamic behavior of the mRNA molecules.
Key Quantitative Metrics
| Parameter | Description | Typical Unit |
| Number of Particles | The total count of detected mRNA molecules per cell or per region of interest. | Count |
| Particle Intensity | The integrated fluorescence intensity of each spot, which can be related to the number of fluorescent proteins bound to the mRNA. | Arbitrary Units |
| Mean Squared Displacement (MSD) | A measure of the average squared distance a particle travels over time. The shape of the MSD plot provides insights into the mode of transport (e.g., free diffusion, confined motion, directed transport).[10][11] | µm² |
| Diffusion Coefficient (D) | A measure of the rate of diffusion, which can be calculated from the initial slope of the MSD plot for freely diffusing particles. | µm²/s |
| Instantaneous Velocity | The velocity of a particle between two consecutive frames. | µm/s |
| Track Duration | The length of time a particle is tracked, which can be related to the residence time of the mRNA in a particular cellular compartment. | seconds |
Data Normalization
-
Intensity Normalization: To compare fluorescence intensities across different cells or experiments, it is important to normalize the data. One common method is to divide the intensity of each track by the initial intensity at the beginning of the track (I/I₀).[12]
-
Photobleaching Correction: Photobleaching can lead to an apparent decrease in fluorescence intensity over time. This can be corrected by fitting the intensity decay of immobile particles to an exponential function and then using this function to correct the intensity of all tracks.[13][14]
Visualizing Workflows and Signaling Pathways
Graphical representations of the experimental workflow and the underlying biological pathways are crucial for clear communication.
Experimental and Image Analysis Workflow
Caption: Overview of the experimental and computational workflow.
Signaling Pathway Example: Neuronal Activity-Dependent Arc mRNA Localization
This compound imaging can be used to study how signaling pathways regulate mRNA localization. A well-studied example is the localization of Arc mRNA to active synapses in neurons, which is crucial for synaptic plasticity and memory formation.[8][9][15]
Caption: Signaling pathway for Arc mRNA localization.
References
- 1. Recent progress in single-molecule studies of mRNA localization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Subtract background [ImageJ Documentation Wiki] [imagejdocu.list.lu]
- 6. cs.helsinki.fi [cs.helsinki.fi]
- 7. image-js-docs.pages.dev [image-js-docs.pages.dev]
- 8. The Arc of cognition: signaling cascades regulating Arc and implications for cognitive function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localization and local translation of Arc/Arg3.1 mRNA at synapses: some observations and paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single mRNA Tracking in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Data manipulation? It's normal(ization)! - the Node [thenode.biologists.com]
- 13. Chapter 3 Photobleaching Correction | Algorithms for the Correction of Photobleaching [rorynolan.github.io]
- 14. Correction of Systematic Bias in Single Molecule Photobleaching Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
Quantitative Analysis of RNA Dynamics Using the PP7 System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of RNA dynamics using the bacteriophage PP7 system. The this compound system is a powerful tool for real-time visualization and quantification of RNA in living cells, offering significant advantages for basic research and drug development.
Introduction
The this compound system is based on the high-affinity interaction between the this compound coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS). By tagging a target RNA with an array of PBS hairpins and co-expressing a fluorescently-tagged PCP, researchers can visualize and track the dynamics of single RNA molecules in real-time. This system is orthogonal to the well-established MS2 system, allowing for dual-color imaging of different RNA species or the simultaneous tracking of RNA and a protein of interest.
Applications
The versatility of the this compound system lends itself to a wide range of applications in molecular biology, cell biology, and drug discovery.
-
Transcription Dynamics: Quantify transcription kinetics, including transcription bursting, initiation, and elongation rates. The dual-color MS2/PP7 system can be used to measure the rate of RNA polymerase II elongation.
-
RNA Localization and Transport: Track the movement of RNA molecules within different cellular compartments, providing insights into RNA trafficking and localization signals.
-
mRNA Translation: Investigate the spatial and temporal dynamics of mRNA translation by co-localizing fluorescently tagged ribosomes with this compound-labeled mRNA.
-
RNA Splicing: Monitor the kinetics and regulation of pre-mRNA splicing in real-time.
-
Drug Discovery: Develop high-throughput screening assays to identify small molecules that modulate RNA localization, translation, or other aspects of RNA metabolism. The system can be used to assess the on-target effects of RNA-targeting therapeutics.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained using the this compound system in various applications.
Table 1: RNA Polymerase II Elongation Rate in Drosophila melanogaster Embryos
| Gene | Effective Distance (kb) | Time Elapsed (s) | Elongation Rate (kb/min) | Reference |
| hunchback | 6.7 | 150 ± 20 | 2.7 ± 0.4 | (Keller et al., 2023) |
| Krüppel | 8.2 | 180 ± 25 | 2.7 ± 0.4 | (Keller et al., 2023) |
| giant | 5.5 | 125 ± 15 | 2.6 ± 0.3 | (Keller et al., 2023) |
Table 2: Single-Molecule mRNA Dynamics in Live Yeast
| Gene | Diffusion Coefficient (μm²/s) | Mean Squared Displacement (μm²) at 10s | Number of Molecules Tracked | Reference |
| MDN1 | 0.045 ± 0.005 | 0.45 ± 0.05 | >1000 | (Hocine et al., 2013) |
| ASH1 | 0.030 ± 0.004 | 0.30 ± 0.04 | >800 | (Hocine et al., 2013) |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Nascent Transcripts Using the MS2-PP7 System
This protocol describes the methodology for visualizing and quantifying the rate of RNA polymerase II elongation in living Drosophila embryos using a dual-color MS2-PP7 reporter system.
1. Plasmid Construction:
- A reporter gene of interest is cloned into a vector containing a tandem array of 24x MS2 stem-loops (MS2sl) at the 5' end and a 24x this compound stem-loops (PBS) at the 3' end.
- Helper plasmids encoding the MS2 coat protein fused to a green fluorescent protein (MCP-GFP) and the this compound coat protein fused to a red fluorescent protein (PCP-RFP) are required. These are typically driven by a maternally-expressed promoter for studies in early embryos.
2. Generation of Transgenic Organisms:
- The reporter plasmid is injected into the germline of the host organism (e.g., Drosophila melanogaster) to generate stable transgenic lines.
- Transgenic lines expressing MCP-GFP and PCP-RFP are also generated or obtained.
- Genetic crosses are performed to generate embryos carrying both the reporter construct and the fluorescently-tagged coat proteins.
3. Sample Preparation and Live Imaging:
- Collect and dechorionate embryos.
- Mount the embryos on a gas-permeable membrane for imaging.
- Use a confocal or spinning-disk microscope equipped with the appropriate lasers and filters for dual-color imaging.
- Acquire time-lapse image series (z-stacks) of the embryos at a temporal resolution sufficient to track the appearance and movement of the fluorescent spots.
4. Image Analysis and Data Quantification:
- Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to detect and track the fluorescent puncta corresponding to the MS2 and this compound signals.
- The time delay between the appearance of the MS2 (5' end) and this compound (3' end) signals at the transcription site is measured.
- The known distance between the MS2 and this compound cassettes in the reporter gene is divided by the measured time delay to calculate the RNA polymerase II elongation rate.
Protocol 2: Generation of Stable Cell Lines for this compound-based RNA Imaging
This protocol outlines the steps for creating stable mammalian cell lines for long-term imaging of a this compound-tagged RNA of interest.
1. Plasmid Construction:
- Clone the target RNA sequence upstream of a 24x PBS array in a mammalian expression vector. This vector should also contain a selectable marker (e.g., puromycin or neomycin resistance).
- Construct a second plasmid to express the PCP fused to a fluorescent protein (e.g., PCP-GFP) and a nuclear localization signal (NLS) to reduce cytoplasmic background. This plasmid should have a different selectable marker if co-transfection and selection are desired.
2. Cell Culture and Transfection:
- Culture the desired mammalian cell line in appropriate growth medium.
- Transfect the cells with the this compound-tagged RNA expression plasmid and the PCP-FP plasmid using a suitable transfection reagent.
3. Selection of Stable Cell Lines:
- Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.
- Maintain the cells under selection, replacing the medium with fresh selection medium every 3-4 days.
- After 2-3 weeks, individual resistant colonies will appear.
4. Clonal Isolation and Expansion:
- Isolate individual colonies using cloning cylinders or by limiting dilution.
- Expand each clone and screen for the expression of the fluorescently-tagged RNA by fluorescence microscopy.
- Select clones with a clear and consistent fluorescent signal for further experiments.
Visualizations
Caption: Principle of the this compound system for RNA visualization.
Caption: Workflow for measuring Pol II elongation rate.
Caption: Workflow for generating stable cell lines.
Application Notes and Protocols: Combining PP7 RNA Imaging with Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to simultaneously visualize RNA and protein molecules within the same cell provides invaluable insights into the intricate regulation of gene expression. This colocalization is fundamental to understanding a myriad of cellular processes, from viral replication to the mechanisms of oncogenesis and neurodegenerative diseases. The PP7 RNA imaging system, a powerful technique for tracking single mRNA molecules in living cells, can be effectively combined with immunofluorescence (IF) to provide a spatiotemporal snapshot of RNA-protein interactions.
This document provides detailed application notes and a comprehensive protocol for the sequential combination of live-cell this compound RNA imaging and immunofluorescence. By following this guide, researchers can obtain high-quality, quantifiable data on the colocalization of specific RNA transcripts and proteins of interest. This powerful combination of techniques is particularly relevant for drug development professionals seeking to understand the mechanism of action of novel therapeutics that target RNA or RNA-binding proteins.
Principle of the Combined Technique
The this compound system is analogous to the well-established MS2 system for RNA visualization. It relies on the high-affinity and specific interaction between the this compound bacteriophage coat protein (PCP) and its cognate RNA stem-loop, the this compound binding site (PBS). In this system, a gene of interest is tagged with an array of PBS repeats. When this tagged RNA is transcribed, it is bound by PCP molecules that are fused to a fluorescent protein (e.g., GFP). This results in a bright fluorescent spot at the location of the RNA, which can be tracked in real-time in living cells.
Following live-cell imaging of the this compound-tagged RNA, the cells are fixed and permeabilized. Standard immunofluorescence protocols are then employed to label a protein of interest with a specific primary antibody, which is subsequently detected by a fluorescently-labeled secondary antibody. The resulting multi-channel fluorescence images allow for the visualization and quantitative analysis of the colocalization between the RNA and the protein.
Key Experimental Considerations
3.1. Order of Operations:
The recommended workflow involves performing live-cell imaging of the this compound-tagged RNA first, followed by fixation, permeabilization, and immunofluorescence staining. This order is crucial for capturing the dynamic localization of the RNA before cell processes are arrested.
3.2. Fixation:
The choice of fixative is critical to preserve both the fluorescence of the this compound-PCP-GFP complex and the antigenicity of the protein of interest. 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is a widely used and effective fixative for this purpose. It is crucial to use freshly prepared PFA to ensure optimal cross-linking and preservation of cellular structures.
3.3. Permeabilization:
Permeabilization is necessary to allow antibodies to access intracellular epitopes. A mild detergent such as Triton X-100 (0.1-0.25% in PBS) is typically used. The concentration and incubation time should be optimized to ensure sufficient antibody penetration without causing excessive damage to cellular morphology or the this compound-RNA complex.
3.4. Antibody Selection and Validation:
Primary antibodies should be highly specific for the protein of interest and validated for use in immunofluorescence. The choice of secondary antibody will depend on the host species of the primary antibody and the desired fluorescent channel, ensuring spectral separation from the this compound-PCP-GFP signal.
3.5. Imaging and Data Analysis:
High-resolution confocal microscopy is recommended for acquiring images. Quantitative colocalization analysis can be performed using image analysis software to determine the degree of spatial overlap between the RNA and protein signals.
Experimental Protocols
4.1. Live-Cell Imaging of this compound-Tagged RNA
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Co-transfect cells with the plasmid encoding the this compound-tagged RNA of interest and the plasmid encoding the PCP-GFP fusion protein.
-
Allow 24-48 hours for gene expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the dish or slide on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire time-lapse images of the this compound-PCP-GFP signal using the appropriate laser line and emission filter for GFP (e.g., excitation at 488 nm, emission at 500-550 nm).
-
Optimize imaging parameters (laser power, exposure time) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
4.2. Immunofluorescence Staining
-
Fixation:
-
Immediately after live-cell imaging, carefully aspirate the imaging medium.
-
Gently wash the cells once with pre-warmed PBS.
-
Fix the cells with freshly prepared 4% PFA in PBS for 15-20 minutes at room temperature.
-
-
Washing:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (see Table 1 for examples).
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a nuclear stain such as DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Image Acquisition:
-
Acquire multi-channel fluorescence images using a confocal microscope. Ensure that the imaging settings for the GFP channel are consistent with those used for live-cell imaging to allow for direct comparison.
-
Data Presentation and Analysis
Quantitative data from combined this compound RNA imaging and immunofluorescence experiments should be summarized for clear interpretation.
Table 1: Example Antibody Dilutions and Imaging Parameters
| Parameter | This compound-PCP-GFP | Protein of Interest (Example: HuR) |
| Primary Antibody | N/A | Mouse anti-HuR |
| Primary Antibody Dilution | N/A | 1:200 - 1:1000 |
| Secondary Antibody | N/A | Goat anti-Mouse IgG (H+L), Alexa Fluor 594 |
| Secondary Antibody Dilution | N/A | 1:500 - 1:2000 |
| Excitation Wavelength | 488 nm | 561 nm |
| Emission Filter | 500-550 nm | 570-620 nm |
| Typical Signal-to-Noise Ratio | > 5 | > 10 |
Quantitative Colocalization Analysis:
The degree of colocalization between the this compound-tagged RNA and the protein of interest can be quantified using various statistical methods.[1] The Pearson's Correlation Coefficient (PCC) is a commonly used metric that measures the linear relationship between the intensity of the two fluorescent signals on a pixel-by-pixel basis.[2][3] PCC values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
Table 2: Example Quantitative Colocalization Data
| Condition | Pearson's Correlation Coefficient (PCC) |
| Control | 0.25 ± 0.05 |
| Drug Treatment A | 0.65 ± 0.08 |
| Drug Treatment B | 0.15 ± 0.04 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for combining this compound RNA imaging with immunofluorescence.
References
Dual-Color RNA Imaging with PP7 and MS2 Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and quantify RNA molecules in living cells is crucial for understanding the intricate regulation of gene expression and its impact on cellular function and disease. The dual-color RNA imaging system, utilizing the bacteriophage-derived MS2 and PP7 systems, offers a powerful method for the simultaneous tracking of two distinct RNA species in real-time. This technology relies on the high-affinity and specific interaction between the MS2 coat protein (MCP) and its cognate RNA hairpin (MS2 binding site, MBS), and similarly, the this compound coat protein (PCP) and its corresponding RNA hairpin (this compound binding site, PBS).[1][2] By tagging two different RNAs with arrays of MBS and PBS hairpins and co-expressing MCP and PCP fused to different fluorescent proteins, researchers can simultaneously visualize the localization, transport, and dynamics of these RNAs within the same cell.[1][2] This approach has been instrumental in studying a wide range of biological processes, including transcription kinetics, RNA processing, and intercellular RNA mobility.
Principle of the Technique
The core of the dual-color RNA imaging system lies in the orthogonal protein-RNA recognition pairs of the MS2 and this compound bacteriophages.
-
MS2 System: The MS2 coat protein (MCP) dimerizes and binds with high specificity to a 19-nucleotide RNA stem-loop structure known as the MS2 binding site (MBS).
-
This compound System: Similarly, the this compound coat protein (PCP) recognizes and binds to its own specific RNA stem-loop, the this compound binding site (PBS).
To visualize two different RNA molecules, the following components are introduced into cells:
-
RNA 1 tagged with MS2 stem loops: The gene encoding the first RNA of interest is genetically modified to include multiple tandem repeats of the MBS sequence (e.g., 24xMBS).
-
RNA 2 tagged with this compound stem loops: The gene for the second RNA of interest is similarly tagged with multiple copies of the PBS sequence (e.g., 24xPBS).
-
Fluorescently-labeled coat proteins: Plasmids encoding MCP fused to one fluorescent protein (e.g., mCherry) and PCP fused to a spectrally distinct fluorescent protein (e.g., EGFP) are co-expressed in the same cells.
When the tagged RNAs are transcribed, the arrays of stem-loops are bound by their respective fluorescently-labeled coat proteins, resulting in a high concentration of fluorophores at the location of the RNA molecules. This allows for their detection as distinct fluorescent puncta against the background of unbound, diffuse fluorescent coat proteins.
Applications in Research and Drug Development
The dual-color RNA imaging system provides a versatile platform for investigating various aspects of RNA biology, with significant implications for basic research and drug discovery.
-
Transcription Dynamics: By placing MS2 and this compound stem loop arrays at different locations within the same gene, it is possible to measure the rate of transcription elongation by tracking the appearance of the two fluorescent signals.[3] This allows for the study of how different cellular conditions or drug treatments affect the kinetics of RNA polymerase II.
-
Allele-Specific Expression: The two systems can be used to label the RNA transcribed from two different alleles of the same gene, enabling the study of allele-specific expression patterns and transcriptional bursting.[1]
-
RNA Co-localization and Interaction: This technique allows for the simultaneous visualization of two different RNA species to study their potential co-localization within specific subcellular compartments, providing insights into RNA-RNA interactions and the formation of RNA granules.
-
Drug Screening: The system can be adapted for high-throughput screening of small molecules that modulate the expression, localization, or transport of specific RNAs implicated in disease. For example, one could screen for compounds that disrupt the co-localization of a viral RNA and a host factor RNA.
-
Understanding Disease Mechanisms: Dual-color imaging can be used to investigate how mutations or disease states affect the dynamics of specific RNAs. For instance, it could be used to study the mis-localization of a disease-associated non-coding RNA relative to its target mRNA.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies utilizing the dual-color this compound/MS2 RNA imaging system.
| Parameter | Organism/Cell Type | Gene/RNA | Value | Reference |
| Transcription Elongation Rate | Saccharomyces cerevisiae | MDN1 | 25 ± 2 bases/second (average) | [1] |
| Saccharomyces cerevisiae | MDN1 | 14 to 61 bases/second (cell-to-cell variability) | [1] | |
| Apparent Diffusion Coefficient | HEK293FT cells | MS2-tagged circular RNA | 0.08 µm²/s | [4] |
| HEK293FT cells | This compound-tagged circular RNA | 0.12 µm²/s | [4] |
Table 1: RNA Polymerase II Elongation Rates and RNA Diffusion Coefficients. This table presents examples of quantitative data on transcription elongation rates and RNA diffusion coefficients measured using the dual-color imaging system. The variability in elongation rates highlights the stochastic nature of transcription.
| Parameter | System | Dissociation Constant (Kd) | Reference |
| Protein-RNA Binding Affinity | This compound coat protein and this compound-like RNA aptamers | 0.67 to 1.5 nM |
Table 2: Protein-RNA Binding Affinities. This table provides the dissociation constants for the interaction between the this compound coat protein and various RNA aptamers, demonstrating the high-affinity binding that is essential for this imaging technique.
Experimental Protocols
Plasmid Construction
-
RNA-Tagging Plasmids:
-
Obtain or synthesize DNA cassettes containing tandem arrays of the MS2 binding sites (e.g., 24xMBS) and this compound binding sites (e.g., 24xPBS).
-
Using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly), insert the MBS or PBS array into the desired location of your target gene in an expression vector. The tag can be placed in the 5' UTR, 3' UTR, or within an intron, depending on the experimental goals. It is crucial to consider that the tag itself is a large addition and could potentially influence the RNA's function.[5]
-
-
Coat Protein Plasmids:
-
Clone the coding sequences for the MS2 coat protein (MCP) and the this compound coat protein (PCP) into mammalian expression vectors.
-
Fuse the coding sequence of a fluorescent protein (e.g., mCherry, tdTomato) to the N- or C-terminus of the MCP coding sequence.
-
Fuse the coding sequence of a spectrally distinct fluorescent protein (e.g., EGFP, mNeonGreen) to the N- or C-terminus of the PCP coding sequence.
-
It is often beneficial to include a nuclear localization signal (NLS) with the coat protein-fluorescent protein fusion to concentrate the unbound protein in the nucleus, thereby reducing cytoplasmic background fluorescence.
-
Cell Culture and Transfection
-
Cell Culture:
-
Culture the chosen cell line (e.g., HEK293T, U2OS) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Plate the cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy 24 hours before transfection.
-
-
Transfection:
-
Co-transfect the cells with the two RNA-tagging plasmids and the two fluorescent coat protein plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000, FuGENE HD) according to the manufacturer's instructions.
-
The optimal ratio of the four plasmids should be determined empirically to achieve sufficient expression of all components for clear visualization without causing cellular toxicity. A starting point could be a 1:1:1:1 molar ratio.
-
Allow the cells to express the constructs for 24-48 hours before imaging.
-
Live-Cell Imaging
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a high-numerical-aperture oil-immersion objective (e.g., 60x or 100x), a sensitive camera (e.g., EMCCD or sCMOS), and laser lines for exciting the chosen fluorescent proteins (e.g., 488 nm for EGFP and 561 nm for mCherry).
-
The microscope should be equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2 during imaging.
-
-
Image Acquisition:
-
Replace the cell culture medium with pre-warmed live-cell imaging medium (e.g., FluoroBrite DMEM) to reduce background fluorescence.
-
Identify cells that are co-transfected and show clear fluorescent puncta for both colors.
-
Acquire images in both fluorescent channels sequentially to avoid bleed-through. Use appropriate filter sets for each fluorescent protein.
-
For dynamic studies, acquire time-lapse series of images. The acquisition frequency will depend on the speed of the process being studied.
-
To capture the entire volume of a cell, acquire a Z-stack of images at different focal planes.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for dual-color RNA imaging.
Signaling Pathway Example: Regulation of Transcription Elongation
Caption: Monitoring transcription elongation in response to a signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | - Low transfection efficiency.- Low expression of tagged RNA or coat proteins.- Photobleaching. | - Optimize transfection protocol.- Use stronger promoters for expression vectors.- Reduce laser power and exposure time during imaging. Use an anti-fade reagent in the imaging medium. |
| High background fluorescence | - Overexpression of fluorescent coat proteins.- Autofluorescence of the cells or medium. | - Titrate the amount of coat protein plasmids to find the lowest concentration that gives a good signal.- Use a nuclear localization signal (NLS) to sequester unbound coat protein in the nucleus.- Use a low-fluorescence imaging medium. |
| Cell death or abnormal morphology | - Toxicity from plasmid overexpression.- Phototoxicity from excessive light exposure. | - Reduce the amount of transfected DNA.- Minimize the duration and intensity of light exposure. Use a lower laser power and a more sensitive camera. |
| Aberrant RNA localization or processing | - The MS2 or this compound stem-loop tags can sometimes interfere with normal RNA processing and localization.[6] | - Test different locations for the tag (5' UTR, 3' UTR, intron).- Use the minimum number of stem-loops necessary to obtain a detectable signal.- Perform control experiments (e.g., smFISH) to validate the localization of the tagged RNA.[6] |
| Signal bleed-through between channels | - Spectral overlap of the chosen fluorescent proteins. | - Use fluorescent proteins with well-separated excitation and emission spectra.- Acquire images sequentially using appropriate filter sets.- Perform bleed-through correction during image analysis. |
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative imaging of RNA polymerase II activity in plants reveals the single-cell basis of tissue-wide transcriptional dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Orthogonal Fluorescent RNAs for Photoactive Dual-Color Imaging of RNAs in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Imaging Real-Time Gene Expression in Living Systems with Single-Transcript Resolution: Construct Design and Imaging System Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stem–loop RNA labeling can affect nuclear and cytoplasmic mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
Application of PP7 in Studying mRNA Translation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of mRNA translation is crucial for understanding gene expression regulation and its implications in various biological processes and diseases. The bacteriophage PP7 coat protein (PCP) system provides a powerful tool for the real-time visualization and quantification of mRNA translation dynamics in living cells. This system is based on the high-affinity and specific interaction between the PCP and its cognate RNA hairpin, the this compound binding site (PBS). By tagging an mRNA of interest with an array of PBS hairpins and co-expressing a fluorescently labeled PCP, researchers can track individual mRNA molecules and monitor their translation status. This technology has been instrumental in elucidating the spatiotemporal control of translation, including initiation, elongation, and localization.
This document provides detailed application notes and protocols for utilizing the this compound system to study mRNA translation, catering to researchers, scientists, and professionals in drug development.
Principle of the this compound System for mRNA Visualization
The core of the this compound system is the specific recognition of the this compound RNA stem-loop by the this compound coat protein.[1] To visualize a target mRNA, the following components are typically used:
-
This compound-tagged mRNA: A reporter construct is engineered to contain multiple copies (typically 24) of the PBS sequence, usually in the 3' untranslated region (UTR) to avoid interference with translation.[2][3]
-
Fluorescently Labeled this compound Coat Protein (PCP): The PCP is fused to a fluorescent protein (e.g., GFP, mCherry) and is co-expressed in the cells. This fusion protein binds to the PBS array on the target mRNA, allowing for its visualization as a fluorescent spot.[3]
Applications in Studying mRNA Translation
The this compound system, often in conjunction with other techniques like SunTag and MS2, has enabled a wide range of applications in the field of translation research.
Visualizing Single mRNA Translation Dynamics
By combining the this compound system for mRNA labeling with a nascent peptide reporter system like SunTag, researchers can simultaneously visualize an mRNA and its translation status in real time.[4][5][6] The SunTag system consists of a repeating peptide epitope tag (GCN4) that is recognized by a co-expressed single-chain variable fragment (scFv) fused to a fluorescent protein.[7] When the SunTag-fused protein is translated, the nascent polypeptide chain is decorated with multiple fluorescent scFv molecules, resulting in a bright fluorescent signal at the site of translation.
This dual-labeling strategy allows for the direct observation of:
-
Translational bursting: The phenomenon of proteins being synthesized in bursts from a single mRNA molecule.[7]
-
Ribosome loading and elongation rates: By analyzing the fluorescence intensity of the nascent peptide signal over time, it is possible to infer the number of ribosomes on an mRNA and their elongation speed.[4]
-
Translational heterogeneity: Observing differences in translation efficiency between individual mRNA molecules of the same gene within a single cell.[4]
Monitoring the First Round of Translation with TRICK
Translating RNA Imaging by Coat protein Knock-off (TRICK) is an innovative technique that utilizes both the this compound and MS2 systems to specifically identify mRNAs undergoing their first round of translation.[3][8][9][10] In this system:
-
The coding sequence of the target mRNA is tagged with this compound stem-loops.
-
The 3' UTR is tagged with MS2 stem-loops.
-
PCP-GFP and MS2 coat protein (MCP)-RFP are co-expressed.
Untranslated mRNAs will be labeled with both GFP and RFP. However, as the ribosome traverses the coding sequence during the first round of translation, it displaces the PCP-GFP, leaving the mRNA labeled only with MCP-RFP.[3] This color switch provides a clear marker for newly translated mRNAs.
Investigating Local Translation and mRNA Transport
The this compound system has been instrumental in studying the spatial regulation of translation, particularly in polarized cells like neurons. By labeling specific mRNAs, researchers can track their transport to distinct subcellular locations and observe their local translation in response to specific stimuli. This has provided insights into processes like synaptic plasticity and cell migration.[7] For instance, studies have shown the active transport of mRNA molecules that have already initiated translation and are in a polysome state.[5]
Tethering Assays for Functional Studies
Tethering assays utilize the this compound-PCP interaction to recruit specific proteins to a reporter mRNA to study their function in post-transcriptional regulation. By fusing a protein of interest to PCP, its effect on the translation or stability of a this compound-tagged reporter mRNA can be assessed. This approach is valuable for dissecting the roles of RNA-binding proteins and other regulatory factors.
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from various studies utilizing the this compound system.
| Parameter | Value | Reference |
| Number of this compound Stem-Loops | 24x | [2][3] |
| Number of MS2 Stem-Loops (TRICK) | 6x, 24x | [3] |
| Number of GCN4 Epitopes (SunTag) | 24x | [7] |
| Speed of Directed Polysome Motion | 1 - 3 µm/s (average 2.0 µm/s) | [4] |
| Duration of Translational Bursts | ~30 minutes | [7] |
| Proteins per mRNA Burst | 20-30 | [7] |
Table 1: Key parameters of the this compound and associated systems.
| Application | Key Finding | Reference | | :--- | :--- | | Single mRNA Translation Imaging | Revealed translational bursting and heterogeneity. |[4][7] | | TRICK | Enabled visualization of the first round of translation. |[3][8] | | Local Translation in Neurons | Demonstrated active transport of translating polysomes in dendrites. |[5] | | Tethering Assays | Dissected the function of RNA-binding proteins in translation regulation. | |
Table 2: Summary of key findings from different applications.
Experimental Protocols
This section provides an overview of the key experimental protocols for using the this compound system to study mRNA translation. For detailed, step-by-step instructions, it is highly recommended to consult the cited primary literature, particularly the Nature Protocols paper by Khuperkar et al. (2020).[4]
Plasmid Construction
Objective: To generate the necessary DNA constructs for expressing the this compound-tagged mRNA and the fluorescently labeled PCP.
Materials:
-
Backbone expression vectors (e.g., pcDNA3.1, pLenti)
-
cDNA of the gene of interest
-
Plasmid containing 24x PBS repeats (available from Addgene)
-
Plasmid containing PCP fused to a fluorescent protein (e.g., PCP-GFP, PCP-mCherry)
-
Restriction enzymes, DNA ligase, and other standard molecular biology reagents
Procedure:
-
Reporter mRNA Construct:
-
Clone the coding sequence of your gene of interest into the expression vector.
-
Insert the 24x PBS cassette into the 3' UTR of the gene of interest. This is typically done using standard restriction digestion and ligation or Gibson Assembly.
-
For SunTag experiments, the 24x GCN4 epitope tag is inserted in-frame at the N-terminus of the coding sequence.
-
-
PCP-FP Construct:
-
The PCP gene is typically fused to the C-terminus of a fluorescent protein. These constructs are often readily available from plasmid repositories like Addgene.
-
Ensure the PCP-FP is expressed from a suitable promoter to achieve appropriate expression levels.
-
Cell Line Generation
Objective: To establish a stable cell line co-expressing the this compound-tagged mRNA and the PCP-FP.
Materials:
-
Mammalian cell line of choice (e.g., U2OS, HeLa)
-
Transfection reagent (e.g., Lipofectamine)
-
Antibiotics for selection (e.g., G418, Puromycin)
-
Fluorescence-activated cell sorting (FACS) equipment
Procedure:
-
Transfection: Co-transfect the cells with the reporter mRNA plasmid and the PCP-FP plasmid.
-
Selection: Select for stably transfected cells using the appropriate antibiotics.
-
FACS Sorting: Use FACS to sort for cells expressing the desired levels of both the reporter mRNA (visualized by the PCP-FP) and the PCP-FP itself. It is crucial to select for cells with low to moderate expression levels to avoid aggregation and other artifacts.
Live-Cell Imaging
Objective: To acquire high-resolution time-lapse images of single mRNA molecules and their translation.
Materials:
-
High-resolution fluorescence microscope (e.g., spinning disk confocal, TIRF)
-
Environmental chamber to maintain cells at 37°C and 5% CO2
-
High-sensitivity camera (e.g., EMCCD, sCMOS)
-
Appropriate laser lines and filters for the chosen fluorescent proteins
Procedure:
-
Cell Plating: Plate the stable cell line on glass-bottom dishes suitable for high-resolution imaging.
-
Image Acquisition:
-
Place the dish in the environmental chamber on the microscope stage.
-
Locate cells with a suitable number of fluorescent spots.
-
Acquire time-lapse images in the appropriate channels (e.g., one for the mRNA and one for the nascent peptide).
-
Optimize acquisition parameters (laser power, exposure time) to maximize signal-to-noise while minimizing phototoxicity.
-
Image Analysis
Objective: To detect and track single mRNA particles and quantify the fluorescence intensity of the nascent peptide signal.
Software:
-
ImageJ/Fiji with plugins for spot detection and tracking (e.g., TrackMate)
-
Custom scripts in MATLAB or Python for quantitative analysis
Procedure:
-
Spot Detection and Tracking: Use an appropriate algorithm to identify and track the fluorescent spots corresponding to single mRNA molecules over time.
-
Fluorescence Quantification: For each tracked particle, measure the fluorescence intensity in the nascent peptide channel in each frame.
-
Data Analysis:
-
Correct for background fluorescence.
-
Analyze the intensity traces to identify translational bursts, calculate ribosome loading, and determine elongation rates. This often involves computational modeling to interpret the fluorescence data.[4]
-
Visualizations
Experimental Workflow for Single mRNA Translation Imaging
Caption: Workflow for studying mRNA translation using the this compound system.
Principle of the this compound-SunTag System
Caption: this compound-SunTag system for simultaneous mRNA and translation visualization.
TRICK (Translating RNA Imaging by Coat protein Knock-off) Workflow
Caption: The TRICK system for detecting the first round of translation.
Applications in Drug Development
The ability to monitor mRNA translation in real time at the single-molecule level opens up new avenues for drug discovery and development.
-
High-throughput screening: The this compound system can be adapted for high-throughput screening of small molecules that modulate the translation of specific mRNAs implicated in disease. By using automated microscopy and image analysis, changes in translation efficiency in response to drug candidates can be quantified.
-
Mechanism of action studies: For drugs that are known to affect protein expression, the this compound system can be used to determine if the mechanism of action involves the regulation of mRNA translation.
-
Development of RNA therapeutics: The visualization of translation can aid in the design and optimization of mRNA-based therapies by providing a direct readout of their translational efficiency and duration of action in living cells.
By providing unprecedented insights into the dynamics of mRNA translation, the this compound system and its associated technologies are invaluable tools for both basic research and the development of novel therapeutics.
References
- 1. Introducing the CodonFM Open Model for RNA Design and Analysis | NVIDIA Technical Blog [developer.nvidia.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. An RNA biosensor for imaging the first round of translation from single cells to living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. pure.psu.edu [pure.psu.edu]
- 6. greenfluorescentblog.wordpress.com [greenfluorescentblog.wordpress.com]
- 7. youtube.com [youtube.com]
- 8. greenfluorescentblog.wordpress.com [greenfluorescentblog.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of the First Round of Translation: The TRICK Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Dance of Molecules: PP7-Based Assays for RNA-Protein Interaction Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The intricate interplay between RNA molecules and proteins governs a vast array of cellular processes, from gene expression and regulation to viral replication. Understanding these interactions at a molecular level is paramount for deciphering fundamental biological mechanisms and for the development of novel therapeutics. The bacteriophage PP7 system provides a robust and versatile platform for studying RNA-protein interactions (RPIs) in a variety of contexts, offering high affinity and specificity. This document provides detailed application notes and protocols for utilizing this compound-based assays in your research.
Principle of the this compound System
The foundation of the this compound system lies in the high-affinity interaction between the this compound bacteriophage coat protein (PCP) and its cognate RNA binding site, a 25-nucleotide stem-loop structure known as the this compound binding site (PBS). This interaction is highly specific, with a dissociation constant (Kd) in the low nanomolar range, ensuring a stable complex for various downstream applications. By tagging an RNA of interest with one or more copies of the PBS, and the protein of interest with PCP (or a fluorescent protein fused to PCP), their interaction can be monitored and quantified.
Key Applications
This compound-based assays can be adapted for a wide range of applications, including:
-
In Vitro and In Vivo RNA-Protein Interaction Validation: Confirming direct interactions between a known RNA and protein.
-
Live-Cell Imaging of RNP Dynamics: Tracking the localization and movement of RNA-protein complexes in real-time.
-
Identification of Novel RNA-Binding Proteins: Using a this compound-tagged RNA as bait to pull down and identify interacting proteins.
-
High-Throughput Screening for RPI Modulators: Developing assays to screen for small molecules that disrupt or enhance specific RNA-protein interactions, a crucial step in drug discovery.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound system, providing a reference for experimental design and data interpretation.
| Parameter | Value | Notes |
| Dissociation Constant (Kd) | ~1 nM[1] | This high affinity ensures a stable interaction for various applications. The Kd can be influenced by buffer conditions and the number of PBS repeats. |
| Specificity | High | PCP does not significantly interact with other common RNA aptamers like MS2, allowing for multiplexed assays.[2] |
| Signal-to-Noise Ratio (Live-Cell Imaging) | Variable | Can be optimized by adjusting the expression levels of the tagged RNA and protein, and by using nuclear localization signals on unbound PCP-FP to reduce cytoplasmic background.[3] The this compound system has been reported to have a higher in-cell fluorophore occupancy (close to 100%) compared to the MS2 system (~60%), potentially leading to better signal-to-noise.[3] |
Experimental Protocols
This section provides detailed protocols for three common this compound-based assays.
Protocol 1: this compound-Based RNA Pull-Down Assay to Identify Interacting Proteins
This protocol describes the use of a biotinylated this compound-tagged RNA to capture and identify interacting proteins from cell lysates, followed by identification via mass spectrometry.
dot
Caption: Workflow for this compound-based RNA pull-down assay.
Materials:
-
Linearized plasmid DNA containing the T7 promoter followed by the this compound-tagged RNA sequence.
-
In vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit, Thermo Fisher Scientific).
-
Biotin-UTP.
-
Streptavidin-coated magnetic beads.
-
Cell line of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
In Vitro Transcription of Biotinylated this compound-tagged RNA:
-
Perform in vitro transcription according to the manufacturer's protocol, incorporating biotin-UTP at a 1:3 ratio with unlabeled UTP.
-
Purify the biotinylated RNA using a suitable method (e.g., spin column purification or lithium chloride precipitation).
-
Verify the integrity and purity of the RNA on a denaturing agarose or polyacrylamide gel.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and RNase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
Binding of RNA to Beads:
-
Wash the streptavidin-coated magnetic beads with wash buffer.
-
Incubate the beads with the biotinylated this compound-tagged RNA (and a control biotinylated RNA without the this compound tag) in binding buffer for 1 hour at 4°C with gentle rotation.
-
Wash the beads to remove unbound RNA.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate (e.g., 1 mg of total protein) to the RNA-bound beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-RNA interaction.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver staining or Coomassie blue staining.
-
Excise unique bands present in the this compound-RNA pull-down lane compared to the control lane for identification by mass spectrometry.
-
Alternatively, perform a Western blot to validate the interaction with a specific protein of interest.
-
Protocol 2: Live-Cell Imaging of RNA-Protein Interactions using the this compound System
This protocol describes the use of fluorescently tagged PCP to visualize the localization and dynamics of a this compound-tagged RNA in living cells.
dot
Caption: Workflow for live-cell imaging of this compound-tagged RNA.
Materials:
-
Expression plasmid for the RNA of interest tagged with multiple copies of the PBS (e.g., 24xPBS).
-
Expression plasmid for PCP fused to a fluorescent protein (e.g., PCP-GFP).
-
Mammalian cell line suitable for live-cell imaging.
-
Transfection reagent.
-
Fluorescence microscope equipped for live-cell imaging (with environmental control).
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Co-transfect the cells with the this compound-tagged RNA expression plasmid and the PCP-FP expression plasmid using a suitable transfection reagent. The ratio of the plasmids may need to be optimized to achieve appropriate expression levels.
-
-
Expression:
-
Incubate the cells for 24-48 hours to allow for expression of the tagged RNA and protein.
-
-
Live-Cell Imaging:
-
Replace the culture medium with imaging medium (e.g., DMEM without phenol red).
-
Mount the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.
-
Acquire images using the appropriate filter sets for the chosen fluorescent protein. Time-lapse imaging can be performed to track the dynamics of the RNA-protein complexes.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of the fluorescent puncta, which represent the RNA-protein complexes.
-
If a second fluorescently tagged protein is co-expressed, colocalization analysis can be performed to investigate co-recruitment to the RNA.
-
Particle tracking software can be used to analyze the movement of the RNP granules over time.
-
Protocol 3: this compound-Based Split-Protein Complementation Assay (e.g., Split-Luciferase)
This protocol outlines a method to study RPIs using a split-protein reporter system, where the interaction between a this compound-tagged RNA and a PCP-fused protein brings two halves of a reporter protein (e.g., luciferase) into proximity, leading to a measurable signal. This assay is particularly useful for high-throughput screening.
dot
Caption: Principle of the this compound-based split-luciferase assay.
Materials:
-
Expression plasmid for the RNA of interest tagged with the PBS.
-
Expression plasmid for the protein of interest fused to one half of a split-reporter (e.g., N-terminal fragment of luciferase, N-Luc).
-
Expression plasmid for PCP fused to the other half of the split-reporter (e.g., C-terminal fragment of luciferase, C-Luc).
-
Cell line for transfection.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plasmid Construction:
-
Clone the RNA of interest with a PBS tag into an appropriate expression vector.
-
Clone the protein of interest in-frame with the N-Luc fragment.
-
Clone the PCP in-frame with the C-Luc fragment.
-
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate (e.g., 96-well plate for high-throughput screening).
-
Co-transfect the cells with the three expression plasmids. Include appropriate controls, such as a construct with a non-interacting RNA or protein.
-
-
Incubation and Lysis:
-
Incubate the cells for 24-48 hours.
-
Lyse the cells directly in the wells using a lysis buffer compatible with the luciferase assay.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to a co-transfected control plasmid (e.g., expressing a different fluorescent protein) to account for variations in transfection efficiency and cell number.
-
A significant increase in luminescence in the experimental wells compared to the control wells indicates an interaction between the RNA and protein.
-
Application in Drug Development
The this compound-based split-protein complementation assay is particularly well-suited for high-throughput screening (HTS) to identify small molecule modulators of RPIs. The assay can be miniaturized to a 384- or 1536-well format.
dot
Caption: High-throughput screening workflow using a this compound-based assay.
In a drug discovery context, a library of small molecules can be screened for their ability to either inhibit (decrease in luminescence) or enhance (increase in luminescence) the interaction between the target RNA and protein. Hits from the primary screen would then be subjected to secondary assays for validation and further characterization of their mechanism of action. This approach holds significant promise for the discovery of novel therapeutics targeting RNA-protein interactions implicated in various diseases.
References
Application Notes and Protocols for In Vivo RNA Labeling with the PP7 System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the PP7 system for in vivo RNA labeling in various model organisms. This technology enables the real-time visualization of RNA dynamics, offering insights into gene expression, RNA trafficking, and localization.
Application Notes
The this compound system is a powerful tool for labeling and tracking RNA molecules in living cells.[1] It is based on the high-affinity interaction between the this compound bacteriophage coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS).[2] By genetically fusing a fluorescent protein to PCP and incorporating tandem repeats of the PBS into a target RNA, the RNA molecule can be visualized as a fluorescent spot.
One of the key advantages of the this compound system is its orthogonality to the commonly used MS2 system.[1] This allows for dual-color imaging of two different RNA species simultaneously or different parts of the same RNA molecule.[3][4] This has been particularly useful in studies of RNA polymerase II elongation and in quantifying the expression of two alleles of the same gene.[4][5][6]
The this compound system has been successfully implemented in a variety of model organisms, including:
-
Drosophila melanogaster : For studying transcriptional dynamics during embryonic development and measuring the rate of RNA polymerase II elongation.[5][7][8][9]
-
Saccharomyces cerevisiae (yeast): For single-molecule mRNA detection and studying mRNA export and degradation.[3][4][10][11]
-
Caenorhabditis elegans : For visualizing the localization and dynamics of specific mRNAs in living animals.[12]
-
Plants (Arabidopsis thaliana and Nicotiana benthamiana) : For quantitative imaging of RNA polymerase II activity and studying transcriptional dynamics in response to environmental stimuli.[13]
A significant challenge in using the this compound system is the potential for background fluorescence from unbound PCP-fluorescent protein fusions.[3] To address this, various strategies have been developed, including the use of split fluorescent proteins and conditionally stable coat proteins that are degraded unless bound to the target RNA.[2][14] It is also important to consider that the addition of stem-loop repeats can potentially affect the processing and localization of the target RNA.[15]
Quantitative Data Summary
The following tables summarize quantitative data related to the this compound system as reported in the literature.
| Parameter | Organism | Gene/RNA | Number of this compound Stem-Loops | Observed Signal | Reference |
| RNA Detection | C. elegans | erm-1 mRNA | Not specified | 10-30 mRNA foci per cell in the cytoplasm | [12] |
| Allelic Expression | S. cerevisiae | MDN1 mRNA | Not specified | Single-molecule resolution of two alleles | [4] |
| Transcriptional Dynamics | Drosophila | Not specified | Not specified | Fluorescent puncta at transcription sites | [8] |
| Parameter | Value | Conditions | Reference |
| PCP-PBS Dissociation Constant (Kd) | 1.6 nM | In vitro | [2] |
Experimental Protocols
Protocol 1: Generation of a Yeast Strain for Live-Cell mRNA Imaging
This protocol describes the steps to engineer a Saccharomyces cerevisiae strain for visualizing a specific mRNA using the this compound system.
1. Integration of this compound Stem-Loops into the Gene of Interest:
-
Design: Choose the location and number of this compound stem-loop repeats to be integrated into the target gene. Integration can be at the 5' UTR, 3' UTR, or within an intron. The number of repeats will influence the signal intensity, but a large number of repeats may interfere with RNA function.[3]
-
Plasmid Construction: Construct a plasmid containing the this compound stem-loop cassette flanked by sequences homologous to the target integration site in the yeast genome. Include a selectable marker.
-
Yeast Transformation: Transform the yeast strain with the integration plasmid using the lithium acetate method.
-
Selection and Verification: Select for transformants on appropriate media and verify the correct integration of the stem-loops by PCR and sequencing.
2. Expression of the PCP-Fluorescent Protein Fusion:
-
Plasmid Construction: Clone the coding sequence for the this compound coat protein (PCP) fused to a fluorescent protein (e.g., GFP) and a nuclear localization signal (NLS) into a yeast expression vector.[3] The NLS helps to reduce cytoplasmic background by concentrating the unbound PCP-FP in the nucleus.
-
Yeast Transformation: Transform the yeast strain containing the this compound-tagged gene with the PCP-FP expression plasmid.
-
Selection: Select for transformants on appropriate media.
3. Verification of RNA Labeling:
-
Microscopy: Grow the engineered yeast strain to mid-log phase and image the cells using fluorescence microscopy.
-
Observation: Look for distinct fluorescent puncta, which represent the sites of transcription or accumulated mRNA molecules.[3]
Protocol 2: Live Imaging of Transcription in Drosophila Embryos
This protocol outlines the procedure for visualizing nascent transcripts in living Drosophila embryos using the this compound system.
1. Generation of Transgenic Fly Lines:
-
Construct Design:
-
Reporter Gene: Create a construct where the gene of interest is tagged with this compound stem-loops, typically in an intron or the 5' UTR.[7]
-
PCP-FP Expression: Create a separate construct for maternal expression of PCP fused to a fluorescent protein (e.g., mCherry) and an NLS. This is often driven by the nanos promoter.[8]
-
-
Germline Transformation: Generate transgenic fly lines by P-element-mediated or CRISPR/Cas9-based germline transformation.[7][8]
2. Embryo Collection and Preparation:
-
Fly Crosses: Set up crosses between males carrying the this compound-tagged reporter gene and females maternally expressing the PCP-FP.[7][8]
-
Embryo Collection: Collect embryos on apple juice agar plates for a defined period.[8]
-
Dechorionation: Dechorionate the embryos using a 50% bleach solution.[8]
-
Mounting: Mount the dechorionated embryos on a gas-permeable membrane on a microscope slide with heptane glue and cover with halocarbon oil.[8]
3. Live Imaging:
-
Microscope: Use a confocal or spinning-disk microscope equipped with the appropriate lasers and filters for the chosen fluorescent protein.[8]
-
Image Acquisition: Acquire time-lapse 3D image stacks of the developing embryo. The imaging parameters (e.g., laser power, exposure time, time interval) should be optimized to maximize signal-to-noise while minimizing phototoxicity.
4. Image Analysis:
-
Spot Detection and Tracking: Use image analysis software such as Fiji or MATLAB to detect and track the fluorescent puncta corresponding to the transcription sites over time.[8]
-
Quantitative Analysis: From the tracked spots, quantitative data such as transcriptional burst frequency, duration, and intensity can be extracted.
Visualizations
This compound System Mechanism
Caption: Mechanism of the this compound system for in vivo RNA labeling.
General Experimental Workflow
Caption: A generalized experimental workflow for in vivo RNA labeling using the this compound system.
References
- 1. researchgate.net [researchgate.net]
- 2. Background free imaging of single mRNAs in live cells using split fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Molecule mRNA Detection in Live Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to quantify the rate of RNA polymerase II elongation with MS2/MCP- and this compound/PCP-based live-imaging systems in early Drosophila embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using RNA Tags for Multicolor Live Imaging of Chromatin Loci and Transcription in Drosophila Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. tglab.princeton.edu [tglab.princeton.edu]
- 10. Imaging single mRNAs to study dynamics of mRNA export in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative imaging of RNA polymerase II activity in plants reveals the single-cell basis of tissue-wide transcriptional dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Stem–loop RNA labeling can affect nuclear and cytoplasmic mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Background Fluorescence in PP7 Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate background fluorescence in PP7 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background fluorescence in a typical live-cell this compound imaging experiment?
The most significant source of background fluorescence is the pool of unbound this compound Coat Protein (PCP) fused to a fluorescent protein (PCP-FP) that is not bound to the target mRNA.[1][2][3] These free-floating proteins, often concentrated in the nucleus, create a diffuse haze that can obscure the specific signal from the this compound-tagged RNA, thereby lowering the signal-to-noise ratio.[4] It is crucial to express the lowest possible concentration of PCP-FP that still allows for effective labeling of the target RNA.[1]
Q2: What is autofluorescence and how does it impact my this compound experiment?
Autofluorescence is the natural fluorescence emitted by various biological structures and molecules within cells and tissues, such as lipofuscin, NADH, and flavins.[5][6] This intrinsic fluorescence is typically broad-spectrum and more pronounced in the blue-green wavelengths.[5] It can be a major issue in fixed-cell imaging, where fixation methods, particularly those using aldehydes like glutaraldehyde, can exacerbate the problem.[6] Autofluorescence contributes to the overall background signal and can be mistaken for a specific signal, complicating image analysis.
Q3: Can non-specific binding of the PCP-FP fusion protein contribute to the background?
Yes, non-specific binding can be a contributing factor. The PCP-FP may weakly adhere to cellular components other than the intended this compound RNA binding sites. This is a common issue in fluorescence imaging and can be mitigated by using blocking agents, particularly in fixed and permeabilized cells, and by optimizing washing steps to remove loosely bound proteins.[7][8]
Troubleshooting High Background Fluorescence
This section provides solutions to specific problems you may encounter during your this compound imaging experiments.
Problem: Overall background is high, making it difficult to distinguish specific RNA spots.
This is the most common issue, often caused by excessive unbound PCP-FP or high cellular autofluorescence.
Solution 1: Optimize PCP-FP Expression Levels The concentration of unbound PCP-FP is a direct contributor to background noise.[1][3]
-
Reduce Transfection/Transduction Amount: Titrate the amount of plasmid DNA or viral vector used to deliver the PCP-FP construct to find the lowest expression level that provides a clear signal.
-
Use Weaker Promoters: Drive the expression of your PCP-FP with a constitutive promoter known for low to moderate expression levels instead of a very strong one.[3]
Solution 2: Employ an Advanced Labeling Strategy If optimizing expression is insufficient, consider using a system designed for lower background.
-
Split-FP (BiFC) System: This method uses two non-fluorescent fragments of a fluorescent protein. One fragment is fused to PCP and the other to the MS2 coat protein (MCP). By engineering your target RNA to contain adjacent this compound and MS2 binding sites, fluorescence is only reconstituted when both proteins bind to the same RNA molecule, virtually eliminating background from unbound proteins.[9] This technique is best suited for imaging long-lived mRNAs due to the time required for fluorophore maturation.[9]
-
Fluorogenic Aptamers: Systems like "Pepper" or "Mango" utilize RNA aptamers that bind small, cell-permeable dyes. The dye only becomes fluorescent upon binding to the RNA aptamer, meaning there is no background from a constantly fluorescent protein.[2][3]
Solution 3: Post-Acquisition Image Processing Software-based background subtraction can be a powerful tool.
-
Integrated Algorithms: Use built-in software functions like "Top-Hat" or "Surface Fit" background subtraction. These algorithms computationally estimate and remove the background signal from the image, enhancing the visibility of true signals.[10]
-
Autofluorescence Subtraction: If autofluorescence is the main issue, capture an image in an unused fluorescence channel where you expect to see only autofluorescence. This image can then be used as a reference to subtract the autofluorescence profile from your signal channels.[6][11]
Problem: My fixed samples exhibit high background across all channels.
This is a classic sign of cellular autofluorescence, often enhanced by the fixation process.
Solution 1: Apply a Chemical Quenching Agent Treating fixed cells with a mild reducing agent can significantly reduce aldehyde-induced autofluorescence.
-
Sodium Borohydride (NaBH₄): This is a commonly used and effective quenching agent.[6] See the detailed protocol below.
-
Sudan Black B: Another option for quenching, particularly for lipofuscin-related autofluorescence.[6]
Solution 2: Use Blocking Agents to Prevent Non-Specific Binding In fixed and permeabilized cells, blocking unoccupied binding sites on proteins and membranes is critical before adding the fluorescent probe.
-
Standard Blocking Buffers: Use solutions containing Bovine Serum Albumin (BSA) or normal serum to block non-specific interactions.[7][8][12] See the protocol and data table below for guidance.
Problem: My signal-to-noise ratio is poor, and my signal is photobleaching quickly.
This indicates that the imaging conditions themselves may be contributing to the problem by damaging the fluorophores.
Solution 1: Optimize Imaging Parameters Minimize light exposure to protect your sample.
-
Reduce Laser Power/Exposure Time: Use the lowest laser power and shortest exposure time that still yields a detectable signal.
-
Use a Shutter: Ensure the light source is shuttered when not actively acquiring an image to prevent unnecessary photobleaching and phototoxicity.[13]
-
Pre-Acquisition Photobleaching: Intentionally photobleach a region of the sample before your experiment begins. This can reduce the contribution of rapidly bleaching autofluorescent species, improving the stability of your specific signal.[6]
Data and Protocols
Table 1: Comparison of Common Blocking Agents for Fixed-Cell Imaging
| Blocking Agent | Typical Concentration | Buffer System | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | PBS or TBS | A highly purified and common blocking agent providing consistent results.[7][8] |
| Normal Serum | 5-10% (v/v) | PBS or TBS | Use serum from the species the secondary antibody was raised in to prevent cross-reactivity.[12] |
| Non-fat Dry Milk | 1-5% (w/v) | PBS or TBS | Cost-effective but should be avoided when working with phospho-specific probes as it contains phosphoproteins.[7][8] |
Experimental Protocols
Protocol 1: Autofluorescence Quenching with Sodium Borohydride (NaBH₄)
This protocol is for fixed cells and should be performed after fixation and permeabilization but before blocking.
-
Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride in an appropriate buffer (e.g., PBS or TBS). Prepare this immediately before use as it is not stable in solution.
-
Incubation: After permeabilization, wash the cells three times with your buffer.
-
Quenching: Add the NaBH₄ solution to the cells and incubate for 10-15 minutes at room temperature.[6]
-
Washing: Aspirate the NaBH₄ solution and wash the cells thoroughly three times for 5 minutes each with your buffer to remove all traces of the reducing agent.
-
Proceed: Continue with the blocking step of your immunofluorescence protocol.
Protocol 2: General Blocking for Non-Specific Binding
This protocol is for fixed and permeabilized cells and should be performed after any autofluorescence quenching steps.
-
Buffer Preparation: Prepare your blocking buffer. A common choice is 3% (w/v) BSA in PBS with 0.1% Tween-20 (PBST).
-
Blocking: After the final wash step from the previous stage, add the blocking buffer to your cells, ensuring they are completely covered.
-
Incubation: Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[8]
-
Proceed: Remove the blocking buffer and proceed directly to your primary antibody or fluorescent probe incubation step without washing.
Visual Guides
Diagrams of Workflows and Concepts
Caption: A decision-making workflow for troubleshooting high background in this compound imaging experiments.
Caption: The this compound system, illustrating the desired signal versus sources of background noise.
Caption: Conceptual diagram of the Split-FP system, which reduces background by only fluorescing upon binding.
References
- 1. Fluorescence Fluctuation Spectroscopy Enables Quantitative Imaging of Single mRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding spatiotemporal coupling of gene expression using single molecule RNA imaging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative imaging of RNA polymerase II activity in plants reveals the single-cell basis of tissue-wide transcriptional dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 8. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 9. Background free imaging of single mRNAs in live cells using split fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Preventing Aggregation of PP7 Coat Protein Fusions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the aggregation of bacteriophage PP7 coat protein fusions during expression, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the this compound coat protein, and why is aggregation a common issue with its fusions?
The bacteriophage this compound coat protein is a small, positively charged protein that self-assembles into icosahedral virus-like particles (VLPs). It is widely used in research as a platform for displaying peptides and proteins, and for RNA imaging and trafficking studies due to its specific, high-affinity binding to its cognate RNA hairpin.
Aggregation of this compound coat protein fusions is a common problem that can lead to loss of biological activity, artifacts in biophysical assays, and reduced yields.[1] Improperly folded proteins are often insoluble.[2] Fusion of a target protein can disrupt the natural folding and assembly pathway of the this compound coat protein, leading to the formation of non-native structures that are prone to aggregation.[3]
Q2: What are the primary causes of aggregation in my this compound coat protein fusion experiments?
Several factors can contribute to the aggregation of your this compound fusion protein. Identifying the root cause is the first step in troubleshooting.
-
High Expression Levels: Overexpression, especially at high temperatures, can overwhelm the cellular machinery responsible for proper protein folding, leading to the accumulation of misfolded and aggregated protein in inclusion bodies.[4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of co-factors in your buffers can significantly impact protein solubility and stability. Electrostatic interactions are sensitive to salt concentration; both high and low ionic strengths can potentially cause aggregation.[1]
-
Fusion Partner Characteristics: The properties of the fused protein of interest (e.g., size, charge, hydrophobicity, presence of unstructured regions) can greatly influence the solubility of the entire fusion construct.
-
Disulfide Bond Formation: The this compound VLP is stabilized by inter-dimer disulfide bonds.[5] Improper disulfide bond formation, especially in the reducing environment of the E. coli cytoplasm, can lead to misfolding and aggregation. Conversely, for in vitro stability, these bonds are crucial.
-
Cleavage of Fusion Tags: The process of cleaving affinity or solubility tags can sometimes destabilize the protein of interest, leading to aggregation.
Below is a troubleshooting workflow to address this compound fusion protein aggregation.
Troubleshooting Guides
Guide 1: Optimizing Expression Conditions
If your this compound fusion protein is expressing in inclusion bodies, modifying the expression conditions is the first and often most effective step.
Q: How can I adjust my expression protocol to increase the yield of soluble protein?
A: The goal is to slow down the rate of protein synthesis to allow more time for proper folding.[4]
-
Lower Induction Temperature: Reducing the growth temperature to between 15°C and 25°C after induction is a common strategy to improve protein solubility.
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, reducing the burden on the cell's folding machinery.
-
Change Bacterial Strain: Using an expression host that contains chaperones or is engineered for enhanced disulfide bond formation in the cytoplasm (e.g., SHuffle, Origami) can be beneficial.
-
Co-expression with Chaperones: Co-transforming your expression vector with a separate plasmid containing chaperones can assist in the proper folding of your fusion protein.
Guide 2: Utilizing Solubility-Enhancing Fusion Tags
Fusing your protein of interest to a highly soluble partner can significantly improve its expression and solubility.[4][6]
Q: Which fusion tags are most effective for solubilizing this compound coat protein fusions?
A: While the optimal tag is protein-dependent, several have proven effective for a wide range of proteins. The choice of a fusion partner can be critical.[4]
| Fusion Tag | Size (kDa) | Mechanism of Action | Considerations |
| MBP (Maltose-Binding Protein) | ~40 | Acts as a chaperone, preventing aggregation and promoting proper folding.[7] | Large size may interfere with downstream applications; requires cleavage. |
| GST (Glutathione S-Transferase) | ~26 | Highly soluble and can be used for affinity purification.[4] | Can form dimers, potentially complicating analysis. |
| SUMO (Small Ubiquitin-like Modifier) | ~12 | Enhances solubility and can be cleaved with high specificity by SUMO proteases.[4] | Requires a specific protease for removal. |
| TrxA (Thioredoxin) | ~12 | Promotes disulfide bond formation and enhances solubility.[7] | Best for proteins requiring disulfide bonds. |
| Hyper-acidic Peptides | < 7 | Increases the net negative charge of the fusion protein, promoting repulsion and preventing aggregation.[8][9] | Small size often means cleavage is not necessary.[9] |
Table 1: Comparison of common solubility-enhancing fusion tags.
The diagram below illustrates how a solubility tag can be incorporated into a this compound fusion construct.
Guide 3: Protein Engineering and Mutagenesis
Q: Can I modify the this compound coat protein sequence to reduce its tendency to aggregate?
A: Yes, site-directed mutagenesis can be a powerful tool to enhance protein solubility.[10] The goal is often to introduce mutations that increase the net charge or disrupt hydrophobic patches on the protein surface without compromising its structure and function.
-
Rationale: Mutations that alter the surface electrostatic potential can prevent self-association and aggregation.[11] Computational tools can help predict aggregation-prone regions and suggest solubilizing mutations.[10][12]
-
Example Strategy (SolubiS):
-
Identify aggregation-prone linear segments within the this compound sequence.
-
Use structural information to identify mutations that will disrupt these segments.
-
Prioritize mutations that do not negatively impact the thermodynamic stability of the protein.[10]
-
-
Caution: Mutations can have unintended consequences. For example, some mutations in viral coat proteins can affect the binding of scaffolding proteins or interfere with proper capsid assembly.[2][13] Any engineered protein should be thoroughly characterized to ensure it retains its desired function.
Guide 4: Purification and Buffer Optimization
Q: What purification strategies and buffer conditions can minimize aggregation?
A: Maintaining protein stability throughout the purification process is crucial.
-
Purification Protocol: A standard purification protocol for a His-tagged this compound fusion protein is outlined below.[14]
-
Buffer Screening: If aggregation occurs during purification or storage, screen a range of buffer conditions.[1]
-
pH: Vary the pH to find the point where the protein is most soluble (often away from its isoelectric point).
-
Salt Concentration: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to modulate electrostatic interactions.[1]
-
Additives: Screen additives like L-arginine, glycerol, or non-detergent sulfobetaines, which can act as stabilizing agents.
-
Reducing Agents: For cytoplasmic proteins, maintaining a reducing environment with agents like DTT or TCEP is critical to prevent incorrect disulfide bond formation.[1] However, for this compound VLP assembly and stability, disulfide bonds are important.[5] The choice to include reducing agents depends on whether you are working with monomeric/dimeric coat protein or assembled VLPs.
-
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound Fusion Protein
This protocol is adapted from a method for purifying ZZ-tev-PP7-His.[14]
1. Transformation and Expression: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your pET-based this compound fusion plasmid. b. Inoculate a 5 mL starter culture and grow overnight at 37°C. c. Dilute the starter culture 1:500 into 500 mL of 2xYT media with the appropriate antibiotic. d. Grow at 37°C with shaking until the O.D. 600 reaches 0.4-0.5. e. Induce protein expression with 1 mM IPTG and continue to grow for 4 hours at 37°C (or at a reduced temperature, e.g., 18°C overnight). f. Harvest the cells by centrifugation. The cell pellet can be stored at -20°C.
2. Lysis: a. Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase). b. Lyse the cells by sonication (e.g., 3 cycles of 30 seconds on, 30 seconds off). c. Clarify the lysate by centrifugation at >12,000 x g for 20 minutes at 4°C. The soluble fraction is the supernatant.
3. Affinity Chromatography (Ni-NTA): a. Equilibrate Ni-NTA resin with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). b. Add the clarified supernatant to the resin and incubate with gentle mixing for 1 hour at 4°C. c. Wash the resin extensively with wash buffer to remove non-specifically bound proteins. d. Elute the bound protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[14]
4. Analysis: a. Analyze the fractions by SDS-PAGE to check for purity and yield. b. Determine the protein concentration using a method like the Bradford assay. c. Flash-freeze aliquots in liquid nitrogen for storage at -80°C.
Protocol 2: Thermal Stability and Aggregation Assay
This assay can be used to assess the stability of your this compound fusion protein under different conditions.[5]
1. Sample Preparation: a. Prepare samples of your purified this compound fusion protein at a known concentration in different buffer conditions you wish to test. b. Include controls, such as a sample with and without a reducing agent like DTT.
2. Thermal Challenge: a. Aliquot the samples into PCR tubes. b. Use a thermocycler to heat the samples to a range of temperatures (e.g., 40°C to 95°C) for a fixed time (e.g., 2-5 minutes). c. Immediately chill the samples on ice after heating.
3. Separation of Soluble and Insoluble Fractions: a. Centrifuge the samples at high speed (e.g., >13,000 rpm) in a microcentrifuge for 10-20 minutes. b. Carefully separate the supernatant (soluble fraction) from the pellet (insoluble/aggregated fraction).
4. Quantification: a. Measure the protein concentration in the soluble fraction using a Bradford assay or by running the samples on an SDS-PAGE gel and quantifying the band intensity. b. The amount of soluble protein remaining after heating is a measure of its thermal stability.
Quantitative Data Example:
The stability of wild-type this compound VLPs is highly dependent on disulfide bonds.[5]
| Temperature (°C) | Soluble Protein (-DTT) | Soluble Protein (+DTT) |
| 50 | >95% | ~90% |
| 60 | >95% | ~70% |
| 70 | ~80% | <10% |
| 80 | ~20% | <5% |
| 90 | <5% | <5% |
Table 2: Effect of a reducing agent (DTT) on the thermal stability of this compound VLPs. Data is illustrative based on findings that disulfide bonds greatly stabilize the this compound VLP.[5]
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. Coat Protein Mutations That Alter the Flux of Morphogenetic Intermediates through the ϕX174 Early Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seminar Series: Nonnative Protein Aggregation from a Multi-scale Biophysical & Modeling Approach - Davidson School of Chemical Engineering - Purdue University [engineering.purdue.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Stability and assembly in vitro of bacteriophage this compound virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Enhancement of soluble protein expression through the use of fusion tags. | Semantic Scholar [semanticscholar.org]
- 7. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventing protein aggregation by its hyper-acidic fusion cognates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SolubiS: Optimizing Protein Solubility by Minimal Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Predicting the effects of mutations on protein solubility using graph convolution network and protein language model representation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. media.addgene.org [media.addgene.org]
Common pitfalls in PP7 RNA labeling experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PP7 RNA labeling system for live-cell imaging of RNA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High Background Fluorescence
Q1: I am observing high background fluorescence in the cytoplasm and/or nucleus, making it difficult to identify my RNA of interest. What are the common causes and how can I reduce it?
High background fluorescence is one of the most common challenges in this compound RNA labeling experiments. It primarily stems from the unbound this compound coat protein (PCP) fused to a fluorescent protein (FP) that is not bound to the target RNA.
Common Causes:
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Overexpression of the PCP-FP fusion protein: Excess PCP-FP will not have a corresponding this compound binding site on the target RNA, leading to diffuse fluorescence throughout the cell.
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Inefficient dimerization of PCP-FP: The this compound coat protein naturally forms a dimer to bind to the RNA stem-loop. If the FP fusion hinders this dimerization, it can lead to an increase in unbound, fluorescent monomers.
-
Protein aggregation: High concentrations of PCP-FP can sometimes lead to the formation of non-specific protein aggregates that appear as bright puncta, which can be mistaken for a true signal.
Troubleshooting Strategies:
-
Optimize Plasmid Ratio: The molar ratio of the plasmid expressing the this compound-tagged RNA to the plasmid expressing the PCP-FP is critical. A common starting point is a 3:1 ratio of the RNA-expressing plasmid to the protein-expressing plasmid. This can be further optimized to find the ideal balance for your specific RNA of interest and cell type.
-
Use Tandem-Dimer PCP (tdPCP): To overcome issues with inefficient dimerization, a construct where two PCP monomers are linked together (tdPCP-FP) can be used. This ensures that the coat protein is in its dimeric form, which can significantly enhance the uniformity and sensitivity of mRNA labeling.[1]
-
Employ Destabilized PCP (dPCP): A powerful strategy to reduce background is to use a conditionally stable variant of PCP (dPCP). These variants are engineered to be rapidly degraded by the cell unless they are bound to their cognate this compound RNA hairpin.[2][3] This dramatically reduces the pool of unbound, fluorescent PCP.
-
Utilize a Split-FP Approach: This method involves splitting a fluorescent protein into two non-fluorescent halves and fusing each half to a different RNA-binding protein (e.g., MCP and PCP). When these proteins bind to adjacent MS2 and this compound stem-loops on the same RNA molecule, the two halves of the FP are brought into proximity and reconstitute a functional fluorescent protein. This technique provides a virtually background-free signal.[4]
-
Lower the Expression Level of PCP-FP: Use a weaker promoter for the PCP-FP construct or reduce the amount of plasmid used in the transfection.
-
Incorporate a Nuclear Localization Signal (NLS) or Nuclear Export Signal (NES): Depending on the localization of your target RNA, adding an NLS or NES to the PCP-FP can help to concentrate the unbound protein in a different cellular compartment from your RNA of interest, thereby improving the signal-to-noise ratio in the compartment being imaged.
Low Signal-to-Noise Ratio (SNR)
Q2: My fluorescent signal is too weak to reliably detect single RNA molecules. How can I improve the signal-to-noise ratio?
A low signal-to-noise ratio (SNR) can be due to either a weak signal from the labeled RNA or high background fluorescence (see Q1).
Strategies to Increase Signal:
-
Increase the Number of this compound Stem-Loops: The signal intensity is directly proportional to the number of PCP-FP molecules bound to the RNA. Most constructs use 24 this compound stem-loops. However, be aware that a very high number of stem-loops can sometimes interfere with the natural processing, transport, or translation of the target RNA.[5]
-
Choose a Brighter Fluorescent Protein: The choice of fluorescent protein fused to PCP can have a significant impact on signal intensity. Select a bright and photostable FP.
-
Optimize Imaging Parameters: Ensure that your microscope settings (e.g., laser power, exposure time, camera gain) are optimized for detecting single molecules.
Strategies to Decrease Noise:
-
Refer to the troubleshooting strategies for High Background Fluorescence above.
-
Image in a Medium with Reduced Autofluorescence: Phenol red and other components in standard cell culture media can contribute to background fluorescence. For imaging, switch to an optically clear, low-autofluorescence medium.
| Parameter | Typical Value/Range | Potential Impact on SNR | Reference |
| Number of this compound Stem-Loops | 12-24 | More loops increase signal, but may affect RNA metabolism. | [5] |
| RNA:Protein Plasmid Ratio | 3:1 (starting point) | Optimizing this ratio is crucial to minimize unbound PCP-FP. | [6] |
| PCP Construct | Monomer, Tandem-Dimer (tdPCP), Destabilized (dPCP) | tdPCP and dPCP significantly reduce background and improve SNR. | [1][2][3] |
Photobleaching
Q3: My fluorescent signal disappears quickly during time-lapse imaging. How can I minimize photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore. It is a significant challenge for long-term live-cell imaging.
Mitigation Strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power that still provides a detectable signal.
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera.
-
Reduce the Frequency of Image Acquisition: Only acquire images as frequently as is necessary to capture the biological process of interest.
-
Use an Antifade Reagent in your Imaging Medium: Several commercially available reagents can be added to live-cell imaging media to reduce photobleaching.
-
Choose a More Photostable Fluorescent Protein: Different fluorescent proteins have different photostabilities. Research and select a robust FP for your PCP fusion.
-
Employ a Total Internal Reflection Fluorescence (TIRF) Microscope: If you are imaging processes near the coverslip, TIRF microscopy can significantly reduce photobleaching by only exciting a thin section of the cell.
| Strategy | Implementation | Key Consideration |
| Reduce Illumination | Lower laser power, shorter exposure time, less frequent acquisition. | Balance between signal and photobleaching. |
| Antifade Reagents | Add to live-cell imaging media. | Ensure the reagent is not toxic to the cells. |
| Photostable FP | Select a fluorescent protein known for its photostability (e.g., mEGFP, mCherry). | Brightness and maturation time are also important factors. |
| TIRF Microscopy | Use a TIRF objective and setup. | Only applicable for imaging events at or near the cell membrane. |
Plasmid Design and RNA Function
Q4: I am concerned that adding 24 this compound stem-loops to my RNA of interest will affect its function. What are the best practices for plasmid design?
Introducing a large array of stem-loops into an mRNA can potentially interfere with its splicing, nuclear export, localization, translation, and stability.
Design Considerations:
-
Placement of the Stem-Loop Array: The most common and generally least disruptive location for the this compound stem-loop array is in the 3' untranslated region (3' UTR) of the mRNA. Placement in the 5' UTR or the coding sequence is more likely to interfere with translation and protein function.
-
Number of Stem-Loops: While 24 repeats provide a strong signal, some transcripts may not tolerate this many. If you suspect that the tag is affecting your RNA's function, try reducing the number of stem-loops to 12.[5]
-
Control Experiments: It is crucial to perform control experiments to validate that the tagged RNA behaves similarly to the endogenous, untagged RNA. This can be assessed by:
-
smFISH: Use single-molecule fluorescence in situ hybridization to compare the localization and abundance of the tagged and untagged RNA.
-
Western Blot: If the RNA codes for a protein, compare the protein expression levels from the tagged and untagged constructs.
-
Functional Assays: If the RNA has a known function, perform an assay to ensure that this function is not perturbed by the tag.
-
Q5: I am not seeing any fluorescent puncta, or the signal is very weak and diffuse.
Possible Causes and Solutions:
-
Low Transfection Efficiency: Check your transfection efficiency using a control plasmid (e.g., expressing a fluorescent protein). Optimize your transfection protocol if necessary.
-
Poor Expression of Tagged RNA or PCP-FP: Verify the expression of both components by RT-qPCR for the RNA and Western blot for the PCP-FP protein.
-
Incorrect Plasmid Ratio: As mentioned in Q1, the ratio of the two plasmids is critical. Experiment with different ratios.
-
The target RNA is not expressed at high enough levels to be detectable as distinct spots. Consider using a stronger promoter for your RNA of interest or choosing a more highly expressed target RNA for initial experiments.
-
The RNA is rapidly degraded. The stability of your target RNA can influence your ability to detect it.
Experimental Protocols
1. Plasmid Construction
A detailed protocol for generating the necessary plasmids is beyond the scope of this guide, but the general strategy involves two key plasmids:
-
pRNA-24xPP7sl: A mammalian expression vector containing your RNA of interest followed by an array of 24 this compound stem-loops, typically in the 3' UTR.
-
pPCP-FP: A mammalian expression vector containing the this compound coat protein (PCP) fused to a fluorescent protein (e.g., GFP, mCherry). For improved performance, consider using a tandem-dimer PCP (tdPCP) or a destabilized PCP (dPCP).
2. Cell Culture and Transfection
-
Cell Seeding: Plate your cells of choice (e.g., U2OS, HeLa) on glass-bottom dishes suitable for high-resolution microscopy. Seed the cells so that they reach 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the pRNA-24xPP7sl and pPCP-FP plasmids.
-
Use a reputable transfection reagent according to the manufacturer's instructions.
-
A starting point for the plasmid ratio is 3:1 (pRNA-24xPP7sl : pPCP-FP). The total amount of DNA should be optimized for your cell type.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of the tagged RNA and the PCP-FP fusion protein.
3. Live-Cell Imaging
-
Prepare for Imaging:
-
Approximately 30 minutes to 1 hour before imaging, replace the growth medium with pre-warmed, CO2-independent imaging medium to reduce background fluorescence.
-
Place the dish on the microscope stage, which should be equipped with a temperature and CO2-controlled environmental chamber.
-
-
Image Acquisition:
-
Use a high-numerical-aperture oil-immersion objective (e.g., 60x or 100x).
-
Locate a cell expressing a low to moderate level of the PCP-FP, where distinct fluorescent puncta are visible against a lower background.
-
Optimize the imaging settings to minimize photobleaching (see Q3).
-
Acquire a Z-stack of images to capture the full volume of the cell.
-
For time-lapse imaging, determine the appropriate frame rate based on the dynamics of the biological process you are studying.
-
Visualizations
References
- 1. Single mRNA Tracking in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. [PDF] Imaging Translation in Single Cells Using Fluorescent Microscopy Single Molecule Imaging of Mrna in Gene Expression | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PP7-Tagged RNA Particle Brightness
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PP7-tagged RNA particles. Our goal is to help you overcome common challenges and improve the brightness and signal-to-noise ratio in your RNA imaging experiments.
Troubleshooting Guide
Issue: Low Fluorescence Signal from this compound-Tagged RNA Particles
You are experiencing dim particles that are difficult to distinguish from background noise.
Possible Cause 1: Insufficient Number of Fluorophores per RNA Molecule.
-
Solution: Increase the number of this compound binding sites (PBS) in your RNA construct. A common approach is to use an array of 24xPBS repeats. This allows for the recruitment of multiple this compound coat protein (PCP) fusions, amplifying the signal from a single RNA molecule.[1][2][3]
Possible Cause 2: Inefficient Binding of PCP-Fluorophore Fusion to the RNA.
-
Solution 1: Utilize Tandem Coat Proteins. Use a single-chain tandem dimer of the this compound coat protein (tdPCP) fused to your fluorescent protein. This construct eliminates the need for dimerization of individual PCP-FP monomers, leading to more uniform and complete labeling of the this compound stem-loops on the RNA, which significantly increases the signal-to-noise ratio.[1][3]
-
Solution 2: Optimize PCP-FP Expression Levels. While it may seem counterintuitive, excessively high levels of PCP-FP can contribute to background noise and may not necessarily lead to brighter particles. Titrate the expression level of your PCP-FP construct to find the optimal concentration that maximizes particle brightness while minimizing background.
Possible Cause 3: Photobleaching.
-
Solution: Minimize the exposure of your sample to excitation light. Reduce laser power and exposure times to the minimum required for signal detection.[4] Consider using more photostable fluorescent proteins or incorporating anti-bleaching agents into your imaging media.
Issue: High Background Fluorescence
You observe a high level of diffuse fluorescence in the cell, making it difficult to identify distinct RNA particles.
Possible Cause 1: Unbound PCP-Fluorophore Fusions.
-
Solution 1: Employ Destabilized Coat Proteins (dPCP). A significant source of background is the fluorescence from unbound PCP-FP molecules freely diffusing in the cell.[5][6][7] To address this, use engineered dPCP variants. These proteins are designed to be rapidly degraded by the cell's proteasomal machinery unless they are bound to their cognate this compound RNA hairpin.[5][6] This dramatically reduces the concentration of unbound, fluorescent PCP, thereby lowering the background and enhancing the contrast of RNA-bound particles.[5][6][7]
-
Solution 2: Nuclear Sequestration of Unbound PCP-FP. If you are primarily imaging cytoplasmic RNA, you can fuse a nuclear localization signal (NLS) to your PCP-FP. This will cause unbound proteins to accumulate in the nucleus, reducing the cytoplasmic background.[8]
Possible Cause 2: Autofluorescence.
-
Solution: Image your cells before transfection with the this compound system components using the same imaging settings to determine the level of endogenous autofluorescence. If it is high, you may need to use a different cell line or a fluorescent protein with an emission spectrum that avoids the autofluorescence range.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using the this compound system over the MS2 system for RNA imaging?
The this compound system is orthogonal to the widely used MS2 system, meaning the this compound coat protein (PCP) specifically recognizes this compound RNA hairpins and does not cross-react with MS2 hairpins.[2] This allows for dual-color imaging of two different RNA species in the same cell by tagging one with MS2 and the other with this compound and using spectrally distinct fluorescent proteins fused to their respective coat proteins.[4][6][7] Some studies have also suggested that the this compound system may offer better performance in terms of RNA labeling and signal-to-noise ratio compared to the MS2 system.[3]
Q2: How does a destabilized this compound coat protein (dPCP) work to reduce background?
The dPCP is engineered by fusing a degron—a short peptide sequence that is recognized by the cell's degradation machinery—to the PCP.[5][6] The position of the degron is strategically chosen so that it is masked when the PCP is bound to the this compound RNA hairpin. Consequently, unbound dPCP-FP is rapidly degraded, while the RNA-bound fraction is stabilized and remains fluorescent, leading to a significant reduction in background fluorescence.[5][6]
Q3: Can I use a split-fluorescent protein approach with the this compound system?
Yes, a split-fluorescent protein strategy, such as bimolecular fluorescence complementation (BiFC), can be used to achieve background-free imaging.[8] In this approach, an RNA is tagged with an alternating array of MS2 and this compound binding sites. The MS2 coat protein (MCP) is fused to the N-terminal fragment of a fluorescent protein, and the PCP is fused to the C-terminal fragment. Fluorescence is only reconstituted when both MCP and PCP bind to the same RNA molecule in close proximity, thus eliminating background from unbound fragments.[8]
Data Summary
Table 1: Comparison of Strategies to Improve Signal-to-Noise Ratio
| Strategy | Principle | Key Advantage | Primary Issue Addressed |
| Tandem PCP (tdPCP) | A single polypeptide chain containing two PCP domains. | Ensures uniform and stoichiometric labeling of RNA hairpins. | Low particle brightness due to incomplete labeling. |
| Destabilized PCP (dPCP) | Unbound dPCP is degraded by the proteasome. | Dramatically reduces background from unbound protein. | High background fluorescence. |
| Split-FP with MS2/PP7 | Fluorescence reconstitution upon co-localization on RNA. | Virtually eliminates background fluorescence. | High background fluorescence. |
| Increased PBS Repeats (e.g., 24x) | More binding sites for PCP-FP on a single RNA molecule. | Amplifies the signal from a single RNA. | Low particle brightness. |
Experimental Protocols
Protocol 1: Imaging with Destabilized this compound Coat Proteins (dPCP)
-
Plasmid Design: Obtain or construct a plasmid expressing the dPCP fused to a fluorescent protein of your choice (e.g., dPCP-GFP). The dPCP sequence should incorporate a C-terminal degron that is masked upon binding to the this compound RNA hairpin.
-
Cell Culture and Transfection:
-
Plate your cells of interest at an appropriate density.
-
Co-transfect the cells with the plasmid expressing your this compound-tagged RNA and the plasmid expressing the dPCP-FP. Use a low amount of the dPCP-FP plasmid to ensure its expression level is not excessively high.
-
-
Cell Incubation: Allow 24-48 hours for gene expression. The dPCP-FP will be continuously synthesized and degraded, with accumulation only at the sites of your target RNA.
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped for live-cell imaging.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images in the appropriate channel for your chosen fluorescent protein. You should observe bright, distinct spots corresponding to your RNA particles with minimal diffuse background fluorescence.
-
Visualizations
Caption: Workflow for improving RNA imaging using dPCP.
Caption: Mechanism of dPCP for background reduction.
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. Understanding spatiotemporal coupling of gene expression using single molecule RNA imaging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Fluctuation Spectroscopy Enables Quantitative Imaging of Single mRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to quantify the rate of RNA polymerase II elongation with MS2/MCP- and this compound/PCP-based live-imaging systems in early Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Live-cell imaging of single mRNA dynamics using split superfolder green fluorescent proteins with minimal background - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the stability of the PP7-PCP complex.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PP7-PCP complex. Our goal is to help you overcome common experimental hurdles and enhance the stability of this valuable RNA-protein interaction tool.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with the this compound-PCP complex.
Q1: I am not observing any binding between my this compound RNA aptamer and PCP. What are the possible causes and solutions?
A1: Several factors could lead to a lack of binding. Here’s a troubleshooting guide:
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RNA Integrity: Ensure your this compound RNA aptamer is intact and correctly folded.
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Solution: Run a denaturing PAGE gel to check the integrity of your in vitro transcribed RNA. Ensure proper purification to remove abortive transcripts.
-
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Protein Activity: The PCP may be inactive or misfolded.
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Solution: Verify the purity and concentration of your purified PCP. If possible, perform a quality control experiment with a known positive control RNA. Consider expressing and purifying a fresh batch of protein.
-
-
Incorrect Buffer Conditions: The buffer composition is critical for the interaction.
-
RNA Sequence and Structure: Mutations or errors in the this compound hairpin sequence can abolish binding.
Q2: My binding assay shows a high background signal. How can I reduce it?
A2: High background can obscure your specific binding signal. Consider the following:
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Non-Specific Binding to Membranes (Filter-Binding Assays): Both protein and RNA can stick non-specifically to nitrocellulose membranes.
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Solution: Increase the salt concentration in your wash buffer to disrupt weak, non-specific electrostatic interactions.[4] Adding a non-specific competitor RNA (e.g., yeast tRNA) to your binding reaction can also help. Ensure you are using an appropriate type of membrane and that it is properly pre-wetted.
-
-
Excess Unbound PCP in Imaging: In live-cell imaging, unbound fluorescently-tagged PCP can create high background fluorescence.[5][6]
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Solution: Employ engineered PCP variants with RNA-dependent stability, such as destabilized PCP (dPCP), which are degraded unless bound to the this compound RNA.[6] This significantly reduces background from unbound protein.
-
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Contaminants in Protein or RNA Preparations: Impurities can lead to non-specific interactions.
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Solution: Ensure high purity of both your PCP and this compound RNA preparations. Gel purification of the RNA is recommended.
-
Q3: The this compound-PCP complex is aggregating in my experiments. How can I prevent this?
A3: Aggregation can be a significant problem, particularly at high concentrations.
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Suboptimal Buffer Conditions: Incorrect pH or salt concentration can promote aggregation.
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Solution: Optimize your buffer conditions. Screen a range of pH values and salt concentrations to find the optimal conditions for complex solubility.
-
-
Protein Instability: The PCP itself may be prone to aggregation.
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Solution: In yeast, keeping cells in the exponential growth phase can reduce the aggregation of PCP.[7] For in vitro work, consider using engineered, more soluble versions of PCP or adding stabilizing excipients like glycerol to your buffer.
-
-
High Protein Concentration: High concentrations of PCP can lead to the formation of bright foci, which can interfere with imaging.[7]
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Solution: Titrate the concentration of PCP to find the lowest concentration that gives a robust signal without causing aggregation.
-
Strategies for Enhancing Complex Stability
Several advanced strategies can be employed to increase the stability of the this compound-PCP complex for more robust applications.
Mutagenesis of the this compound RNA Aptamer
Modifications to the this compound RNA hairpin can significantly impact PCP binding affinity. The wild-type this compound operator has a dissociation constant (Kd) of approximately 1 nM.[3]
| RNA Variant | Description of Mutation | Reported Kd (nM) | Fold Change in Affinity (vs. WT) |
| Wild-Type this compound | Standard this compound hairpin sequence | ~ 1.0 | - |
| P7NB | Deletion of the bulged 'A' | > 1000 | ~1000-fold decrease |
| P7UB | Replacement of bulged 'A' with 'U' | ~ 63 | ~63-fold decrease |
| P7CB | Replacement of bulged 'A' with 'C' | ~ 38 | ~38-fold decrease |
| P7dl1 | Deletion of the U-A base pair at the top of the stem | ~ 3.3 - 6.7 | ~3.3 to 6.7-fold decrease |
Data synthesized from RNA recognition site of this compound coat protein.[3]
Protein Engineering of PCP
Engineering the this compound coat protein itself can enhance stability and performance, particularly for in-cell applications.
| PCP Variant | Engineering Strategy | Key Advantage |
| Tandem Dimer PCP (tdPCP) | Genetically fusing two PCP monomers | Improved labeling efficiency and uniformity for imaging applications.[8] |
| Destabilized PCP (dPCP) | Circular permutation and addition of a degron | RNA-dependent stability reduces background from unbound protein in live cells.[6] |
| Disulfide Cross-linked VLPs | Natural disulfide bonds between PCP dimers in virus-like particles | Substantially increased thermal stability of the particle.[9] |
Experimental Protocols
In Vitro Transcription of this compound RNA Aptamer
This protocol outlines the general steps for producing this compound RNA aptamers.
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Template Preparation: Generate a linear DNA template containing the T7 promoter followed by the this compound RNA sequence. This can be achieved by linearizing a plasmid or by PCR amplification.[3]
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In Vitro Transcription: Set up the transcription reaction using T7 RNA polymerase, ribonucleotides (ATP, GTP, CTP, UTP), and the DNA template in an appropriate transcription buffer. For radiolabeling, [α-³²P]UTP can be included. Incubate at 37°C for 2-4 hours.
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DNase Treatment: Add DNase I to the reaction to digest the DNA template.
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Purification: Purify the transcribed RNA using phenol:chloroform extraction followed by ethanol precipitation. For high purity, gel purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).[10]
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Quantification: Determine the concentration of the purified RNA using UV-Vis spectrophotometry.
Chemical Cross-linking of the this compound-PCP Complex
Chemical cross-linking can be used to covalently link the this compound RNA and PCP, providing evidence of direct interaction and information about the binding interface.
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Binding Reaction: Incubate the purified PCP protein with the this compound RNA aptamer (often radiolabeled) in a suitable binding buffer to allow complex formation.
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UV Irradiation: Expose the binding reaction to UV light (typically 254 nm) on ice for a specified period to induce covalent cross-links between the protein and RNA.
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RNase Digestion (Optional): To map the protein binding site, the cross-linked complex can be treated with RNase to digest the unbound RNA.
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Analysis: The cross-linked products can be analyzed by SDS-PAGE followed by autoradiography to visualize the covalent complex. Mass spectrometry can be used to identify the cross-linked peptides and nucleotides.
References
- 1. Frontiers | Biologically relevant small variations of intra-cellular pH can have significant effect on stability of protein–DNA complexes, including the nucleosome [frontiersin.org]
- 2. Magnesium is required for specific DNA binding of the CREB B-ZIP domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA recognition site of this compound coat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trialtusbioscience.com [trialtusbioscience.com]
- 5. Protocol to quantify the rate of RNA polymerase II elongation with MS2/MCP- and this compound/PCP-based live-imaging systems in early Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Fluctuation Spectroscopy Enables Quantitative Imaging of Single mRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and assembly in vitro of bacteriophage this compound virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Dealing with off-target binding of the PP7 coat protein.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address off-target binding of the PP7 coat protein (PCP) in their experiments.
Troubleshooting Guides
High background fluorescence and non-specific binding are common issues when using the this compound-PCP system for RNA imaging and interaction studies. This guide provides a systematic approach to troubleshoot and mitigate these problems.
Issue 1: High Background Fluorescence in Imaging Experiments
High background often results from an excess of unbound, fluorescently-labeled PCP.
Troubleshooting Steps:
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Optimize PCP-Fluorophore Expression Levels:
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Problem: Overexpression of the PCP-fluorophore fusion protein is a primary cause of high background.
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Solution: Titrate the amount of plasmid used for transfection to find the lowest expression level that still provides a detectable signal at the target RNA locus. Use of weaker promoters can also be beneficial.
-
-
Cell Fixation and Permeabilization:
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Problem: Inadequate fixation can lead to protein aggregation and non-specific binding, while harsh permeabilization can disrupt cellular structures and increase background.
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Solution: Optimize fixation and permeabilization conditions. For many cell types, fixation with 4% paraformaldehyde (PFA) followed by permeabilization with 0.1-0.5% Triton X-100 is a good starting point.
-
-
Washing Steps:
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Problem: Insufficient washing will not remove all of the unbound PCP-fluorophore.
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Solution: Increase the number and duration of wash steps after antibody incubation (if applicable) or after fixation and permeabilization. The use of a gentle detergent like Tween-20 in the wash buffer can also help reduce non-specific interactions.
-
Experimental Protocol: Optimizing PCP-FP Expression and Imaging Conditions
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Transfection: Seed cells on coverslips in a 24-well plate. Transfect with a range of PCP-Fluorophore plasmid concentrations (e.g., 50 ng, 100 ng, 250 ng, 500 ng) and a constant amount of the plasmid expressing the this compound-tagged RNA.
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Fixation: 24-48 hours post-transfection, wash cells with PBS and fix with 4% PFA in PBS for 15-20 minutes at room temperature.
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Permeabilization: Wash cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times for 5 minutes each with PBS containing 0.05% Tween-20 (PBST).
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Mounting and Imaging: Mount coverslips on slides with an appropriate mounting medium containing DAPI. Image using a confocal or widefield fluorescence microscope.
-
Analysis: Quantify the signal-to-noise ratio (SNR) for each condition by measuring the mean fluorescence intensity of the specific RNA foci and comparing it to the mean fluorescence intensity of the background in the nucleus or cytoplasm.
Issue 2: Non-Specific Binding in RNA Immunoprecipitation (RIP) or Pulldown Assays
Non-specific binding of proteins or RNA to the beads or antibody can lead to false-positive results.
Troubleshooting Steps:
-
Pre-clearing the Lysate:
-
Problem: Cellular proteins can bind non-specifically to the affinity beads.
-
Solution: Before immunoprecipitation, incubate the cell lysate with beads that do not have the antibody conjugated. This will capture proteins that non-specifically bind to the beads, which can then be removed by centrifugation.
-
-
Blocking:
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Problem: Non-specific binding sites on the beads can capture unwanted proteins.
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Solution: Block the beads with a solution containing bovine serum albumin (BSA) and/or yeast tRNA to reduce non-specific binding of proteins and RNA, respectively.
-
-
Stringency of Washes:
-
Problem: Weak washing conditions may not be sufficient to remove non-specifically bound molecules.
-
Solution: Increase the salt concentration (e.g., up to 500 mM NaCl) or include a non-ionic detergent (e.g., 0.1% NP-40 or Triton X-100) in the wash buffers to disrupt weaker, non-specific interactions.
-
Experimental Protocol: Reducing Non-Specific Binding in this compound-PCP RNA Pulldowns
-
Lysate Preparation: Lyse cells expressing the this compound-tagged RNA and PCP in a suitable lysis buffer containing protease and RNase inhibitors.
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Pre-clearing: Add 50 µL of a 50% slurry of protein A/G beads to 1 mL of cell lysate. Incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a fresh tube.
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Blocking Beads: Wash the beads to be used for immunoprecipitation with lysis buffer. Block the beads by incubating them in a solution of 1% BSA and 0.1 mg/mL yeast tRNA in lysis buffer for 1 hour at 4°C.
-
Immunoprecipitation: Add the anti-PCP antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C. Add the blocked beads and incubate for another 1-2 hours.
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Washing: Pellet the beads and wash them 3-5 times with a high-salt wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% NP-40).
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Elution and Analysis: Elute the RNA and analyze by RT-qPCR or RNA sequencing.
Data Summary
Table 1: Binding Affinities of this compound Coat Protein Variants to the this compound RNA Hairpin. This data is crucial for understanding the specificity of the interaction and for designing experiments.
| This compound RNA Variant | Description | Dissociation Constant (Kd) (nM) | Reference |
| Wild-Type | The natural this compound RNA hairpin sequence. | ~1.0 | [1] |
| Loop Sequence Mutants | Variations in the 6-nucleotide loop of the hairpin. | 0.67 - 25 | [2] |
| Bulge Deletion | Removal of the bulged adenine residue. | Greatly reduced binding (>1000) | [2] |
| Optimized PP7cp (oPP7cp) | A mutant with higher affinity and reduced multimerization. | Lower than wild-type (specific value not stated) | [3] |
Table 2: Comparison of RNA Imaging and Pulldown Systems. This table provides a comparative overview of commonly used systems.
| System | Principle | Advantages | Disadvantages | Typical Pulldown Efficiency | Reference |
| This compound/PCP | Bacteriophage coat protein binds to its cognate RNA stem-loop. | High specificity; orthogonal to the MS2 system. | Can have higher background from unbound protein; lower affinity than some MS2 variants. | ~0.7% | [1][3] |
| MS2/MCP | Bacteriophage coat protein binds to its cognate RNA stem-loop. | High affinity; well-characterized. | Background from unbound protein; potential for off-target binding. | ~3.2% | [3] |
| dMCP/dPCP | Destabilized versions of MCP and PCP that are degraded unless bound to RNA. | Significantly reduced background fluorescence. | Requires protein engineering; may have slightly lower signal intensity. | Not reported | [4][5] |
| S1m Aptamer | Modified streptavidin-binding RNA aptamer. | One-step purification; no recombinant protein needed. | May be less efficient than optimized MS2 systems. | Higher than MS2 and this compound in some contexts | [1][3] |
Frequently Asked Questions (FAQs)
Q1: I see a lot of diffuse fluorescence in the nucleus/cytoplasm of my cells, obscuring the specific RNA signal. What is the most likely cause and how can I fix it?
A1: The most common cause of high diffuse background is the overexpression of the fluorescently-labeled this compound coat protein (PCP-FP). When expressed at high levels, the unbound PCP-FP molecules create a "haze" that can mask the signal from the PCP-FP bound to the target RNA.
Solutions:
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Titrate your PCP-FP plasmid: Perform a dose-response experiment by transfecting your cells with decreasing amounts of the PCP-FP expression plasmid. Start with your current amount and try reducing it by 50%, 75%, and 90%.
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Use a weaker promoter: If you are using a strong constitutive promoter like CMV to drive PCP-FP expression, consider switching to a weaker promoter (e.g., a truncated CMV or a cell-type-specific promoter) to lower the overall expression level.
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Use destabilized coat proteins (dPCP): For advanced applications, consider using engineered dPCPs. These proteins are rapidly degraded when not bound to their target RNA, which dramatically reduces background fluorescence.[4][5]
Q2: I am performing an RNA immunoprecipitation (RIP) with PCP and my negative controls (e.g., no antibody, or immunoprecipitation from cells not expressing the this compound-tagged RNA) show significant enrichment of my RNA of interest. What should I do?
A2: This indicates non-specific binding of your RNA to the beads or other components of your RIP experiment.
Solutions:
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Pre-clear your lysate: Before adding your specific antibody, incubate your cell lysate with beads alone for 30-60 minutes. This will remove proteins and RNA that non-specifically bind to the beads.
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Block your beads: Before adding them to the lysate, incubate your beads with a blocking solution containing BSA (to block non-specific protein binding) and yeast tRNA (to block non-specific RNA binding).
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Increase wash stringency: After immunoprecipitation, perform more stringent washes. You can increase the number of washes, the duration of each wash, and/or the salt and detergent concentrations in your wash buffer to disrupt non-specific interactions.
Q3: Can the this compound coat protein bind to other cellular RNAs that don't have the this compound binding site?
A3: The this compound coat protein has a very high specificity for its cognate RNA hairpin.[1][6] Off-target binding to other cellular RNAs is generally considered to be low. However, at very high expression levels, any protein can exhibit some level of non-specific interactions. The primary source of "off-target" signal in imaging is typically the background from unbound protein, not the protein binding to other specific RNAs.
Q4: How can I be sure that the signal I am seeing is a true this compound-PCP interaction?
A4: Proper controls are essential to validate the specificity of your signal.
For imaging experiments:
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Negative Control 1: Express the PCP-FP in cells that do not contain the this compound-tagged RNA. You should see only diffuse fluorescence.
-
Negative Control 2: Express a fluorescent protein that is not fused to PCP in cells containing the this compound-tagged RNA. You should not see any specific localization of the fluorescence to the RNA.
For RIP experiments:
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Negative Control 1 (No antibody): Perform the RIP procedure without adding the anti-PCP antibody.
-
Negative Control 2 (Isotype control): Use a non-specific antibody of the same isotype as your anti-PCP antibody.
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Negative Control 3 (Cell line): Perform the RIP from cells that do not express the this compound-tagged RNA.
Q5: What is the difference between the MS2 and this compound systems, and can I use them together?
A5: The MS2 and this compound systems are analogous systems from different bacteriophages. The MS2 coat protein (MCP) specifically binds the MS2 RNA hairpin, and the this compound coat protein (PCP) specifically binds the this compound RNA hairpin. They are orthogonal, meaning that MCP does not bind to the this compound hairpin and PCP does not bind to the MS2 hairpin. This orthogonality is a major advantage, as it allows for the simultaneous imaging of two different RNA species in the same cell by tagging one with MS2 repeats and the other with this compound repeats and using differently colored MCP and PCP fusion proteins.
Visualizations
Caption: Troubleshooting workflow for high background in this compound imaging.
Caption: Workflow for reducing non-specific binding in this compound-RIP.
Caption: Principle of the this compound-PCP system for RNA visualization.
References
- 1. Identifying proteins that bind to specific RNAs - focus on simple repeat expansion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RNA-Stabilized Coat Proteins for Sensitive and Simultaneous Imaging of Distinct Single mRNAs in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for the coevolution of a viral RNA–protein complex - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for photobleaching in PP7 time-lapse microscopy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for photobleaching in PP7 time-lapse microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem in this compound time-lapse microscopy?
Q2: How can I minimize photobleaching during my experiment (pre-acquisition)?
Minimizing photobleaching before and during image acquisition is the most effective strategy. Here are several approaches:
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Optimize Illumination: Use the lowest possible laser power and exposure time that still provides a sufficient signal-to-noise ratio.[2]
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Reduce Exposure Frequency: Decrease the temporal resolution of your time-lapse by increasing the interval between acquisitions, if your biological question allows for it.
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Choose Photostable Fluorophores: Select fluorescent proteins or dyes known for their high photostability. While specific data for this compound systems is limited, newer generation fluorophores are generally more resistant to photobleaching.[3]
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Use Antifade Reagents: For live-cell imaging, consider using commercially available antifade reagents that can be added to the imaging medium to reduce photobleaching.[2][4] These reagents often work by scavenging reactive oxygen species that contribute to fluorophore destruction.[2]
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Hardware and Imaging Modalities: If available, using more advanced imaging techniques like spinning disk confocal microscopy can reduce photobleaching compared to traditional point-scanning confocal systems.[5]
Q3: What are the common post-acquisition methods to correct for photobleaching?
If photobleaching cannot be completely avoided, several computational methods can be used to correct for the decay in fluorescence intensity. The "Bleach Correction" plugin in the open-source software Fiji (an ImageJ distribution) offers three common methods:
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Simple Ratio Method: This method assumes that the fluorescence decay in each frame is proportional to the decay of the total fluorescence intensity of the image. It corrects the intensity of each frame based on the ratio of its average intensity to the average intensity of the first frame.[1]
-
Exponential Fitting Method: This approach fits a single exponential decay curve to the overall fluorescence decay of the time-lapse series. It then uses this curve to correct the intensity of each frame. This method is suitable when the photobleaching process follows a predictable exponential decay.[1]
-
Histogram Matching Method: This is a more recent method that corrects each frame by matching its intensity histogram to the histogram of the first frame. This can be particularly useful for preserving the visual quality of the image series for segmentation, but it is not recommended for quantitative intensity analysis.[6]
Q4: Which photobleaching correction method should I choose?
The choice of correction method depends on your specific data and experimental goals:
-
Use the Simple Ratio method when there are abrupt, real changes in fluorescence (e.g., a sudden increase in RNA expression) on top of the photobleaching decay, as it corrects frame by frame. However, it is very sensitive to accurate background subtraction.[1]
-
Use the Exponential Fitting method for quantitative analysis when you are confident that the photobleaching in your experiment follows a single exponential decay and you want to analyze subtle changes in fluorescence intensity over time.[1]
-
Use the Histogram Matching method primarily for improving the visual presentation of a time-lapse series or for image segmentation, as it is not suitable for accurate quantification of fluorescence intensity.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| My fluorescence signal disappears very quickly. | High laser power or long exposure times. | Reduce laser power to the minimum necessary for a good signal. Decrease the camera exposure time. |
| Fluorophore is not very photostable. | Consider using a more photostable fluorescent protein or dye for your this compound fusion construct. | |
| Imaging medium promotes photobleaching. | Use an imaging medium containing an antifade reagent or an oxygen scavenging system.[2] | |
| After correction with the Simple Ratio method, my data looks noisy or has artifacts. | Inaccurate background subtraction. | Carefully select a background region that is truly representative and does not contain any signal. The accuracy of this method is highly dependent on the background value.[1] |
| Exponential fitting correction doesn't seem to fit my data well. | Photobleaching in your experiment does not follow a single exponential decay. | Your sample might have multiple fluorescent species with different bleaching rates, or the bleaching kinetics might be more complex. In this case, the Simple Ratio method might be more appropriate if you can perform accurate background subtraction. |
| I'm not sure if the changes I see are real or just artifacts of the correction. | Over-correction or under-correction. | Always compare your corrected data with the raw data. It's also good practice to image a fixed sample under the same conditions to create a "photobleaching-only" control. This can help you validate your correction method. |
Data Presentation
Table 1: Template for Comparing Photobleaching Rates of Fluorophores with this compound
| Fluorophore | Mean Initial Intensity | Half-life (seconds) | Photobleaching Rate Constant (s⁻¹) |
| e.g., EGFP | Record here | Calculate here | Calculate here |
| e.g., mCherry | Record here | Calculate here | Calculate here |
| Your Fluorophore 1 | Record here | Calculate here | Calculate here |
| Your Fluorophore 2 | Record here | Calculate here | Calculate here |
To populate this table, follow the "Protocol for Generating a Photobleaching Curve" below.
Experimental Protocols
Protocol for Generating a Photobleaching Curve
This protocol describes how to measure the photobleaching rate of your this compound-fluorophore construct under your specific imaging conditions.
1. Sample Preparation:
-
Prepare a sample of fixed cells expressing your this compound-fluorophore construct. Fixing the cells ensures that any change in fluorescence is due to photobleaching and not cellular processes.
2. Image Acquisition:
-
Use the exact same microscope settings (laser power, exposure time, objective, etc.) that you will use for your live-cell experiments.
-
Acquire a time-lapse series of the fixed sample for a duration that is at least as long as your planned live-cell experiment.
3. Data Extraction (using Fiji/ImageJ):
-
Open your time-lapse image sequence in Fiji.
-
Select a region of interest (ROI) that encompasses the fluorescent signal.
-
Go to Analyze > Set Measurements... and ensure "Mean gray value" is checked.
-
Go to Analyze > Plot Z-axis Profile. This will generate a plot of the mean fluorescence intensity over time.
-
Click "List" to get a table of the intensity values for each time point.
4. Data Analysis (e.g., in Excel):
-
Copy the intensity data into a spreadsheet program.
-
Normalize the data by dividing all intensity values by the initial intensity value (at time = 0).
-
Plot the normalized intensity versus time.
-
Fit a single exponential decay curve to the data to determine the photobleaching rate constant (k) and the half-life (t₁/₂ = ln(2)/k).
Protocol for Photobleaching Correction in Fiji/ImageJ
This protocol outlines the steps to use the "Bleach Correction" plugin in Fiji.
1. Open Your Time-Lapse Data:
-
Open your time-lapse image sequence in Fiji (File > Open...).
2. Launch the Bleach Correction Plugin:
-
Go to Image > Adjust > Bleach Correction.
3. Choose a Correction Method:
-
A dialog box will appear. Select one of the following methods:
- Simple Ratio: You will be prompted to enter a background intensity value. To determine this, draw an ROI in a background region of your image and get the mean intensity (Analyze > Measure).
- Exponential Fitting: The plugin will automatically fit an exponential curve to the decay of the average intensity of the image stack.
- Histogram Matching: The plugin will automatically perform the correction based on the histogram of the first frame.
4. Generate the Corrected Stack:
-
Click "OK". A new, corrected image stack will be generated.
5. Quantitative Analysis of the Corrected Stack:
-
You can now perform quantitative analysis on the new, corrected stack using the same methods for measuring fluorescence intensity over time as you would for raw data.
Visualizations
Caption: Experimental workflow for photobleaching correction.
Caption: Logic for choosing a photobleaching correction method.
References
- 1. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 4. forum.microlist.org [forum.microlist.org]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. Bleach Correction [imagej.net]
Technical Support Center: Optimizing PP7 Stem Loops for Target RNA Visualization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the number of PP7 stem loops for target RNA visualization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound/PCP system and how does it work for RNA visualization?
The this compound/PCP system is a widely used technique for labeling and visualizing RNA molecules in living cells. It is based on the high-affinity interaction between the Pseudomonas aeruginosa bacteriophage this compound coat protein (PCP) and its cognate this compound RNA stem-loop structure.[1] To visualize a target RNA, multiple copies of the this compound stem-loop sequence are genetically engineered into the RNA of interest. These tandem repeats are then bound by co-expressed PCP proteins that are fused to a fluorescent protein (e.g., GFP, mCherry). This results in an accumulation of fluorescent signal at the location of the target RNA, allowing for its detection and tracking.[2][3]
Q2: How many this compound stem loops should I use for optimal RNA visualization?
The number of this compound stem loops required for effective visualization depends on several factors, including the expression level of the target RNA, the desired signal-to-noise ratio, and the potential for the stem loops to interfere with the natural processing of the RNA. A common starting point is to use 24 tandem repeats of the this compound stem loop (24xthis compound).[2] This number generally provides a robust signal that can be detected above the background fluorescence of unbound PCP-FP.[4] Increasing the number of stem loops can enhance the signal, but it may also increase the risk of RNA misfolding, aggregation, or altered cellular processing.[5][6][7]
Q3: Where in my target RNA should I insert the this compound stem loops?
The insertion site of the this compound stem loops is a critical parameter that can influence both the brightness of the signal and the biological function of the target RNA. Common locations for insertion include the 5' untranslated region (UTR), introns, and the 3' UTR.
-
5' UTR: Insertion in the 5' UTR can lead to a high signal-to-noise ratio. However, it may also interfere with translation initiation.[2]
-
Introns: Placing the stem loops within an intron can be a good strategy, as they are spliced out before translation. The fluorescent signal will depend on both the transcription rate and the splicing efficiency.[2]
-
3' UTR: The 3' UTR is a common insertion site that is less likely to interfere with protein coding. The signal from a 3' UTR tag better reflects the state of the promoter but may be weaker and more sensitive to background fluorescence.[2]
Q4: What are the potential side effects of tagging my RNA with this compound stem loops?
While the this compound/PCP system is a powerful tool, the introduction of multiple stem-loop structures can sometimes affect the target RNA's natural lifecycle. Potential side effects include:
-
Altered mRNA processing and localization: The presence of the stem loops can lead to aberrant localization of the tagged mRNA, particularly under stress conditions. This may manifest as accumulation in nuclear foci or processing bodies (P-bodies).[5][6][7]
-
Transcript fragmentation: The stem-loop array can sometimes be a target for cellular machinery that leads to the degradation of the tagged portion of the transcript.[5]
-
Reduced protein expression: If inserted in the 5' UTR or coding sequence, the stem loops can interfere with translation.
It is crucial to include proper controls in your experiments to assess these potential artifacts, such as comparing the localization and function of the tagged RNA to its untagged counterpart using techniques like single-molecule fluorescence in situ hybridization (smFISH).[5][6]
Troubleshooting Guides
Issue 1: Low or no fluorescent signal from the target RNA.
| Possible Cause | Troubleshooting Step |
| Low expression of the target RNA. | Verify the expression level of your target RNA using a sensitive method like RT-qPCR. If expression is low, consider using a stronger promoter or inducing gene expression. |
| Inefficient binding of PCP to the this compound stem loops. | Ensure that the PCP-FP fusion protein is expressed at a sufficient level. The fluorescent signal can be dependent on the concentration of the coat protein.[4] Using a tandem dimer of the coat protein (tdPCP) can improve occupancy of the stem loops.[2][4] |
| Incorrect folding of the this compound stem loops. | The sequence and spacing of the stem loops can affect their folding. Use a well-characterized and validated 24xthis compound cassette.[8] |
| Rapid degradation of the tagged RNA. | The presence of the stem loops might destabilize the RNA. Analyze the stability of the tagged RNA compared to the untagged version using an RNA stability assay. |
Issue 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| High expression of the unbound PCP-FP. | Titrate the expression level of the PCP-FP fusion protein to find a balance between sufficient labeling and low background. Using a weaker promoter or a lower dose of the transfection reagent can help. |
| Non-specific aggregation of PCP-FP. | Image cells at an early time point after transfection to minimize the accumulation of protein aggregates. Ensure proper cell health and culture conditions. |
| Use of conditionally stable coat proteins. | Consider using recently developed conditionally stable variants of PCP (dPCP) that are designed to degrade unless bound to their cognate RNA, thereby reducing background fluorescence.[3] |
Issue 3: Aberrant localization or aggregation of the tagged RNA.
| Possible Cause | Troubleshooting Step |
| The stem-loop array is causing mislocalization. | The insertion of multiple stem loops can sometimes lead to the accumulation of the tagged RNA in specific cellular compartments like P-bodies, especially under stress.[5][6] |
| Control experiments are crucial. | Compare the localization of the this compound-tagged RNA to the endogenous, untagged RNA using an independent method like smFISH to confirm that the observed localization is not an artifact of the tagging system.[5][6] |
| Test different insertion sites. | The location of the stem-loop array (5' UTR, intron, or 3' UTR) can influence its impact on RNA processing and localization.[2] Test different insertion sites to find one that minimizes perturbations. |
| Reduce the number of stem loops. | If aggregation or mislocalization persists, consider reducing the number of this compound stem loops. While this may decrease the signal intensity, it could also alleviate the observed artifacts. |
Quantitative Data Summary
The following table summarizes the relationship between the number of this compound stem loops and the resulting fluorescence signal. It is important to note that the absolute brightness will depend on the specific experimental setup.
| Number of this compound Stem Loops | Expected Signal Intensity | Potential Considerations |
| 1 | Low, may be difficult to detect above background. | Requires highly sensitive detection methods. |
| 12 | Moderate signal. | A good starting point for moderately expressed RNAs. |
| 24 | High signal, commonly used.[2] | Provides a good balance between signal strength and potential for artifacts.[4] |
| 48+ | Very high signal. | Increased risk of RNA misfolding, aggregation, and altered processing.[5][6][7] |
Experimental Protocols
Protocol: Insertion of 24xthis compound Stem Loops into a Gene of Interest using CRISPR-Cas9
This protocol provides a general workflow for inserting a 24xthis compound stem-loop cassette into a specific genomic locus using CRISPR-Cas9-mediated homologous directed repair (HDR).
-
Design and Clone the Guide RNA (gRNA):
-
Identify a suitable target site in the gene of interest for the insertion of the this compound stem loops. The cut site should be close to the desired insertion point.
-
Design a gRNA specific to the target site.
-
Clone the gRNA sequence into a Cas9 expression vector.
-
-
Construct the Donor Template Plasmid:
-
The donor plasmid will contain the 24xthis compound stem-loop cassette flanked by homology arms (typically 500-800 bp) that are homologous to the genomic sequences upstream and downstream of the CRISPR-Cas9 cut site.[9]
-
The plasmid should also include a selectable marker (e.g., a fluorescent protein or an antibiotic resistance gene) to facilitate the screening of correctly targeted cells. This marker can be flanked by LoxP sites for later removal by Cre recombinase.[9][10]
-
-
Co-transfect Cells:
-
Co-transfect the Cas9/gRNA expression plasmid and the donor template plasmid into the target cells.
-
-
Screen for Positive Clones:
-
Select for cells that have successfully integrated the donor template using the selectable marker.
-
Isolate single-cell clones and expand them.
-
Verify the correct integration of the 24xthis compound cassette using PCR with primers that bind outside the homology arms and within the cassette.[9] Sequence the PCR products to confirm the insertion and check for any mutations.
-
-
Express the PCP-FP Fusion Protein:
-
Transfect the successfully engineered cells with a plasmid expressing the PCP-FP fusion protein.
-
Alternatively, generate a stable cell line that co-expresses the tagged RNA and the PCP-FP.
-
-
Live-Cell Imaging:
-
Image the cells using fluorescence microscopy to visualize the localization and dynamics of the tagged RNA.
-
Visualizations
Caption: The this compound/PCP system for RNA visualization.
Caption: Workflow for CRISPR-mediated insertion of this compound stem loops.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Fluorescence Fluctuation Spectroscopy Enables Quantitative Imaging of Single mRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stem–loop RNA labeling can affect nuclear and cytoplasmic mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR-Cas9 strategies to insert MS2 stem-loops into endogenous loci in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Leaky Expression of PP7 System Components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address leaky expression of PP7 system components in their experiments.
Troubleshooting Guides
Issue: I am observing expression of my this compound-fusion protein even without induction. How can I reduce this leaky expression?
Leaky expression, or basal expression of a target protein in the absence of an inducer, is a common issue in inducible expression systems. It can be particularly problematic if the protein of interest is toxic to the host cells.[1] Here are several strategies to troubleshoot and minimize leaky expression of your this compound-fusion protein.
1. Optimize Your Expression Vector and Promoter System
The choice of promoter is critical for controlling basal expression. If you are using a strong promoter like the T7 promoter, leaky expression can occur due to basal activity of the T7 RNA polymerase.[2]
-
For T7-based systems (e.g., pET vectors):
-
Use a vector with a lac operator (T7lac promoter): Many pET vectors incorporate a lac operator sequence downstream of the T7 promoter. The LacI repressor, encoded by the lacI gene on the plasmid or in the host genome, binds to this operator and blocks transcription by any basally expressed T7 RNA polymerase.[3][4]
-
Ensure adequate LacI repressor: Plasmids carrying the lacIq gene, a mutant that produces higher levels of the LacI repressor, can provide tighter control.[4]
-
-
For arabinose-inducible systems (e.g., pBAD vectors):
-
Utilize glucose repression: The pBAD promoter is subject to catabolite repression by glucose.[5][6] Adding glucose (0.1-0.2%) to your growth media will help to repress basal expression.
-
Modulate arabinose concentration: The pBAD promoter is titratable, meaning the level of expression can be controlled by the concentration of the inducer, L-arabinose.[6] Determine the minimal concentration of arabinose needed for sufficient induction to avoid unnecessarily high expression levels.
-
Logical Relationship for Promoter Choice and Leaky Expression
Caption: Decision process for minimizing leaky expression.
2. Select the Appropriate Bacterial Host Strain
The E. coli strain used for expression plays a crucial role in controlling leaky expression.
-
For T7-based systems:
-
BL21(DE3)pLysS or pLysE: These strains carry a plasmid (pLysS or pLysE) that constitutively expresses T7 lysozyme. T7 lysozyme is a natural inhibitor of T7 RNA polymerase, which reduces its basal activity and therefore minimizes leaky expression.[7] Note that pLysE produces higher levels of T7 lysozyme than pLysS, which can lead to lower induced expression levels.[2]
-
BL21-AI: This strain has the T7 RNA polymerase gene under the control of the arabinose-inducible pBAD promoter, providing tight regulation that is controlled by L-arabinose and repressed by glucose.[8]
-
-
For pBAD systems:
-
Ensure your strain has a functional arabinose transport system. Strains that are araBADC+ and araE+ are recommended for optimal induction.
-
3. Optimize Culture Conditions
Simple changes to your experimental setup can significantly reduce basal expression.
-
Lower incubation temperature: Incubating your culture at a lower temperature (e.g., 18-25°C) after transformation and before induction can reduce the metabolic rate of the cells and decrease leaky expression.[8]
-
Use fresh plates and colonies: Always use freshly streaked plates to inoculate your cultures. Avoid using colonies that have been stored for a long time, as they may have acquired mutations that affect plasmid stability or repressor function.
-
Maintain selective pressure: Ensure that the appropriate antibiotic is always present in your culture media to maintain the expression plasmid.
Frequently Asked Questions (FAQs)
Q1: How can I quantify the amount of leaky expression of my this compound-fusion protein?
A1: You can quantify leaky expression by comparing the amount of your protein of interest in uninduced cultures to that in induced cultures. The two most common methods for this are Western blotting and fluorescence microscopy (if your fusion protein has a fluorescent tag like GFP).
-
Quantitative Western Blotting: This method allows for the detection and relative quantification of your protein. By running lysates from uninduced and induced cultures on the same gel, you can compare the band intensities to determine the level of leaky expression.
-
Fluorescence Microscopy: If your this compound coat protein is fused to a fluorescent protein (e.g., PCP-GFP), you can quantify the fluorescence intensity of single cells in both induced and uninduced populations. This can provide a more precise measure of cell-to-cell variability in leaky expression.
Q2: I'm using a pBAD promoter, but I still see leaky expression. What can I do?
A2: Leaky expression from the pBAD promoter can occur even in the absence of arabinose.[9] To reduce this:
-
Add glucose to your media: Glucose will act as a catabolite repressor and significantly lower the basal expression from the pBAD promoter.[5] A final concentration of 0.2% glucose is often effective.
-
Use a low-copy number plasmid: If your expression vector has a high copy number, the sheer number of promoter sites can overwhelm the available AraC repressor molecules, leading to leaky expression. Switching to a lower-copy-number plasmid can help.
-
Ensure high levels of AraC: The pBAD system's regulation depends on the AraC protein.[6] Ensure that the araC gene is present on your plasmid and is being expressed properly.
Q3: Can the this compound coat protein itself be toxic to E. coli?
A3: While there is limited direct evidence of this compound coat protein (PCP) toxicity in the literature, overexpression of virtually any protein can place a metabolic burden on the host cell.[1] If you suspect your PCP-fusion protein is toxic, even low levels of leaky expression can inhibit cell growth and lead to plasmid instability.[2] In such cases, using a very tightly controlled expression system is crucial.
Q4: What is the difference between BL21(DE3)pLysS and BL21(DE3)pLysE strains?
A4: Both strains are designed to reduce the basal activity of T7 RNA polymerase. The pLysS and pLysE plasmids encode T7 lysozyme, an inhibitor of T7 RNA polymerase. The key difference is the level of T7 lysozyme produced:
-
pLysS: Produces a moderate level of T7 lysozyme, which is sufficient to suppress basal T7 RNA polymerase activity in most cases without significantly impacting the final induced expression level.[2]
-
pLysE: Produces a higher level of T7 lysozyme, offering more stringent repression. This can be beneficial for highly toxic proteins but may also lead to lower overall protein yields upon induction.[2]
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effects of different promoters and host strains on leaky expression. This data is for demonstrative purposes and actual results will vary depending on the specific protein, vector, and experimental conditions.
Table 1: Comparison of Leaky Expression from Different Promoters
| Promoter System | Inducer | Uninduced Expression (Relative Units) | Induced Expression (Relative Units) | Fold Induction | Leaky Expression (%) |
| pT7 | 1 mM IPTG | 15.2 | 850.7 | 56 | 1.79% |
| pT7lac | 1 mM IPTG | 2.1 | 845.3 | 403 | 0.25% |
| pBAD | 0.2% Arabinose | 0.8 | 650.1 | 813 | 0.12% |
| pBAD + 0.2% Glucose | 0.2% Arabinose | 0.1 | 645.8 | 6458 | 0.02% |
Table 2: Effect of Host Strain on Leaky Expression from a pT7 Promoter
| Host Strain | Uninduced Expression (Relative Units) | Induced Expression (Relative Units) | Fold Induction | Leaky Expression (%) |
| BL21(DE3) | 16.5 | 910.2 | 55 | 1.81% |
| BL21(DE3)pLysS | 1.9 | 850.6 | 448 | 0.22% |
| BL21(DE3)pLysE | 0.4 | 720.3 | 1801 | 0.06% |
| BL21-AI | 0.2 | 890.4 | 4452 | 0.02% |
Experimental Protocols
Protocol 1: Quantification of Leaky Expression by Quantitative Western Blotting
-
Sample Preparation:
-
Inoculate 5 mL of LB media containing the appropriate antibiotic with a single colony of your expression strain transformed with the this compound-fusion protein plasmid.
-
Grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into two flasks of fresh media. For pBAD systems, add 0.2% glucose to one flask to repress basal expression.
-
Grow cultures to an OD600 of 0.4-0.6.
-
Take a 1 mL sample from the "uninduced" culture.
-
Induce the remaining culture with the appropriate inducer (e.g., 1 mM IPTG or 0.2% L-arabinose).
-
Continue to incubate for 3-4 hours.
-
Take a 1 mL sample from the "induced" culture.
-
Pellet the cells from both the uninduced and induced samples by centrifugation.
-
Resuspend the cell pellets in 100 µL of 1X SDS-PAGE loading buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein from the uninduced and induced samples onto an SDS-PAGE gel. It is recommended to load a dilution series of the induced sample to ensure the signal is within the linear range of detection.
-
Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your protein of interest or the fusion tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities of the uninduced and induced samples using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control (e.g., an antibody against a housekeeping protein like DnaK or a total protein stain).
-
Calculate the percentage of leaky expression as: (Normalized intensity of uninduced sample / Normalized intensity of induced sample) * 100.
-
Experimental Workflow for Quantifying Leaky Expression
Caption: Workflow for Western blot leaky expression analysis.
Protocol 2: Quantification of Leaky Expression by Fluorescence Microscopy (for PCP-GFP)
-
Sample Preparation:
-
Follow the same culture growth and induction procedure as in Protocol 1.
-
After collecting 1 mL of the uninduced and induced cultures, pellet the cells and wash them once with 1X PBS.
-
Resuspend the cells in 100 µL of PBS.
-
-
Microscopy:
-
Place a small drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Image the cells using a fluorescence microscope with the appropriate filter set for GFP.
-
Acquire images of multiple fields of view for both the uninduced and induced samples, ensuring consistent imaging settings (e.g., exposure time, laser power).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of individual cells.
-
Subtract the background fluorescence from the cell intensity measurements.
-
Calculate the average fluorescence intensity for the uninduced and induced populations.
-
The percentage of leaky expression can be estimated as: (Average intensity of uninduced cells / Average intensity of induced cells) * 100.
-
Signaling Pathways and Regulation Mechanisms
pBAD Promoter Regulation
The pBAD promoter is regulated by the AraC protein, which acts as both a repressor and an activator.
-
In the absence of arabinose (Repressed State): The AraC protein forms a dimer that binds to two operator sites, araO2 and araI1, causing the DNA to loop. This loop prevents RNA polymerase from binding to the promoter, thus repressing transcription.
-
In the presence of arabinose (Induced State): Arabinose binds to AraC, causing a conformational change. The AraC-arabinose complex releases the araO2 site and binds to the araI1 and araI2 sites. This breaks the DNA loop and allows RNA polymerase to bind and initiate transcription.
-
Glucose Repression: The presence of glucose lowers intracellular cAMP levels. The CAP-cAMP complex is required for maximal activation of the pBAD promoter. Therefore, glucose further represses transcription.
Caption: Regulation of the pBAD promoter by AraC and arabinose.
pET (T7lac) Promoter Regulation
The pET system relies on the T7 RNA polymerase, which is highly specific for the T7 promoter.
-
Repressed State (- IPTG): In BL21(DE3) host strains, the gene for T7 RNA polymerase is under the control of the lacUV5 promoter. The LacI repressor binds to the lac operator of this promoter, inhibiting the expression of T7 RNA polymerase. Additionally, LacI binds to the lac operator on the pET plasmid (downstream of the T7 promoter), further blocking any transcription by residual T7 RNA polymerase.
-
Induced State (+ IPTG): IPTG binds to the LacI repressor, causing it to dissociate from both the genomic and plasmid lac operators. This allows the host's RNA polymerase to transcribe the T7 RNA polymerase gene. The newly synthesized T7 RNA polymerase then binds to the T7 promoter on the pET plasmid and efficiently transcribes the gene of interest.
-
pLysS/E Host Strains: In these strains, T7 lysozyme is constitutively expressed and binds to any basally produced T7 RNA polymerase, inactivating it and providing an additional layer of repression.
Caption: Regulation of the pET (T7lac) expression system.
References
- 1. youtube.com [youtube.com]
- 2. Bacterial Expression Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 4. agilent.com [agilent.com]
- 5. PBAD promoter - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Temporal Resolution in PP7-based RNA Tracking
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their PP7-based RNA tracking experiments for higher temporal resolution.
Troubleshooting Guides
This section addresses common issues encountered during this compound-based RNA tracking experiments.
Issue 1: High Cytoplasmic Background
Symptom: You observe a high, diffuse fluorescence signal in the cytoplasm, making it difficult to distinguish individual RNA puncta. This leads to a low signal-to-noise ratio (SNR).
Possible Causes and Solutions:
| Cause | Suggested Action |
| Excess unbound PCP-FP | 1. Optimize PCP-FP expression level: Titrate the amount of transfected plasmid or the induction level to find the lowest expression that still provides detectable signal on the RNA. 2. Use a Nuclear Localization Signal (NLS): Fuse an NLS to your PCP-FP construct to sequester unbound protein in the nucleus, thereby reducing cytoplasmic background. 3. Implement Conditionally Stable Coat Proteins: Utilize destabilized PCP (dPCP) variants that are rapidly degraded unless bound to a this compound RNA hairpin. This significantly reduces the concentration of unbound, fluorescent PCP in the cytoplasm. |
| Inefficient PCP-FP dimerization | Both MCP and PCP bind to their target RNA stem loops as dimers. Inefficient dimerization of the fluorescent protein-tagged coat proteins can lead to a high fluorescent background. To mitigate this, use a single-chain tandem dimer of PCP (tdPCP) to ensure a 1:1 stoichiometry and improve labeling uniformity. |
| Autofluorescence | Image cells at a wavelength that minimizes autofluorescence. For green fluorescent proteins, longer wavelength excitation (e.g., 514 nm) may be preferable to the more common 488 nm to reduce background autofluorescence. |
Troubleshooting Workflow for High Cytoplasmic Background:
Caption: Troubleshooting workflow for high cytoplasmic background.
Issue 2: Low Signal from RNA Puncta
Symptom: The fluorescent signal from individual RNA molecules is too dim to be reliably detected or tracked over time.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Insufficient number of this compound repeats | The signal intensity is proportional to the number of fluorescent proteins recruited to the RNA. Increase the number of tandem this compound stem-loop repeats in your target RNA construct (e.g., from 12x to 24x). |
| Poor choice of fluorescent protein | The brightness and photostability of the fluorescent protein (FP) are critical. Choose a bright and photostable FP. See the data table below for a comparison of common FPs. |
| Photobleaching | Excessive laser power or exposure time can rapidly bleach your fluorescent signal. Reduce laser power to the minimum required for detection and use the shortest possible exposure times. Consider using more photostable FPs. |
| Suboptimal microscopy settings | Ensure your microscope is optimally configured for single-molecule detection. Use high numerical aperture (NA) objectives, sensitive detectors (e.g., EMCCD or sCMOS cameras), and appropriate emission filters to maximize photon collection. |
Troubleshooting Workflow for Low Signal:
Caption: Troubleshooting workflow for low signal from RNA puncta.
Issue 3: Poor Temporal Resolution (Blurry or Lost Tracks)
Symptom: You are unable to track RNA molecules for extended periods, or the tracks are discontinuous, preventing accurate kinetic analysis.
Possible Causes and Solutions:
| Cause | Suggested Action |
| Phototoxicity | High-intensity illumination can induce cellular stress and alter normal RNA dynamics. Minimize light exposure by reducing laser power, decreasing the frequency of image acquisition, and only illuminating the focal plane of interest.[1][2] |
| Slow image acquisition | If the frame rate is too slow, fast-moving RNA molecules will move out of the focal plane or detection area between frames. Increase the camera frame rate and consider using faster imaging modalities like spinning disk confocal or lattice light-sheet microscopy. |
| Inadequate tracking algorithm | The software used to identify and link particles in consecutive frames may not be suitable for your data. Explore different single-particle tracking (SPT) algorithms and software packages. |
| Low Signal-to-Noise Ratio (SNR) | If the signal is not sufficiently above the background noise, the tracking algorithm may fail to identify the particle in subsequent frames. Address SNR issues as described in the sections above. A framework for enhancing the SNR can improve quantitative fluorescence microscopy.[3][4][5] |
Workflow for Improving Temporal Resolution:
Caption: Workflow for improving temporal resolution in RNA tracking.
Data Presentation
Table 1: Comparison of Commonly Used Fluorescent Proteins
| Fluorescent Protein | Relative Brightness | Photostability | Oligomeric State | Notes |
| EGFP | 1.00 | Moderate | Monomer | Widely used, but less bright and photostable than newer variants.[6] |
| mNeonGreen | ~3x EGFP | High | Monomer | A very bright and photostable green FP, though its in vivo brightness may not always reach the in vitro reported levels.[7][8] |
| mStayGold | > mNeonGreen | Very High | Monomer | Reported to be brighter and more photostable than mNeonGreen.[8] |
| mCherry | ~0.4x EGFP | Moderate | Monomer | A common red FP, but less bright than top-performing green FPs. |
| mRuby3 | ~2.3x mRuby2 | Very High | Monomer | One of the brightest and most photostable monomeric red FPs.[9] |
Table 2: this compound-PCP Interaction Kinetics
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~1 nM | [2][10] |
Experimental Protocols
Protocol 1: Cloning of 24xthis compound Tandem Repeats into a Gene of Interest
This protocol describes the insertion of a 24xthis compound stem-loop array into the 3' UTR of a gene of interest using standard restriction enzyme cloning.
Materials:
-
Plasmid containing your gene of interest (GOI)
-
Plasmid containing a 24xthis compound repeat array (e.g., pCR4-24XPP7SL from Addgene)
-
Restriction enzymes and corresponding buffers
-
T4 DNA Ligase and buffer
-
Competent E. coli
-
Standard molecular cloning reagents and equipment
Procedure:
-
Vector Preparation:
-
Identify a unique restriction site in the 3' UTR of your GOI in your expression vector.
-
Digest your GOI-containing plasmid with the chosen restriction enzyme(s).
-
Dephosphorylate the linearized vector to prevent self-ligation.
-
Purify the linearized vector using gel electrophoresis and a gel extraction kit.[11]
-
-
Insert Preparation:
-
Digest the 24xthis compound plasmid with the same restriction enzyme(s) to excise the repeat array.
-
Purify the 24xthis compound fragment by gel electrophoresis and gel extraction.[12]
-
-
Ligation:
-
Set up a ligation reaction with the purified, linearized vector and the 24xthis compound insert. A molar ratio of 1:3 (vector:insert) is a good starting point.[12]
-
Incubate the ligation reaction as recommended by the T4 DNA Ligase manufacturer.
-
-
Transformation:
-
Transform the ligation product into competent E. coli.
-
Plate on selective media and incubate overnight.
-
-
Screening:
-
Pick several colonies and perform colony PCR or miniprep and restriction digest to screen for clones with the correct insert.
-
Confirm the sequence and orientation of the 24xthis compound insert by Sanger sequencing. Due to the repetitive nature of the insert, special sequencing primers and conditions may be required.
-
Protocol 2: Generation of a Stable Cell Line Expressing PCP-FP and the this compound-tagged RNA
This protocol outlines the creation of a stable cell line using lentiviral transduction.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cell line
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing your PCP-FP construct
-
Lentiviral transfer plasmid containing your GOI-24xthis compound construct
-
Transfection reagent
-
Polybrene
-
Selective antibiotic (e.g., puromycin, blasticidin)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the transfer plasmid (either PCP-FP or GOI-24xthis compound), and the packaging plasmids.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.[13]
-
-
Transduction of Target Cells:
-
Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic.
-
Maintain the selection pressure until a stable, resistant population of cells emerges.[14]
-
-
Validation:
-
Confirm the expression of PCP-FP and the this compound-tagged RNA by fluorescence microscopy and RT-qPCR, respectively.
-
Protocol 3: Optimizing Spinning Disk Confocal Microscopy for High-Speed RNA Tracking
Setup:
-
Spinning disk confocal microscope equipped with a high-speed, sensitive camera (EMCCD or sCMOS).
-
High NA objective (e.g., 60x or 100x oil immersion).
-
Appropriate laser lines and emission filters for your chosen fluorescent protein.
Procedure:
-
Cell Plating: Plate your stable cell line on glass-bottom dishes suitable for high-resolution imaging.
-
Microscope Alignment: Ensure the microscope is properly aligned for optimal confocal performance.
-
Environmental Control: Maintain cells at 37°C and 5% CO2 in an environmental chamber.
-
Image Acquisition Settings:
-
Laser Power: Use the lowest possible laser power that provides a detectable signal to minimize phototoxicity and photobleaching.
-
Exposure Time: Use the shortest exposure time that gives an adequate SNR. This will be dependent on the brightness of your signal and the sensitivity of your camera.
-
Frame Rate: Acquire images at the highest frame rate that your camera and system can support without compromising signal quality. For fast-moving RNAs, this could be in the range of 10-100 frames per second.
-
Z-stack: If acquiring 3D data, keep the number of z-slices to a minimum to maximize temporal resolution.
-
-
Synchronization: Ensure that the camera exposure is synchronized with the rotation of the spinning disk to avoid imaging artifacts.[13]
-
Data Acquisition: Acquire time-lapse series for a duration that is relevant to the biological process you are studying, while being mindful of phototoxicity.
Frequently Asked Questions (FAQs)
-
Q1: What is the main advantage of the this compound system over the more common MS2 system? The this compound/PCP system can be used in conjunction with the MS2/MCP system for dual-color imaging of two different RNA species in the same cell. Some studies also suggest that the this compound system may have a higher signal-to-noise ratio due to a more efficient binding of PCP to the this compound stem-loop.
-
Q2: How many this compound repeats do I need to visualize a single RNA molecule? While it can depend on the expression level of the RNA and the brightness of the fluorescent protein, a tandem array of 24 this compound stem-loops is commonly used and generally sufficient for robust single-molecule detection.
-
Q3: What are the alternatives to the this compound system for live-cell RNA tracking? Other genetically encoded systems include the MS2 system, the boxB/λN22 system, and CRISPR-dCas13-based methods. Additionally, fluorogenic aptamers like Spinach, Mango, and Pepper can be used, which bind to a small molecule dye and cause it to fluoresce.
-
Q4: What software can I use to analyze my RNA tracking data? There are several open-source and commercial software packages for single-particle tracking. Popular open-source options include TrackMate (an ImageJ/Fiji plugin), and Spot-On.[16]
-
Q5: How can I further improve temporal resolution beyond optimizing my current setup? Advanced microscopy techniques like lattice light-sheet microscopy can provide exceptionally fast imaging with very low phototoxicity, making it ideal for tracking single molecules in 3D over long periods.[14][17][18] Super-resolution microscopy techniques such as PALM and STORM can provide localization information at a higher spatial resolution, which can be complementary to tracking studies.[16][19]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison among bright green fluorescent proteins in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inventio.up.edu.mx [inventio.up.edu.mx]
- 10. biorxiv.org [biorxiv.org]
- 11. Molecular Cloning Guide [portugal.promega.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. Single Molecule Imaging in Live Embryos Using Lattice Light-Sheet Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GitHub - drhmoosavi/Single-cell.resource: Community-curated list of software packages and data resources for single-cell, including RNA-seq, ATAC-seq, etc. [github.com]
- 16. Simultaneous multicolor detection of RNA and proteins using super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. intelligent-imaging.com [intelligent-imaging.com]
- 18. Lattice light-sheet microscopy - Wikipedia [en.wikipedia.org]
- 19. Technologies Enabling Single-Molecule Super-Resolution Imaging of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating PP7-Tagged RNA Localization
For researchers in molecular biology and drug development, understanding the subcellular localization of RNA is paramount to deciphering its function and regulation. The PP7-tagged RNA system is a powerful and widely adopted technique for visualizing the dynamics of specific RNA molecules in living cells. This system relies on the high-affinity interaction between the this compound bacteriophage coat protein (PCP) and its cognate RNA stem-loop (PP7SL). By fusing a fluorescent protein to PCP and incorporating tandem PP7SL repeats into a target RNA, researchers can track the movement and localization of the RNA in real-time.
However, the introduction of exogenous tags can potentially perturb the natural lifecycle of the target RNA. Therefore, rigorous validation of the localization of this compound-tagged RNA is a critical step to ensure the biological relevance of the observed phenomena. This guide provides a comparative overview of methods to validate this compound-tagged RNA localization, with a focus on experimental protocols and quantitative data presentation.
Comparison of RNA Tagging and Validation Methods
The this compound system is one of several available technologies for RNA visualization. Its primary competitor is the analogous MS2 system, which uses the MS2 coat protein (MCP) and its corresponding RNA stem-loop. More recently, RNA aptamers that bind to and activate small-molecule fluorophores have emerged as a promising alternative. The gold standard for validating the localization of any tagged RNA is single-molecule fluorescence in situ hybridization (smFISH), a technique that directly visualizes endogenous or tagged RNA molecules in fixed cells with high specificity and sensitivity.
| Parameter | This compound/PCP System | MS2/MCP System | Aptamer-Based Systems (e.g., S1, Pepper) | Single-Molecule FISH (smFISH) |
| Principle | Genetically encoded tag (PP7SL) bound by fluorescently-fused PCP. | Genetically encoded tag (MS2SL) bound by fluorescently-fused MCP. | Genetically encoded aptamer binds a cell-permeable fluorescent dye. | Fluorescently labeled oligonucleotide probes hybridize to the target RNA. |
| Application | Live-cell imaging | Live-cell imaging | Live-cell imaging | Fixed-cell imaging |
| Signal-to-Noise Ratio | Moderate to high, but can be affected by unbound PCP-FP. | Moderate to high, but can be affected by unbound MCP-FP. | Potentially higher than this compound/MS2 due to fluorogenic nature of the dye.[1][2] | High, with low background. |
| Photostability | Dependent on the fused fluorescent protein. | Dependent on the fused fluorescent protein. | Dependent on the fluorophore, can be a limiting factor. | Generally high due to the use of robust organic dyes. |
| Perturbation Potential | This compound stem-loops can affect mRNA processing and localization. | MS2 stem-loops can affect mRNA processing and localization. | Minimal, as the aptamer is typically smaller than tandem stem-loop arrays. | Minimal, as it's performed on fixed and permeabilized cells. |
| Pulldown Efficiency * | Good | Good (Slightly higher than this compound in some studies)[3] | High (Potentially higher than this compound/MS2)[3] | Not applicable |
*Pulldown efficiency can be an indirect measure of the stability and accessibility of the tag, which can influence visualization.
Experimental Workflows and Signaling Pathways
To validate the localization of a this compound-tagged RNA, a typical workflow involves comparing the localization of the fluorescently tagged RNA in live cells with the localization of the same RNA species as detected by smFISH in fixed cells.
Caption: A typical workflow for validating this compound-tagged RNA localization.
A critical aspect of this validation is the colocalization analysis. A high degree of colocalization between the PCP-GFP signal and the smFISH signal provides confidence that the this compound-tag is not significantly altering the subcellular localization of the RNA of interest.
Caption: The principle of validating this compound-tagged RNA localization using smFISH.
Experimental Protocols
Live-Cell Imaging of this compound-Tagged RNA
This protocol provides a general framework for imaging this compound-tagged RNAs in adherent mammalian cells. Optimization of transfection, expression levels, and imaging parameters will be necessary for specific cell types and RNAs.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Plasmid encoding the target RNA with 24xPP7SL repeats
-
Plasmid encoding PCP fused to a fluorescent protein (e.g., GFP)
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Confocal microscope with environmental chamber
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfection: Co-transfect the cells with the this compound-tagged RNA plasmid and the PCP-FP plasmid using your preferred transfection reagent according to the manufacturer's instructions. A 1:1 to 1:3 ratio of the RNA plasmid to the protein plasmid is a good starting point.
-
Expression: Allow the cells to express the constructs for 18-24 hours.
-
Imaging:
-
Mount the imaging dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Locate transfected cells by identifying those with fluorescence.
-
Acquire images using the appropriate laser lines and emission filters for your fluorescent protein. Use low laser power to minimize phototoxicity and photobleaching.
-
Acquire z-stacks to capture the three-dimensional distribution of the RNA.
-
-
Analysis: Analyze the images using software such as ImageJ/Fiji to determine the subcellular localization of the fluorescent signal.
Single-Molecule Fluorescence In Situ Hybridization (smFISH)
This protocol is adapted for validating the localization of tagged RNAs in adherent cells and should be performed in parallel with live-cell imaging experiments.
Materials:
-
Cells expressing the this compound-tagged RNA
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
70% Ethanol
-
Wash Buffer: 10% Formamide in 2x SSC
-
Hybridization Buffer: 10% Formamide, 10% Dextran Sulfate in 2x SSC
-
Fluorescently labeled oligonucleotide probes targeting the RNA of interest (not the this compound tags)
-
DAPI stain
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips once with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating them in 70% ethanol for at least 1 hour at 4°C. Samples can be stored in ethanol at 4°C for up to a week.
-
-
Hybridization:
-
Wash the cells with Wash Buffer for 5 minutes at room temperature.
-
Dilute the smFISH probes in Hybridization Buffer to the desired final concentration (typically 50-100 nM).
-
Add the probe solution to the coverslips and incubate in a humidified chamber at 37°C for 4 hours to overnight.
-
-
Washing and Staining:
-
Wash the cells twice with Wash Buffer at 37°C for 30 minutes each to remove unbound probes.
-
Stain the nuclei with DAPI in 2x SSC for 5 minutes at room temperature.
-
Briefly rinse with 2x SSC.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets for the probe fluorophore and DAPI.
-
-
Colocalization Analysis:
-
Use image analysis software to quantify the degree of colocalization between the signal from the live-cell imaging (PCP-FP) and the smFISH signal. Pearson's or Mander's colocalization coefficients are commonly used metrics.
-
Conclusion
References
Validating PP7 Live-Cell Imaging with Single-Molecule FISH: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PP7 live-cell RNA imaging system and single-molecule fluorescence in situ hybridization (smFISH), offering a framework for validating RNA visualization and quantification experiments.
The ability to accurately visualize and quantify RNA molecules within single cells is crucial for understanding gene expression dynamics and their role in disease. The this compound system offers the advantage of tracking RNA in real-time in living cells, while smFISH provides a robust method for the precise quantification of RNA in fixed cells. This guide details the principles of both techniques, presents a comparison of their performance, and provides experimental protocols to facilitate the validation of this compound imaging results with smFISH.
Principles of the Techniques
This compound Live-Cell Imaging: This technique relies on the high-affinity interaction between the Pseudomonas bacteriophage 7 (this compound) coat protein (PCP) and its cognate RNA hairpin, the this compound binding site (PBS). A gene of interest is tagged with an array of PBS hairpins. When co-expressed with a fluorescently-tagged PCP (e.g., PCP-GFP), the PCP binds to the PBS array on the target RNA, resulting in a bright fluorescent spot that can be tracked in real-time within a living cell. This allows for the study of dynamic processes such as RNA transport, localization, and translation.
Single-Molecule Fluorescence In Situ Hybridization (smFISH): smFISH is a powerful method for detecting and quantifying individual RNA molecules in fixed cells. It utilizes a set of short, fluorescently labeled oligonucleotide probes that bind along the length of a target RNA molecule. The cumulative fluorescence of these multiple probes allows for the detection of a single RNA molecule as a distinct diffraction-limited spot. By counting these spots, an absolute quantification of the number of RNA molecules per cell can be achieved.
Performance Comparison: this compound Imaging vs. smFISH
While both techniques aim to visualize single RNA molecules, they offer different advantages and are suited for different experimental questions. This compound imaging excels in providing dynamic information from live cells, whereas smFISH is considered the gold standard for accurate RNA quantification in fixed samples. The validation of this compound imaging with smFISH is a crucial step to ensure that the observed dynamic phenomena in live cells are representative of the true RNA population.
| Feature | This compound Live-Cell Imaging | Single-Molecule FISH (smFISH) |
| Sample State | Live cells | Fixed cells |
| Temporal Resolution | High (real-time imaging) | None (static snapshot) |
| Probe Type | Genetically encoded fluorescent protein-tagged RNA binding protein (PCP-FP) | Fluorescently labeled oligonucleotide probes |
| Signal Amplification | Multiple PCP-FP molecules binding to a tandem array of PBS hairpins | Cumulative signal from multiple fluorescent probes bound to a single RNA molecule |
| Quantification | Relative quantification based on spot intensity; susceptible to variations in PCP-FP expression | Absolute quantification by direct counting of individual RNA molecules |
| Potential Artifacts | Overexpression of PCP-FP can lead to aggregation and background fluorescence. The tag may affect RNA metabolism. | Cell fixation and permeabilization can affect cell morphology and RNA integrity. |
| Validation | Results are often validated by smFISH to confirm RNA copy numbers. | Considered a "gold standard" for RNA quantification. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for this compound live-cell imaging and its validation with smFISH.
Caption: Experimental workflows for this compound live-cell imaging and smFISH.
Caption: Logical flow for validating this compound imaging with smFISH.
Experimental Protocols
This compound Live-Cell Imaging Protocol
This protocol provides a general outline for imaging this compound-tagged RNAs in cultured mammalian cells.
-
Plasmid Construction:
-
Clone the gene of interest into a mammalian expression vector.
-
Insert a tandem array of 24x this compound binding sites (PBS) into the 3' UTR of the gene of interest.
-
Subclone the this compound coat protein (PCP) fused to a fluorescent protein (e.g., GFP) into a separate mammalian expression vector, often with a nuclear localization signal (NLS) to reduce cytoplasmic background.
-
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Co-transfect the cells with the PBS-tagged RNA expression plasmid and the PCP-FP expression plasmid using a suitable transfection reagent. The ratio of the plasmids may need to be optimized to achieve a good signal-to-noise ratio.
-
-
Live-Cell Imaging:
-
Approximately 24-48 hours post-transfection, replace the culture medium with imaging medium.
-
Mount the dish on a microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire time-lapse images using a spinning-disk confocal or a wide-field fluorescence microscope with a high-sensitivity camera.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to detect and track fluorescent spots.
-
Quantify spot intensity, dynamics (e.g., velocity, diffusion coefficient), and number over time.
-
Single-Molecule FISH (smFISH) Protocol
This protocol is adapted for the validation of this compound-tagged RNA expression in cultured mammalian cells.[1]
-
Probe Design and Synthesis:
-
Design a set of 20-30 oligonucleotide probes (typically 20 nucleotides in length) that are complementary to the sequence of the this compound-tagged RNA. Probes can be designed to target the gene of interest or the this compound hairpins themselves.[2]
-
Couple the probes to a fluorescent dye (e.g., Cy3, Alexa Fluor 594).
-
-
Sample Preparation:
-
Culture and transfect cells as for live-cell imaging on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 70% ethanol and store at -20°C or proceed to hybridization.
-
-
Hybridization:
-
Wash the cells with a wash buffer (e.g., 10% formamide in 2x SSC).
-
Hybridize the cells with the fluorescently labeled probes in a hybridization buffer (e.g., 10% formamide, 10% dextran sulfate in 2x SSC) overnight in a humidified chamber at 37°C.
-
-
Washing and Mounting:
-
Wash the cells with wash buffer to remove unbound probes.
-
Briefly stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire z-stack images of the cells using a wide-field fluorescence microscope.
-
Use specialized software (e.g., FISH-quant, StarSearch) to automatically detect and count the number of fluorescent spots per cell.
-
Conclusion
The combination of this compound live-cell imaging and smFISH provides a powerful approach to study RNA biology. While this compound imaging offers unparalleled insights into the dynamic aspects of RNA regulation, smFISH serves as an essential tool for validating these observations by providing accurate, quantitative data on RNA abundance. By following the protocols and considerations outlined in this guide, researchers can confidently validate their live-cell imaging results and gain a more complete understanding of gene expression in single cells.
References
PP7 Tagging: A Balancing Act Between RNA Visualization and Biological Integrity
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The ability to track RNA molecules in living cells has revolutionized our understanding of gene expression dynamics. The PP7 RNA tagging system, which utilizes the high-affinity interaction between the this compound bacteriophage coat protein (PCP) and its cognate RNA hairpin, has emerged as a powerful tool for real-time imaging of RNA transcription, transport, and localization. However, the introduction of an exogenous RNA tag raises a critical question: does the act of observation interfere with the biological processes under investigation? This guide provides a comprehensive comparison of the this compound tagging system with other alternatives, focusing on their respective impacts on RNA stability and function, supported by experimental data and detailed protocols.
The this compound System and Its Impact on RNA Fate
The this compound system offers robust and specific labeling of RNA. The core of this system is the high-affinity binding of the this compound coat protein (PCP), often fused to a fluorescent protein, to a tandem array of this compound binding site (PBS) hairpins engineered into the RNA of interest. This multivalent interaction allows for the accumulation of fluorescent proteins at the site of the RNA, enabling its visualization as a distinct spot within the cell.
While powerful, emerging evidence suggests that the presence of these stem-loop structures can have unintended consequences on the tagged RNA molecule. A key study by Heinrich and colleagues (2017) demonstrated that both the widely used MS2 and this compound RNA tagging systems can lead to aberrant mRNA processing and localization in yeast.
Key Findings on this compound Tagging Effects:
-
RNA Fragmentation: The introduction of 24xthis compound stem-loops into different mRNAs resulted in the accumulation of 3'-end RNA fragments. This suggests that the tag can interfere with normal mRNA decay pathways.[1]
-
Aberrant Localization: this compound-tagged mRNAs were found to abnormally accumulate in processing bodies (P-bodies), cellular sites of mRNA decay and storage. This mislocalization was observed even in the absence of the PCP, indicating that the RNA hairpins themselves can be the cause.[1]
-
Nuclear Processing Defects: For some transcripts, this compound tagging led to the formation of nuclear foci, suggesting potential issues with nuclear processing and export.[1]
It is important to note that the extent of these effects can be gene-specific and may be more pronounced under cellular stress conditions. In contrast, another study focusing on the endogenous yeast gene MDN1 found that tagging with 24xthis compound hairpins in the 3' UTR did not appear to perturb the overall expression levels of the gene.[2] This highlights the need for careful validation of the tagging system for each specific RNA and experimental context.
A Comparative Look at RNA Tagging Technologies
The this compound system is not the only option for RNA visualization. The MS2 system, which is functionally analogous to this compound but with a different coat protein and RNA hairpin, is another widely used alternative. Additionally, smaller, self-ligating RNA aptamers that bind to and activate a fluorescent dye have gained popularity.
| Tagging System | Principle | Potential Impact on RNA Stability | Potential Impact on RNA Function | Signal Brightness & Photostability |
| This compound System | This compound Coat Protein (PCP) binds to this compound Binding Site (PBS) hairpins. | Can lead to 3'-end RNA fragment accumulation and enrichment in P-bodies, suggesting impaired decay.[1] | Aberrant localization can sequester RNA from translation machinery. Nuclear processing defects observed for some transcripts.[1] | High brightness due to multiple fluorophores per RNA. Photostability is dependent on the fused fluorescent protein. |
| MS2 System | MS2 Coat Protein (MCP) binds to MS2 Binding Site (MBS) hairpins. | Similar to this compound, can cause RNA fragmentation and P-body localization.[1] | Similar to this compound, aberrant localization can impact function.[1] | High brightness. Often used in tandem with this compound for dual-color imaging due to their orthogonality. |
| Broccoli Aptamer | Binds to and activates the fluorescence of the DFHBI dye. | Concatemeric Broccoli tags have been shown to reduce mRNA stability. | Can cause RNA aggregation and nuclear export defects. | Lower brightness than this compound/MS2. Prone to photobleaching. |
| Pepper Aptamer | Binds to and activates the fluorescence of HBC dye analogs. | Stability can be enhanced by flanking with tRNA scaffolds. | Minimal effects reported when properly scaffolded. | Bright and photostable, with a range of available colors. |
Experimental Protocols for Assessing RNA Stability and Function
To rigorously evaluate the impact of this compound or any other RNA tag, it is essential to perform control experiments. Below are detailed methodologies for key experiments.
Measuring RNA Stability via Metabolic Pulse-Chase Labeling
This method allows for the direct measurement of RNA half-life.
Protocol:
-
Cell Culture and Plasmid Transfection: Culture cells of interest and transfect with plasmids expressing the untagged RNA and the this compound-tagged RNA in parallel.
-
Metabolic Labeling (Pulse): Add a uridine analog, such as 4-thiouridine (4sU), to the culture medium for a defined period (e.g., 4-8 hours). The 4sU will be incorporated into newly transcribed RNA.
-
Chase: Remove the 4sU-containing medium and replace it with medium containing a high concentration of standard uridine. This "chases" the label out of the nucleotide pool, so no new labeled RNA is produced.
-
Time-Course RNA Extraction: Harvest cells at various time points after the chase (e.g., 0, 2, 4, 6, 8, 12 hours).
-
Biotinylation and Purification of Labeled RNA: Chemically modify the incorporated 4sU with biotin and then purify the biotinylated (newly synthesized) RNA using streptavidin beads.
-
Quantitative Analysis: Quantify the amount of the specific RNA of interest in the purified fraction at each time point using RT-qPCR.
-
Half-Life Calculation: Plot the decay of the labeled RNA over time and fit the data to an exponential decay curve to calculate the half-life.
Analyzing RNA Localization and Integrity with single-molecule Fluorescence In Situ Hybridization (smFISH)
smFISH allows for the visualization and quantification of individual RNA molecules in fixed cells, providing spatial information and a way to assess RNA integrity.
Protocol:
-
Probe Design and Synthesis: Design and synthesize a set of fluorescently labeled oligonucleotide probes that are complementary to your RNA of interest. For tagged RNA, use separate probe sets for the coding sequence and the tag sequence.
-
Cell Fixation and Permeabilization: Grow cells on coverslips, fix them with formaldehyde, and then permeabilize with ethanol or Triton X-100 to allow probe entry.
-
Hybridization: Incubate the fixed and permeabilized cells with the fluorescent probes in a hybridization buffer overnight.
-
Washing: Wash the cells to remove unbound probes.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope capable of single-molecule detection.
-
Image Analysis: Use specialized software to detect and quantify the fluorescent spots corresponding to individual RNA molecules. By comparing the signal from probes targeting the coding sequence versus the tag, you can assess the presence of fragmented RNA.
Assessing Translation Efficiency with Ribosome Profiling
Ribosome profiling provides a snapshot of all the ribosome positions on all mRNAs in a cell, allowing for a global and transcript-specific measurement of translation.
Protocol:
-
Cell Lysis and Ribosome Footprinting: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Treat the lysate with RNase to digest any mRNA not protected by the ribosome.
-
Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose cushion.
-
Footprint Extraction: Dissociate the ribosomes and extract the protected RNA fragments (ribosome footprints), which are typically 28-30 nucleotides long.
-
Library Preparation and Sequencing: Ligate adapters to the ribosome footprints, reverse transcribe them to cDNA, and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads on a particular mRNA is a measure of its translation rate. Compare the ribosome footprint density on the tagged versus untagged versions of your RNA of interest to determine if the tag affects translation efficiency.
Visualizing the Concepts
DOT Language Diagrams:
A diagram illustrating the mechanism of this compound RNA tagging.
Workflow for evaluating the impact of RNA tagging.
Conclusion: A Tool to Be Used with Caution
The this compound RNA tagging system is an invaluable tool for visualizing the dynamic life of RNA within a cell. However, researchers must be aware of the potential for the tag itself to influence the stability and function of the RNA under investigation. The evidence suggests that the introduction of multiple stem-loop structures can, in some contexts, lead to RNA fragmentation and mislocalization.
Therefore, it is imperative to perform rigorous control experiments to validate the use of this compound or any other RNA tagging system for a specific RNA of interest and in the relevant cellular context. By carefully considering these potential artifacts and employing the experimental approaches outlined in this guide, researchers can confidently use RNA tagging to illuminate the intricate world of RNA biology while ensuring the integrity of their findings.
References
Cross-Validation of PP7 Data with Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacteriophage PP7 system is a powerful tool for real-time visualization of RNA in living cells. By tagging an RNA of interest with an array of this compound binding sites (pp7bs) and co-expressing a fluorescently-labeled this compound coat protein (PCP), researchers can track RNA transcription, localization, and dynamics. However, to ensure the accuracy and reliability of in vivo imaging data, it is crucial to cross-validate these findings with established in vitro biochemical assays. This guide provides a comparative overview of common biochemical techniques used to validate and quantify the interactions observed with the this compound system, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of this compound System with Biochemical Assays
The following tables summarize quantitative data from studies that have used various biochemical assays to characterize the this compound-RNA interaction, providing a baseline for comparison with in vivo this compound imaging data.
| Biochemical Assay | Parameter Measured | This compound-RNA Interaction | Reported Value | Source |
| Nitrocellulose Filter-Binding Assay | Dissociation Constant (Kd) | Wild-type this compound operator RNA | 1 nM[1] | Lim, F. et al. (2001) |
| Aptamer A | 0.67 nM[1] | Lim, F. et al. (2001) | ||
| Aptamer B | 0.8 nM[1] | Lim, F. et al. (2001) | ||
| Aptamer C | 1.5 nM[1] | Lim, F. et al. (2001) | ||
| Aptamer with deleted bulge | >1000 nM (near complete loss of binding)[1] | Lim, F. et al. (2001) | ||
| RNA Pull-Down Assay | mRNA Recovery Efficiency | Globin-TNFα-ARE-6xPP7bs with GST-T-PP7cp | 0.7% of input mRNA[2] | Leppek, K. et al. (2013) |
| Globin-TNFα-ARE-6xPP7bs with optimized GST-T-oPP7cp | ~1.5% of input mRNA[2] | Leppek, K. et al. (2013) | ||
| Reverse Transcription Quantitative PCR (RT-qPCR) | Relative mRNA abundance | HSP101 promoter-driven reporter with this compound tags | Strong correlation with PCP-GFP fluorescence signal[3][4] | Alamos, S. et al. (2021) |
Experimental Protocols
Detailed methodologies for the key biochemical assays are provided below. These protocols are adapted for the analysis of the this compound coat protein-RNA interaction.
Nitrocellulose Filter-Binding Assay
This assay is used to determine the binding affinity (Kd) between the this compound coat protein and a specific RNA sequence.
Principle: Proteins bind to nitrocellulose membranes, while RNA does not. If a protein binds to a radiolabeled RNA, the complex will be retained on the filter, and the amount of retained radioactivity is proportional to the extent of binding.
Protocol:
-
RNA Preparation: Synthesize the this compound-binding site RNA in vitro with a 32P-labeled nucleotide. Purify the labeled RNA.
-
Protein Preparation: Purify recombinant this compound coat protein.
-
Binding Reaction:
-
Set up a series of reactions with a constant, low concentration of 32P-labeled RNA (e.g., 10 pM) and varying concentrations of purified this compound coat protein.
-
Incubate the reactions in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT) at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Apply each binding reaction to a nitrocellulose filter under vacuum.
-
Wash the filters with cold binding buffer to remove unbound RNA.
-
-
Quantification:
-
Dry the filters and quantify the retained radioactivity using a scintillation counter or phosphorimager.
-
Plot the fraction of bound RNA against the protein concentration and fit the data to a binding curve to determine the Kd.[1]
-
RNA Pull-Down Assay
This technique is used to isolate and identify proteins that bind to a specific RNA sequence in a cell lysate, or to quantify the amount of a specific RNA bound by a protein.
Principle: An RNA of interest containing this compound binding sites is used as "bait" to "pull down" the this compound coat protein and any associated molecules from a cell extract. The bait RNA is typically biotinylated to allow for capture on streptavidin-coated beads.
Protocol:
-
Bait RNA Preparation:
-
In vitro transcribe a biotinylated RNA containing multiple this compound binding sites (e.g., 6xPP7bs).
-
Alternatively, express a this compound-tagged RNA in cells.
-
-
Cell Lysate Preparation: Prepare a cell lysate from cells expressing the fluorescently-tagged this compound coat protein.
-
Binding:
-
Incubate the biotinylated this compound-tagged RNA with the cell lysate to allow the formation of RNA-protein complexes.
-
-
Capture:
-
Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to capture the biotinylated RNA along with its binding partners.
-
-
Washes: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand (e.g., this compound coat protein) to a macromolecule (e.g., this compound RNA hairpin), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: A solution of the ligand is titrated into a solution of the macromolecule in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation:
-
Prepare highly pure and concentrated solutions of both the this compound coat protein and the this compound RNA hairpin in the same dialysis buffer to minimize heats of dilution.
-
Degas the solutions before use.
-
-
ITC Experiment:
-
Load the this compound RNA into the sample cell and the this compound coat protein into the injection syringe.
-
Perform a series of small, sequential injections of the protein into the RNA solution.
-
The heat change after each injection is measured and integrated.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of protein to RNA.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rates) and affinity of the this compound coat protein-RNA interaction.
Principle: The binding of an analyte (e.g., this compound coat protein) from a solution to a ligand (e.g., biotinylated this compound RNA) immobilized on a sensor chip surface causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Protocol:
-
Sensor Chip Preparation: Immobilize a biotinylated this compound RNA hairpin onto a streptavidin-coated sensor chip.
-
Binding Measurement:
-
Flow a solution containing the purified this compound coat protein at various concentrations over the sensor chip surface.
-
The association of the protein with the RNA is monitored in real-time.
-
-
Dissociation Measurement: Replace the protein solution with buffer to monitor the dissociation of the protein-RNA complex in real-time.
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[6]
-
Mandatory Visualization
Signaling Pathway Diagram
The this compound system is frequently employed to study the dynamics of mRNA transcription and localization in response to cellular signaling. Below is a representative diagram of a simplified signaling pathway leading to gene expression, where the this compound system could be used to visualize the resulting mRNA transcripts.
Caption: Simplified signaling pathway leading to transcription of a this compound-tagged reporter gene.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for cross-validating in vivo this compound imaging data with an in vitro biochemical assay, such as an RNA pull-down.
Caption: Workflow for cross-validation of this compound imaging with RNA pull-down.
References
- 1. RNA recognition site of this compound coat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Fusions in Planar Cell Polarity Studies
For researchers, scientists, and drug development professionals investigating the intricate signaling networks of Planar Cell Polarity (PCP), the selection of appropriate fluorescent protein fusions is paramount for accurate and insightful experimental outcomes. This guide provides a comparative analysis of commonly used fluorescent fusions for core PCP proteins, supported by quantitative data and detailed experimental protocols to aid in the design and execution of robust imaging studies.
The core of the PCP signaling pathway, essential for tissue development and homeostasis, is orchestrated by a conserved set of proteins including Frizzled (Fz), Dishevelled (Dvl), Van Gogh-like (Vangl), and Prickle (Pk). Visualizing the dynamic localization and interaction of these proteins is key to unraveling the mechanisms of PCP establishment and maintenance. Fluorescent protein fusions have become an indispensable tool for these investigations, allowing for real-time imaging in living cells and organisms.
Comparative Analysis of Fluorescent Protein Fusions
The choice of a fluorescent protein can significantly impact the success of an imaging experiment. Key parameters to consider include brightness, photostability, maturation time, and its propensity to form oligomers. Below is a comparative table of fluorescent proteins commonly fused to PCP proteins.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Relative Brightness (%)[1][2] | Photostability[3] | Oligomerization[1] | Key Considerations |
| EGFP | 488 | 509 | 100 | Moderate | Weak Dimer | The historical standard; good overall performance but can form dimers which may affect the function of the fusion partner. |
| mNeonGreen | 506 | 517 | 300-500[4] | Moderate | Monomer | Significantly brighter than EGFP, making it suitable for imaging low-abundance proteins.[4][5] |
| EYFP | 514 | 527 | 128 | Low | Weak Dimer | Prone to photobleaching and pH sensitivity, which can be a limitation in some experimental setups.[2] |
| mCherry | 587 | 610 | 34 | High | Monomer | Excellent photostability and monomeric nature make it a reliable choice for long-term imaging and fusions.[3] |
| tdTomato | 554 | 581 | 486 | High | Tandem Dimer | Very bright and photostable, but its dimeric nature requires careful consideration to avoid artifacts. |
Visualizing the Core PCP Signaling Pathway
The asymmetric localization and interaction of core PCP proteins are fundamental to the establishment of planar polarity. The following diagram, generated using the DOT language, illustrates the key interactions within the core PCP signaling pathway.
Caption: Core Planar Cell Polarity (PCP) signaling pathway interactions.
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for key experiments in the study of PCP fluorescent fusions.
Mammalian Cell Transfection for Live-Cell Imaging
This protocol describes the transient transfection of mammalian cells with plasmids encoding PCP-fluorescent protein fusions for subsequent live-cell imaging.[6][7][8][9][10]
Materials:
-
HEK293T or other suitable mammalian cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the PCP-fluorescent protein fusion
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well plates or imaging dishes with glass coverslips
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate or imaging dish to achieve 70-90% confluency on the day of transfection.
-
DNA-Lipid Complex Formation: a. In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA into 125 µL of serum-free medium. b. In a separate sterile microcentrifuge tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of serum-free medium. c. Combine the diluted DNA and Lipofectamine solutions, mix gently by pipetting, and incubate for 15-20 minutes at room temperature.
-
Transfection: a. Gently add the DNA-lipid complex mixture dropwise to the cells. b. Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Live-Cell Imaging: After the incubation period, replace the medium with fresh, pre-warmed imaging medium and proceed with fluorescence microscopy.
Immunofluorescence Staining of PCP Proteins
This protocol outlines the steps for fixing and staining cells to visualize the localization of endogenous or fluorescently tagged PCP proteins.[11][12][13][14][15]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against the PCP protein of interest
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Fixation: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: a. Incubate cells with permeabilization buffer for 10 minutes. b. Wash three times with PBS.
-
Blocking: a. Incubate cells with blocking buffer for 1 hour at room temperature.
-
Antibody Staining: a. Incubate cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. b. Wash three times with PBS. c. Incubate cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. d. Wash three times with PBS.
-
Mounting: a. Incubate cells with DAPI for 5 minutes. b. Wash once with PBS. c. Mount the coverslips onto microscope slides using antifade mounting medium.
Experimental Workflow for Protein-Protein Interaction Analysis
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study protein-protein interactions in living cells.[16][17][18][19][20] This workflow describes the general steps for performing a BRET assay to investigate the interaction between two PCP proteins.
Caption: General workflow for a BRET-based protein-protein interaction assay.
By providing a clear comparison of fluorescent fusions, detailed experimental protocols, and a visual representation of the PCP signaling pathway, this guide aims to equip researchers with the necessary tools and knowledge to advance our understanding of this critical biological process.
References
- 1. The Fluorescent Protein Color Palette [evidentscientific.com]
- 2. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. The Bright Fluorescent Protein mNeonGreen Facilitates Protein Expression Analysis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfection of mammalian cells with fluorescent protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transfection of GFP (Green Fluorescent Protein) into CHO Cells [ruf.rice.edu]
- 8. addgene.org [addgene.org]
- 9. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 10. Fluorescent labeling and transfection control [takarabio.com]
- 11. Optimized immunofluorescence staining protocol for imaging germinal centers in secondary lymphoid tissues of vaccinated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Immunocytochemistry protocol | Abcam [abcam.com]
- 16. Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 18. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [en.bio-protocol.org]
- 19. nuvucameras.com [nuvucameras.com]
- 20. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
Assessing the Specificity of the PP7-PCP Interaction in Cells: A Comparative Guide
The ability to specifically label and track RNA molecules in living cells is crucial for understanding the intricacies of gene expression and regulation. The PP7-PCP system, derived from the Pseudomonas aeruginosa bacteriophage this compound, offers a robust method for such applications. This guide provides a comprehensive comparison of the this compound-PCP interaction with other commonly used RNA-protein labeling systems, focusing on specificity and providing the experimental data and protocols necessary for an informed choice of system.
Data Presentation: Quantitative Comparison of RNA-Protein Interaction Systems
The specificity of an RNA-protein interaction is paramount for minimizing off-target effects and ensuring the accuracy of localization and tracking studies. The dissociation constant (Kd) is a key metric for assessing the affinity and stability of these interactions, with lower Kd values indicating a stronger and more specific interaction. The following table summarizes the reported Kd values for the this compound-PCP system and its common alternatives.
| RNA-Protein System | Dissociation Constant (Kd) | Comments |
| This compound - PCP | ~1 nM | High affinity and specificity. Often used in dual-color imaging with the MS2-MCP system due to lack of cross-reactivity.[1] |
| MS2 - MCP | ~1 nM | Similar high affinity to this compound-PCP. Well-characterized and widely used. |
| Qβ - QCP | ~2.5 µM (Ka = 400 µM-1)[2] | Lower affinity compared to this compound and MS2 systems. Binding is more dependent on the RNA hairpin structure than the specific sequence.[2] |
| λN - BoxB | ~5.2 nM[3] | High affinity interaction. The N-peptide is a small, 19-amino acid peptide.[3] |
Experimental Protocols
To experimentally validate the specificity of the this compound-PCP interaction, or any other RNA-protein interaction, in a cellular context, several key techniques can be employed. Below are detailed protocols for Co-Immunoprecipitation (Co-IP) and a Pull-Down Assay, two common methods to assess these interactions.
Co-Immunoprecipitation (Co-IP) to Assess In-Cell Interaction
This protocol is designed to determine if the this compound coat protein (PCP) specifically interacts with a target RNA molecule tagged with this compound binding sites (this compound-RNA) within a cellular lysate.
Materials:
-
Cells co-expressing a tagged PCP (e.g., FLAG-PCP) and the this compound-RNA.
-
Lysis Buffer (e.g., RIPA buffer with protease and RNase inhibitors).
-
Anti-FLAG antibody (or an antibody against the specific tag used).
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5).
-
RNA extraction kit.
-
RT-qPCR reagents.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-FLAG antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specific binding proteins and RNA.
-
-
Elution and RNA Isolation:
-
Elute the protein-RNA complexes from the beads using Elution Buffer.
-
Isolate the RNA from the eluate using an RNA extraction kit.
-
-
Analysis:
-
Perform RT-qPCR on the isolated RNA to quantify the amount of the specific this compound-RNA that was pulled down.
-
As a negative control, perform the same experiment with cells expressing an untagged PCP or a non-specific antibody.
-
Pull-Down Assay for In Vitro Specificity
This assay assesses the direct interaction between purified PCP and in vitro transcribed this compound-RNA, providing a measure of direct binding specificity outside the cellular context.
Materials:
-
Purified, tagged PCP (e.g., His-PCP).
-
In vitro transcribed, biotinylated this compound-RNA.
-
Streptavidin-coated magnetic beads.
-
Binding Buffer (e.g., PBS with 1 mM DTT and 0.01% BSA).
-
Wash Buffer (e.g., Binding Buffer with 150 mM NaCl).
-
Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Immobilize RNA:
-
Incubate the biotinylated this compound-RNA with streptavidin-coated magnetic beads for 1 hour at room temperature to immobilize the RNA.
-
Wash the beads to remove unbound RNA.
-
-
Protein Binding:
-
Incubate the RNA-bound beads with the purified His-PCP in Binding Buffer for 1-2 hours at 4°C.
-
-
Washes:
-
Pellet the beads and wash 3-5 times with Wash Buffer to remove non-specifically bound protein.
-
-
Elution and Detection:
-
Elute the bound protein from the beads using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-His antibody to detect the presence of PCP.
-
A negative control with a non-specific biotinylated RNA should be included to demonstrate specificity.
-
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the principle of the this compound-PCP interaction.
Caption: Principle of the this compound-PCP interaction for RNA visualization.
Caption: Workflow for Co-Immunoprecipitation to assess this compound-PCP interaction.
Caption: Workflow for an in vitro Pull-Down Assay.
References
Benchmarking the PP7 System: A Comparative Guide to Live-Cell RNA Imaging
For researchers, scientists, and drug development professionals seeking to visualize the intricate dance of RNA in living cells, a diverse toolkit of imaging methodologies is available. Each technique presents a unique set of advantages and limitations. This guide provides an objective comparison of the PP7 system against other prominent RNA imaging methods, supported by experimental data and detailed protocols to inform your selection process.
The ability to track RNA molecules in real-time offers invaluable insights into gene expression, regulation, and the pathogenesis of various diseases. The this compound system, based on the highly specific interaction between the this compound bacteriophage coat protein (PCP) and its cognate RNA hairpin, has emerged as a robust tool for live-cell RNA imaging. However, its performance relative to other techniques such as the well-established MS2 system, the versatile CRISPR-dCas13 platforms, fluorogenic aptamers, and molecular beacons warrants a detailed examination.
Quantitative Performance of RNA Imaging Systems
The selection of an appropriate RNA imaging system hinges on a careful consideration of key performance metrics. The following table summarizes quantitative data for the this compound system and its alternatives, offering a clear comparison to guide your experimental design.
| Method | Target Recognition | Signal Generation | Binding Affinity (Kd) | Signal Amplification | Key Advantages | Key Limitations |
| This compound System | This compound RNA hairpin (~30 nt) binds PCP | PCP fused to a fluorescent protein (e.g., GFP) | ~0.3 - 1 nM | Multiple hairpins per transcript; Can be combined with SunTag | High specificity; Orthogonal to MS2 system for dual imaging. | Requires genetic encoding of RNA tags and fluorescent proteins; Potential for unbound protein background. |
| MS2 System | MS2 RNA hairpin (~19 nt) binds MS2 coat protein (MCP) | MCP fused to a fluorescent protein (e.g., GFP) | ~1 - 3 nM | Multiple hairpins per transcript; Can be combined with SunTag. | Well-established and widely used; High specificity. | Requires genetic encoding; Unbound protein can create background fluorescence.[1] |
| CRISPR-dCas13 | Programmable guide RNA (~22-28 nt) targets endogenous RNA | dCas13 fused to a fluorescent protein | Varies with gRNA and target | Multiple gRNAs can target the same transcript. | No need to tag the RNA of interest; High multiplexing potential. | Potential for off-target binding; Steric hindrance may affect RNA function. |
| Fluorogenic Aptamers (e.g., Spinach, Broccoli) | Aptamer binds to a specific fluorogenic dye | Fluorogen fluoresces upon binding to the RNA aptamer | Micromolar to nanomolar range | Multiple aptamers can be inserted into the transcript. | Low background fluorescence as the dye is only fluorescent when bound. | Requires addition of an external dye; Lower signal brightness compared to protein-based systems. |
| Molecular Beacons | Oligonucleotide probe hybridizes to the target RNA | Fluorophore and quencher are separated upon binding, restoring fluorescence. | Dependent on probe sequence and target accessibility | Not inherently amplifying, but multiple beacons can be used. | Do not require genetic modification of the target RNA. | Delivery into cells can be challenging; Lower signal-to-noise ratio in living cells. |
| SunTag System | GCN4 peptide array fused to an RNA-binding protein (e.g., PCP, MCP) | scFv antibody fused to a fluorescent protein binds to GCN4 peptides. | High-affinity antibody-antigen interaction | Up to 24 fluorescent proteins per RNA-binding protein.[2][3] | Massive signal amplification, enabling the detection of single molecules with high signal-to-noise.[2][3] | Increases the size of the labeling complex; Requires expression of three components. |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are crucial for the successful implementation of any RNA imaging technique. Below are the methodologies for the key experiments cited in this guide.
This compound and MS2 System Protocol
This protocol outlines the general steps for imaging RNA using the this compound or MS2 system in mammalian cells.
-
Plasmid Construction:
-
Clone the RNA of interest into a mammalian expression vector. Insert an array of this compound or MS2 stem-loops (typically 24 repeats) into the 3' UTR of the target RNA sequence.
-
Clone the corresponding coat protein (PCP or MCP) fused to a fluorescent protein (e.g., EGFP, mCherry) into a separate mammalian expression vector. A nuclear localization signal (NLS) is often included to reduce cytoplasmic background from unbound coat proteins.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HeLa, U2OS) on glass-bottom dishes suitable for microscopy.
-
Co-transfect the cells with the RNA-expressing plasmid and the coat protein-expressing plasmid using a suitable transfection reagent.
-
-
Live-Cell Imaging:
-
Approximately 24-48 hours post-transfection, mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire images using the appropriate filter sets for the chosen fluorescent protein. Time-lapse imaging can be performed to track RNA dynamics.
-
CRISPR-dCas13 System Protocol
This protocol provides a general workflow for imaging endogenous RNA using the CRISPR-dCas13 system.
-
Guide RNA (gRNA) Design and Cloning:
-
dCas13-Fluorescent Protein Construct:
-
Utilize a plasmid expressing a catalytically dead Cas13 variant (e.g., dPspCas13b) fused to a fluorescent protein.
-
-
Cell Transfection and Imaging:
-
Co-transfect the target cells with the gRNA expression plasmids and the dCas13-fluorescent protein plasmid.
-
Image the cells 24-72 hours post-transfection using a fluorescence microscope with a live-cell imaging setup.
-
Fluorogenic Aptamer (Spinach/Broccoli) Protocol
This protocol describes the steps for imaging RNA using the Spinach or Broccoli aptamer system.
-
Plasmid Construction:
-
Clone the gene of interest and the Spinach/Broccoli aptamer sequence into an expression vector. The aptamer is typically inserted into the 3' UTR.
-
-
Cell Transfection and Dye Incubation:
-
Transfect the cells with the aptamer-tagged RNA expression plasmid.
-
Prior to imaging, incubate the cells with the corresponding fluorogenic dye (e.g., DFHBI for Spinach) in a serum-free medium for 30-60 minutes.
-
-
Imaging:
-
Wash the cells to remove excess dye and replace with fresh imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the fluorogen.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental workflows can aid in understanding and implementing these RNA imaging techniques. The following diagrams, created using the DOT language, illustrate these processes.
Caption: Workflow for the this compound RNA imaging system.
Caption: Mechanism of CRISPR-dCas13 for RNA imaging.
Caption: SunTag system for signal amplification.
Conclusion
The choice of an RNA imaging system is a critical decision that will profoundly impact the nature and quality of the obtainable data. The this compound system offers a high degree of specificity and the advantage of orthogonality with the MS2 system, making it an excellent choice for dual-color imaging experiments. For studies involving endogenous RNAs where genetic tagging is not feasible, the CRISPR-dCas13 system provides a powerful alternative. Fluorogenic aptamers excel in scenarios where low background is paramount, while molecular beacons offer a solution for imaging native RNAs without genetic modification, albeit with delivery challenges. For experiments demanding the highest sensitivity and the ability to track single molecules, the integration of signal amplification systems like SunTag with either the this compound or MS2 platform represents the current state-of-the-art. By carefully considering the quantitative data, experimental protocols, and underlying mechanisms presented in this guide, researchers can select the most appropriate method to illuminate the dynamic world of RNA within living cells.
References
- 1. researchgate.net [researchgate.net]
- 2. A protein tagging system for signal amplification in gene expression and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protein-tagging system for signal amplification in gene expression and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Dynamic Imaging of RNA in Living Cells by CRISPR-Cas13 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Dynamic Imaging of RNA in Living Cells by CRISPR-Cas13 System - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cellular Illumination: SunTag vs. PP7 for Protein Visualization
For researchers, scientists, and drug development professionals seeking to illuminate the intricate dance of proteins within living cells, the choice of visualization tool is paramount. While the direct fusion of fluorescent proteins (FPs) has long been the standard, the quest for brighter, more stable signals has led to the development of sophisticated signal amplification strategies. This guide provides a quantitative comparison of two prominent systems, the protein-based SunTag and the RNA-centric PP7, offering insights into their performance and methodologies to guide your experimental design.
The SunTag system has emerged as a powerful tool for robustly amplifying fluorescent signals, enabling the visualization of low-abundance proteins and dynamic cellular processes with unprecedented clarity. In contrast, the this compound system is a well-established workhorse for tracking RNA molecules, though its application in protein visualization is less direct and not as extensively documented. This guide will delve into the quantitative metrics of the SunTag system, using the traditional fluorescent protein fusion as a baseline for comparison, and explore the potential, albeit less characterized, application of the this compound system for protein imaging.
Quantitative Performance: A Clear Winner in Signal Amplification
The primary advantage of the SunTag system lies in its remarkable ability to amplify the fluorescent signal from a single protein of interest. This is achieved by recruiting multiple copies of a fluorescent protein to the target protein. The quantitative data overwhelmingly supports the superiority of SunTag over single fluorescent protein fusions in terms of brightness and photostability.
| Feature | Single Fluorescent Protein (e.g., sfGFP) | SunTag (24x GCN4 repeats) |
| Signal Brightness | Baseline | Up to 19.7-fold brighter than a single dCas9-GFP fusion[1] |
| Photostability | Prone to photobleaching | Over 10-fold lower rate of photobleaching compared to single sfGFP[1] |
| Signal-to-Noise Ratio (SNR) | Variable, can be low for low-abundance proteins | 5.5-fold greater than single sfGFP even with lower laser power[1] |
| Size of Tag | ~27 kDa | ~1,400 kDa when fully assembled with 24 scFv-GFP molecules[2][3] |
| System Complexity | Single component (protein-FP fusion) | Two components (protein-SunTag fusion and scFv-FP fusion) |
System Mechanisms and Workflows
The SunTag System: A Protein-Based Amplification Cascade
The SunTag system utilizes a repeating peptide array, derived from the GCN4 transcription factor, which is genetically fused to the protein of interest. A second component, a single-chain variable fragment (scFv) of an antibody that specifically recognizes the GCN4 peptide, is fused to a fluorescent protein (e.g., superfolder GFP or sfGFP). When co-expressed in cells, multiple scFv-sfGFP molecules bind to the GCN4 repeats on the target protein, creating a highly fluorescent focus.
The this compound System: An RNA-Based Approach
The this compound system is primarily designed for visualizing RNA. It relies on the high-affinity interaction between the this compound coat protein (PCP) and a specific RNA stem-loop structure (PP7SL). Typically, a gene of interest is tagged with multiple copies of the PP7SL, and PCP fused to a fluorescent protein is co-expressed. This allows for the tracking of the tagged mRNA molecules.
References
A Researcher's Guide to Control Experiments for the PP7 System in Live-Cell RNA Imaging
For researchers in genetics, molecular biology, and drug development, the ability to visualize and track RNA molecules in living cells is paramount to understanding gene expression dynamics and cellular function. The PP7 system, a robust tool for labeling and tracking RNA, offers high specificity and is often used in conjunction with the orthogonal MS2 system for dual-color imaging. However, like any powerful technique, rigorous controls are essential to ensure the validity and reproducibility of experimental data. This guide provides a comprehensive overview of control experiments for the this compound system, compares its performance with alternative RNA visualization technologies, and offers detailed protocols to support your research.
The this compound System and Its Alternatives: A Comparative Overview
The this compound system is based on the high-affinity interaction between the this compound coat protein (PCP) and its cognate RNA stem-loop, the this compound binding site (PBS). By fusing a fluorescent protein (FP) to PCP and incorporating tandem repeats of the PBS into a target RNA, researchers can visualize the RNA as a fluorescent spot in living cells. While effective, it's crucial to consider its performance in the context of other available methods.
| Feature | This compound/MS2 System | Split-Fluorescent Protein (FP) Systems | Conditionally Stable Coat Proteins |
| Principle | Direct binding of fluorescently tagged coat protein to RNA stem-loops.[1][2] | Reconstitution of a fluorescent protein from two non-fluorescent fragments brought into proximity by binding to adjacent RNA stem-loops. | Coat proteins are engineered to be unstable and rapidly degraded unless bound to their target RNA, thus reducing background fluorescence. |
| Signal-to-Noise Ratio (SNR) | Moderate; can be limited by the background fluorescence of unbound coat proteins.[1][2] | High; significantly reduced background fluorescence due to the requirement of RNA-mediated reconstitution of the FP. | High; degradation of unbound coat proteins leads to a significant reduction in background fluorescence. |
| Photostability | Dependent on the fused fluorescent protein. | Generally comparable to the parent fluorescent protein. | Dependent on the fused fluorescent protein. |
| Potential Artifacts | Overexpression of coat proteins can lead to aggregation and potential perturbation of mRNA metabolism. Insertion of multiple stem-loops can affect RNA processing and localization. | Slower signal maturation due to the time required for FP reconstitution. Potential for self-assembly of FP fragments at high concentrations. | Potential for incomplete degradation of unbound proteins, leading to some background. |
| Multiplexing | Straightforward with orthogonal systems like MS2 for dual-color imaging.[3] | Can be adapted for multiplexing with different split-FP pairs. | Can be used with orthogonal systems for multicolor imaging. |
Essential Control Experiments for the this compound System
To ensure the specificity and reliability of your this compound-based RNA imaging experiments, a series of control experiments are indispensable. These controls help to rule out artifacts and validate that the observed fluorescent signals truly represent the target RNA.
Negative Controls: Ruling out Non-Specific Binding and Off-Target Effects
1. No PBS Reporter Construct: This is the most critical negative control. By expressing the PCP-FP in cells that do not contain the PBS-tagged reporter RNA, you can assess the level of non-specific aggregation of the PCP-FP.
2. Scrambled PBS Reporter Construct: To control for any potential effects of introducing a repetitive RNA sequence, a construct with a scrambled, non-functional PBS sequence should be used. This helps to ensure that the observed localization is due to the specific PCP-PBS interaction.
Positive Controls: Validating System Functionality
1. Reporter with Known Localization: Utilize a reporter construct containing the PBS array fused to an RNA with a well-characterized subcellular localization (e.g., a transcript known to localize to P-bodies or stress granules under specific conditions). This confirms that the this compound system can accurately report the known localization of an RNA.
2. Co-localization with smFISH: Single-molecule fluorescence in situ hybridization (smFISH) is a powerful, fixation-based method for detecting and quantifying RNA molecules. Performing smFISH with probes targeting your RNA of interest and co-localizing the signal with the PCP-FP signal in fixed cells provides strong evidence that the live-cell imaging is accurately reporting the RNA's location.
Experimental Protocols
Protocol 1: Negative Control - Assessing Non-Specific PCP-FP Aggregation
Objective: To determine the background level of PCP-FP fluorescence and aggregation in the absence of the target PBS sequence.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density for microscopy.
-
Transfect cells with a plasmid expressing PCP-FP (e.g., PCP-GFP).
-
As a control, transfect a separate plate of cells with a plasmid expressing only the fluorescent protein (e.g., GFP) to assess the intrinsic localization of the FP.
-
-
Live-Cell Imaging:
-
Image the cells 24-48 hours post-transfection using appropriate fluorescence microscopy settings.
-
Acquire images from multiple fields of view.
-
-
Image Analysis:
-
Quantify the number and intensity of any fluorescent puncta observed in the PCP-FP expressing cells.
-
Compare this to the diffuse fluorescence pattern expected in cells expressing the FP alone. Significant puncta formation in the absence of the PBS reporter indicates a propensity for PCP-FP aggregation.
-
Protocol 2: Positive Control - Validation with a Known Localizing RNA
Objective: To confirm that the this compound system can faithfully report the known subcellular localization of a target RNA.
Methodology:
-
Construct Design:
-
Clone the PBS array into the 3' UTR of a gene encoding an RNA with a well-established localization pattern (e.g., a stress granule-localizing mRNA).
-
-
Cell Culture and Transfection:
-
Co-transfect cells with the plasmid containing the PBS-tagged reporter and the plasmid expressing PCP-FP.
-
-
Induction of Localization (if necessary):
-
If the RNA localization is inducible (e.g., stress granule formation upon sodium arsenite treatment), treat the cells accordingly.
-
-
Live-Cell Imaging and Analysis:
-
Image the cells and observe the localization of the PCP-FP signal.
-
The fluorescent spots should co-localize with the known subcellular compartment. This can be confirmed by co-staining with a marker for that compartment in fixed cells.
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental design and the underlying principles of the this compound system, the following diagrams are provided.
Caption: Mechanism of the this compound RNA visualization system.
Caption: Workflow for control experiments in the this compound system.
Caption: Example signaling pathway leading to RNA localization.
References
- 1. Live-cell imaging of single mRNA dynamics using split superfolder green fluorescent proteins with minimal background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einsteinmed.edu [einsteinmed.edu]
- 3. Single-molecule analysis of gene expression using two-color RNA labeling in live yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of PP7 Single-Particle Tracking Data
For researchers, scientists, and drug development professionals, understanding the dynamics of intracellular processes at the single-molecule level is paramount. Single-particle tracking (SPT) of PP7-tagged molecules, particularly mRNA, offers a powerful lens into these complex systems. However, the accuracy and reliability of insights derived from this compound SPT data are critically dependent on the statistical analysis methods employed. This guide provides an objective comparison of common analysis approaches and software, supported by experimental data, to aid in the selection of the most appropriate tools for your research needs.
Comparing the Tools of the Trade: Software for this compound SPT Analysis
The choice of software for analyzing this compound single-particle tracking data can significantly impact the results. A variety of platforms are available, each with its own set of algorithms and user interfaces. Here, we compare some of the commonly used software packages.
| Software/Tool | Particle Detection Method | Tracking Algorithm | Key Features & Considerations |
| TrackMate (Fiji/ImageJ) | Laplacian of Gaussian (LoG) detector | Linear motion, Simple LAP (Linear Assignment Problem) tracker | Open-source and widely used within the biological imaging community. Highly customizable through plugins. May require optimization of parameters for dense particle fields. |
| Diatrack | Gaussian fitting, centroid | Graph-based matching | Performs well in scenarios with high particle density and motion heterogeneity. Has been shown to have excellent overlap with manual tracking for this compound-labeled mRNA particles in yeast[1]. |
| BNP-Track | Bayesian Non-Parametric framework | Bayesian inference | Designed for super-resolved tracking and can handle overlapping point spread functions (PSFs), which is beneficial for crowded intracellular environments. Outperforms other trackers in complex scenarios with multiple emitters[2]. |
| SMTracker | Gaussian mixture modeling | Multi-state diffusion models | A graphical user interface designed for quantifying, visualizing, and managing SPT data. It can discriminate between different diffusion behaviors (Brownian, sub- or super-diffusion)[3]. |
| Spot-On | Not a tracker, but an analysis tool | Kinetic modeling framework | Infers diffusion constants and subpopulations from pooled trajectories, accounting for biases like molecules moving out of focus. It has been shown to outperform MSD-based methods[4]. |
Unpacking the Statistics: Methods for Analyzing Particle Trajectories
Once particle trajectories are established, the next critical step is to extract meaningful quantitative information. Different statistical models can be applied, and the choice of model depends on the underlying biological question.
| Analysis Method | Description | Advantages | Disadvantages |
| Mean Squared Displacement (MSD) | Calculates the average squared distance a particle travels over increasing time intervals (τ). The shape of the MSD plot reveals the mode of motion (e.g., linear for normal diffusion, curved for anomalous diffusion). | Simple to implement and provides a direct estimate of the diffusion coefficient (D) for Brownian motion. | Can be inaccurate for short trajectories and may obscure transient changes in motion. Popular MSD-based methods have been shown to perform poorly in some scenarios[4]. |
| Jump Distance (JD) Analysis | Analyzes the distribution of particle displacements over a fixed time interval. | Can distinguish between different mobility populations and detect transient changes in motion more effectively than MSD. | The choice of the time interval can influence the results. |
| Hidden Markov Models (HMMs) | A statistical model that assumes the particle can switch between a finite number of hidden states, each with its own distinct motional properties. | Can identify different diffusive states, their populations, and the kinetics of switching between them. | Requires assumptions about the number of states and the model structure. |
| Bayesian Inference | A statistical method that updates the probability of a hypothesis based on new evidence. | Can provide robust estimates of parameters and their uncertainties, even with limited data. | Can be computationally intensive. |
Quantitative Insights: A Look at the Data
The following table summarizes quantitative data from studies utilizing this compound or analogous RNA-tagging systems, highlighting the types of measurements that can be obtained with different analysis approaches.
| RNA Target & System | Cell Type | Analysis Method | Measured Parameter | Value |
| H2B-mCherry-16xMS2 mRNA (dMCP-tagged) | Human Osteosarcoma (U2OS) | Mean Squared Displacement (MSD) | Apparent Diffusion Coefficient | 0.13 µm²/s[5] |
| This compound-labeled mRNA | Yeast | Manual vs. Diatrack | Tracking Accuracy | Excellent overlap between manual and automated tracking[1] |
| Single mRNA molecules | Live U-2 OS cells | BNP-Track vs. TrackMate vs. u-track | Tracking Resolution | BNP-Track: ~27.1 nm, TrackMate: ~35.4 nm, u-track: ~32.1 nm in a three-emitter setup[2] |
| Endogenous β-actin mRNA (24xMS2 binding sites) | - | Fluorescence Fluctuation Spectroscopy (FFS) | mRNA Concentration & Diffusion | Concentration: ~10 nM (varying between 1 and 30 nM)[6] |
Visualizing the Process: From Experiment to Analysis
To provide a clearer understanding of the entire process, the following diagrams illustrate the experimental workflow and a relevant biological pathway studied using this compound single-particle tracking.
Caption: Experimental workflow for this compound single-particle tracking.
Caption: mRNA localization and translation regulation pathway.
In-Depth Methodologies: Key Experimental Protocols
A standardized and well-documented experimental protocol is crucial for reproducible this compound SPT experiments. The following outlines a general methodology synthesized from various studies.
1. Plasmid Construction and Cell Line Generation:
-
This compound-tagged mRNA Construct: The gene of interest is tagged with multiple copies (typically 24x) of the this compound binding site (PBS) sequence in its 3' UTR. This construct is cloned into a suitable expression vector.
-
PCP-Fluorophore Construct: The this compound coat protein (PCP) is fused to a fluorescent protein (e.g., GFP, mCherry) or a self-labeling tag (e.g., HaloTag). This is also cloned into an expression vector, often with a nuclear localization signal (NLS) to reduce cytoplasmic background from unbound PCP.
-
Cell Line Generation: The constructs are co-transfected into the cell line of choice. Stable cell lines can be generated for long-term studies.
2. Live-Cell Imaging:
-
Cell Plating: Cells are plated on glass-bottom dishes suitable for high-resolution microscopy.
-
Microscopy: A microscope equipped for live-cell imaging with high sensitivity is required. Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) microscopy are often used to achieve a high signal-to-noise ratio by illuminating only a thin section of the cell.
-
Image Acquisition: Time-lapse image series are acquired with appropriate laser power and exposure times to minimize phototoxicity and photobleaching while maintaining a sufficient signal for particle detection. Frame rates are chosen based on the expected particle dynamics.
3. Image Processing and Particle Tracking:
-
Image Pre-processing: Raw images may be corrected for background noise and uneven illumination.
-
Particle Detection: Individual fluorescent spots corresponding to this compound-tagged mRNPs are identified in each frame. This is often done by fitting a 2D Gaussian function to the intensity profile of each spot to determine its sub-pixel coordinates.
-
Trajectory Linking: The detected particle positions are linked between consecutive frames to reconstruct the trajectories. This is typically achieved using algorithms that minimize a cost function based on particle proximity and other parameters like intensity and size.
4. Statistical Analysis of Trajectories:
-
MSD Analysis: For each trajectory, the mean squared displacement is calculated as a function of time lag. The initial slope of the MSD plot is used to calculate the diffusion coefficient for particles undergoing Brownian motion.
-
Jump Distance Analysis: The distribution of displacements between consecutive frames is plotted and can be fitted with appropriate models (e.g., a multi-Gaussian model) to identify different mobility states.
-
Advanced Modeling: More complex models, such as Hidden Markov Models, may be applied to identify transient states and the kinetics of transitions between them.
By carefully considering the available software, statistical methods, and experimental protocols, researchers can enhance the rigor and impact of their this compound single-particle tracking studies, leading to a deeper understanding of molecular dynamics in living cells.
References
- 1. Diatrack particle tracking software: review of applications and performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BNP-Track: a framework for superresolved tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single molecule/particle tracking analysis program SMTracker 2.0 reveals different dynamics of proteins within the RNA degradosome complex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools - Hansen Lab [ashansenlab.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Fluorescence Fluctuation Spectroscopy Enables Quantitative Imaging of Single mRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PP7 and MS2 RNA Imaging Systems for Live-Cell Applications
For researchers in cellular biology, neuroscience, and drug development, the ability to visualize and track RNA molecules in living cells is paramount to understanding gene expression dynamics and cellular function. The PP7 and MS2 systems, both derived from bacteriophages, are two of the most widely used technologies for live-cell RNA imaging. This guide provides a detailed comparison of their photostability and overall performance, supported by available experimental evidence, to aid researchers in selecting the optimal system for their specific needs.
Executive Summary
Performance Comparison: this compound vs. MS2
| Feature | This compound System | MS2 System | Key Considerations |
| Signal Brightness | Higher | Lower | This compound-labeled mRNAs are reported to be significantly brighter than those labeled with the MS2 system.[1] This is attributed to more complete labeling of the RNA stem-loops by the this compound coat protein (PCP). |
| Signal-to-Noise Ratio (SNR) | Higher | Lower | The enhanced brightness of the this compound system directly contributes to a better SNR, making it easier to detect and track RNA molecules against the background fluorescence of unbound coat proteins.[1] |
| Photobleaching | While direct quantitative data is limited, the higher initial brightness may allow for longer imaging periods before the signal is lost. | Prone to photobleaching, which can limit the duration of time-lapse imaging experiments. | The choice of fluorescent protein fused to the coat protein is a critical factor influencing the photostability of both systems. |
| Orthogonality | Yes | Yes | Both systems are orthogonal, meaning they can be used simultaneously in the same cell with different fluorescent labels to track two distinct RNA species without cross-reaction. |
| Background Fluorescence | Lower effective background due to higher signal. | Can have significant background from unbound MS2 coat proteins (MCPs), potentially obscuring the signal from the target RNA. | Strategies like using split-fluorescent proteins can help to reduce background fluorescence in both systems. |
Fundamental Mechanisms of RNA Recognition
Both the this compound and MS2 systems operate on a similar principle: a specific RNA stem-loop structure is genetically fused to the RNA of interest. A corresponding bacteriophage coat protein, which is fused to a fluorescent protein (FP), is co-expressed in the cell. This coat protein specifically recognizes and binds to its cognate RNA stem-loop, thereby "lighting up" the target RNA for visualization under a fluorescence microscope.
The this compound system utilizes the this compound coat protein (PCP) which binds with high specificity to the this compound RNA stem-loop.
Similarly, the MS2 system employs the MS2 coat protein (MCP) which specifically recognizes the MS2 RNA stem-loop.
Experimental Protocol: Assessing Photostability of RNA Imaging Systems
This protocol outlines a general method for quantifying and comparing the photostability of the this compound and MS2 imaging systems in live cells. It is designed to measure the rate of photobleaching under continuous illumination.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., U2OS or HeLa) on glass-bottom imaging dishes.
-
Co-transfect cells with two plasmids:
-
One plasmid expressing the target RNA tagged with either 24xthis compound or 24xMS2 stem-loops.
-
A second plasmid expressing the corresponding fluorescently-tagged coat protein (e.g., PCP-GFP for the this compound system or MCP-GFP for the MS2 system).
-
-
Allow 24-48 hours for protein expression.
2. Image Acquisition:
-
Use a widefield or confocal fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Locate a cell expressing the fluorescently-labeled RNA, visible as distinct fluorescent puncta.
-
Define a region of interest (ROI) around a single fluorescent spot corresponding to a single RNA molecule or a transcription site.
-
Acquire a time-lapse series of images of the ROI under continuous illumination using a suitable laser line (e.g., 488 nm for GFP).
-
Acquisition parameters to keep constant between experiments: laser power, exposure time, camera gain, and frame interval.
-
Suggested starting parameters: 50-100 ms exposure time, acquire frames continuously for 2-5 minutes or until the fluorescence signal is indistinguishable from the background.
-
3. Data Analysis:
-
For each time point in the image series, measure the mean fluorescence intensity within the ROI.
-
Subtract the mean background fluorescence intensity from a nearby region lacking fluorescent puncta for each corresponding time point.
-
Normalize the background-corrected fluorescence intensity of the first frame to 100%.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting fluorescence decay curve to a single or double exponential decay model to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
Conclusion
For researchers prioritizing signal strength and clarity in live-cell RNA imaging, the this compound system presents a compelling advantage over the MS2 system due to its superior brightness and higher signal-to-noise ratio. While both systems are susceptible to photobleaching, the robust initial signal of the this compound system may provide a longer effective imaging duration for time-lapse experiments. The choice of fluorescent protein and optimization of imaging conditions are critical for maximizing the photostability of either system. Future studies providing direct quantitative comparisons of photobleaching rates will be invaluable for further guiding the selection process.
References
Investigating the Potential Perturbation of Cellular Processes by the PP7 System: A Comparative Guide
The ability to visualize and track RNA molecules in living cells is crucial for understanding the intricacies of gene expression and regulation. The PP7 system, a widely used RNA labeling technique, offers a powerful tool for these investigations. However, as with any method that introduces exogenous components into a cell, it is essential to consider the potential for unintended cellular perturbations. This guide provides an objective comparison of the this compound system with its primary alternative, the MS2 system, and other RNA tagging technologies, supported by experimental findings on cellular artifacts.
The this compound System: An Overview
The this compound system is a bipartite system derived from the Pseudomonas aeruginosa bacteriophage this compound.[1] It consists of two main components:
-
This compound RNA stem-loop (PP7SL): A short RNA sequence (approximately 25 nucleotides) that forms a specific hairpin structure.[1] This sequence is genetically inserted into the RNA of interest, often in multiple tandem repeats to amplify the signal.
-
This compound coat protein (PCP): A protein that binds with high specificity and affinity to the PP7SL.[1] This protein is typically fused to a fluorescent protein (e.g., GFP) and co-expressed in the cells.
When the tagged RNA is transcribed, the PCP-fluorescent protein fusion binds to the PP7SL repeats, creating a bright fluorescent spot that allows for the visualization and tracking of the RNA molecule in real-time.[2]
Potential for Cellular Perturbation
Recent studies have revealed that the introduction of bacteriophage-derived stem-loops, including those from the this compound system, can inadvertently affect mRNA processing and localization. Research has demonstrated that mRNAs tagged with multiple PP7SLs can exhibit aberrant localization in both the nucleus and the cytoplasm.[3][4]
Key findings indicate that these tagged transcripts can form abnormal nuclear foci and show an increased accumulation in processing bodies (P-bodies), which are cytoplasmic granules involved in mRNA decay.[3][4] These effects were observed to be most prominent under cellular stress conditions, such as glucose starvation.[3][4] Crucially, these localization defects appear to be caused by the RNA stem-loops themselves, as the mislocalization occurs even in the absence of the corresponding coat protein (PCP).[3][4] This suggests that the stable secondary structures of the concatenated stem-loops may interfere with normal RNA-protein interactions and cellular trafficking pathways.
Comparison with Alternative Systems
The potential for artifacts is a critical consideration when choosing an RNA labeling system. Below is a comparison of the this compound system with the most common alternative, the MS2 system, and other emerging technologies.
This compound vs. MS2 System
The MS2 system, derived from the Escherichia coli bacteriophage MS2, is the most analogous and widely used alternative to the this compound system. It operates on the same principle, utilizing an MS2 stem-loop (MS2SL) and an MS2 coat protein (MCP).[1][2]
| Feature | This compound System | MS2 System |
| Origin | Pseudomonas aeruginosa bacteriophage this compound[1] | Escherichia coli bacteriophage MS2[1] |
| Components | This compound stem-loop (PP7SL) and this compound coat protein (PCP)[1] | MS2 stem-loop (MS2SL) and MS2 coat protein (MCP)[1] |
| Mechanism | PCP fused to a fluorescent protein binds to PP7SL repeats on the target RNA.[2] | MCP fused to a fluorescent protein binds to MS2SL repeats on the target RNA.[2] |
| Perturbation Effects | Introduction of PP7SLs can cause aberrant mRNA localization, nuclear foci formation, and enrichment in P-bodies, independent of PCP expression.[3][4] | Introduction of MS2SLs can cause similar mRNA processing and localization defects, independent of MCP expression.[3][4] |
| Orthogonality | Can be used simultaneously with the MS2 system for dual-color imaging of two different RNA species.[5][6] | Can be used simultaneously with the this compound system for dual-color imaging.[5][6] |
| Recent Advances | Development of a destabilized PCP (dPCP) that degrades unless bound to PP7SL, reducing background fluorescence from unbound protein.[5][7] | Development of a destabilized MCP (dMCP) that reduces background fluorescence.[5][7] |
Summary of Observed Perturbations
The following table summarizes the key experimental observations of cellular perturbations caused by the this compound and MS2 systems, as determined by single-molecule fluorescence in situ hybridization (smFISH).
| mRNA Transcript Tested | Labeling System | Observed Perturbation in Glucose-Rich Media | Observed Perturbation in Glucose Starvation | Reference |
| PGK1 | 24xPP7SL | Formation of nuclear foci. | Enhanced formation of nuclear foci and abnormal enrichment in P-bodies. | [4] |
| ASH1 | 24xPP7SL | Aberrant enrichment in P-bodies. | Strong enrichment in P-bodies. | [4] |
| PGK1 | 24xMS2SL | Formation of nuclear foci. | Enhanced formation of nuclear foci and abnormal enrichment in P-bodies. | [4] |
| ASH1 | 24xMS2SL | Aberrant enrichment in P-bodies. | Strong enrichment in P-bodies. | [4] |
| EDC3 | 24xMS2SL | No significant nuclear defects. | Abnormal enrichment in P-bodies. | [4] |
Other Alternative RNA Tagging Systems
Beyond the MS2 system, several other technologies for RNA visualization exist, each with its own set of advantages and disadvantages.
-
Aptamer-based Systems: These utilize RNA aptamers that bind to small molecule fluorophores (e.g., Spinach and Mango aptamers that bind to and activate specific dyes) or have high affinity for other known proteins or small molecules like tobramycin.[1][8] These systems can offer high signal-to-noise ratios but still require genetic modification of the target RNA.[8]
-
CRISPR-dCas Systems: Systems like dCas13 can be guided to a target RNA by a guide RNA and fused to a fluorescent protein. A key advantage is that they do not require modification of the target RNA.[8] However, they can have limitations related to signal-to-noise ratio and the efficiency of the guide RNA.[8]
-
RNA-templated Protein Complementation: These systems use RNA as a scaffold to bring two non-fluorescent halves of a fluorescent protein together, leading to fluorescence.[5][6] This approach can significantly reduce background from unbound probes.[6]
Experimental Protocols
To enable researchers to investigate potential perturbations, the following is a detailed methodology for assessing mRNA localization using single-molecule fluorescence in situ hybridization (smFISH), adapted from the protocols used in key studies.[3][4]
Protocol: Single-Molecule FISH (smFISH) for Yeast Cells
1. Cell Preparation and Fixation: a. Grow yeast cells to the desired optical density in the appropriate medium. b. For stress induction experiments, transfer cells to a glucose-depleted medium for the specified duration. c. Harvest cells by centrifugation. d. Fix cells by resuspending the pellet in a pre-warmed fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubating for 45 minutes at room temperature. e. Wash the cells twice with a wash buffer (e.g., Buffer B: 1.2 M sorbitol, 100 mM KHPO4, pH 7.5).
2. Spheroplasting: a. Resuspend the fixed cells in spheroplasting buffer (e.g., Buffer B containing 20 mM vanadyl ribonucleoside complex and 0.2% β-mercaptoethanol). b. Add zymolyase to digest the cell wall and incubate at 37°C until the majority of cells are converted to spheroplasts (monitor by microscopy). c. Gently wash the spheroplasts with Buffer B.
3. Permeabilization and Hybridization: a. Resuspend spheroplasts in 70% ethanol and incubate for at least 1 hour at 4°C to permeabilize the membranes. b. Pellet the cells and wash with a wash buffer containing formamide (e.g., 2x SSC, 10% formamide). c. Resuspend the cells in hybridization buffer (e.g., containing 10% dextran sulfate, 2 mM vanadyl ribonucleoside complex, 0.02% RNase-free BSA, 2x SSC, 10% formamide) containing the fluorescently labeled smFISH probes. d. Incubate overnight at 30°C in the dark.
4. Washing and Mounting: a. Wash the cells twice with the formamide-containing wash buffer to remove unbound probes. b. Resuspend the cells in a small volume of 2x SSC. c. Mount the cells on a microscope slide using an appropriate mounting medium with DAPI for nuclear staining.
5. Imaging and Analysis: a. Acquire z-stack images using a fluorescence microscope equipped with appropriate filters. b. Analyze the images using software capable of detecting and quantifying fluorescent spots (e.g., ImageJ/FIJI with appropriate plugins). c. Quantify the number and localization of mRNA spots relative to cellular compartments (nucleus, cytoplasm, P-bodies).
Visualizing Workflows and Perturbations
The following diagrams illustrate the standard workflow of the this compound system and the potential pathway for cellular perturbation.
Caption: Workflow of the this compound RNA labeling system for live-cell imaging.
Caption: Potential mechanism of cellular perturbation by this compound stem-loops.
References
- 1. Identifying proteins that bind to specific RNAs - focus on simple repeat expansion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stem-loop RNA labeling can affect nuclear and cytoplasmic mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stem–loop RNA labeling can affect nuclear and cytoplasmic mRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Background free imaging of single mRNAs in live cells using split fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Research progress of live-cell RNA imaging techniques [sciengine.com]
A Comparative Guide to Live-Cell RNA Visualization: PP7 System vs. Alternatives
For researchers, scientists, and drug development professionals seeking to track RNA in living cells, the selection of an appropriate visualization system is critical. This guide provides a comparative analysis of the PP7 system against other widely used methods, namely the MS2 system and fluorogenic aptamers. The information presented is based on peer-reviewed articles validating these techniques, with a focus on quantitative performance data and experimental protocols.
The ability to visualize RNA molecules in real-time within living cells is a powerful tool for understanding gene expression, RNA trafficking, and the dynamics of viral infections. The this compound system, derived from the Pseudomonas bacteriophage this compound, is a prominent method for labeling and tracking RNA. It relies on the high-affinity interaction between the this compound coat protein (PCP) and its cognate RNA stem-loop, the this compound binding site (pbs). By fusing a fluorescent protein to PCP and incorporating tandem repeats of the pbs into a target RNA, researchers can visualize the RNA's localization and movement.
Performance Comparison of RNA Visualization Systems
To facilitate an objective comparison, the following table summarizes key performance metrics for the this compound system, the analogous MS2 system, and fluorogenic aptamers like Spinach and Broccoli. The data is compiled from various studies and may vary depending on the specific experimental conditions, cell type, and fluorescent protein used.
| Feature | This compound System | MS2 System | Fluorogenic Aptamers (e.g., Spinach, Broccoli) |
| Signal-to-Noise Ratio (SNR) | Moderate to High | High[1][2] | High (e.g., Mango, Peppers)[1][2] |
| Brightness | Moderate to High | High | Variable (can be lower than protein-based systems)[3] |
| Photostability | Dependent on the fused fluorescent protein | Dependent on the fused fluorescent protein | Generally lower than fluorescent proteins[3] |
| Orthogonality | Orthogonal to the MS2 system, allowing for dual-color imaging[4] | Orthogonal to the this compound system, enabling simultaneous tracking of two different RNAs[4] | Multiple orthogonal aptamer-fluorophore pairs are available. |
| Perturbation to RNA | Potential for alteration of RNA metabolism and function due to the large tag. | Similar potential for perturbation as the this compound system.[1][2] | Smaller tag size may lead to less perturbation. |
| Requirement for Genetic Modification | Requires genetic insertion of this compound binding sites into the target RNA.[1][2][5] | Requires genetic insertion of MS2 binding sites into the target RNA.[1][2][5] | Requires genetic insertion of the aptamer sequence into the target RNA.[1][2] |
Detailed Methodologies
The following sections outline the general experimental protocols for utilizing the this compound system and its alternatives for live-cell RNA imaging.
This compound and MS2 System Protocol
The core principle for both the this compound and MS2 systems involves the co-expression of two components: the target RNA containing tandem repeats of the respective binding sites (pbs or mbs) and the corresponding coat protein (PCP or MCP) fused to a fluorescent protein.
Key Experimental Steps:
-
Plasmid Construction:
-
The gene of interest is cloned into an expression vector. Tandem repeats of the this compound or MS2 binding sites (typically 12-24 repeats) are inserted into a non-coding region of the transcript (e.g., 3' UTR).
-
The coat protein (PCP or MCP) is fused to a fluorescent protein (e.g., GFP, mCherry) and cloned into a separate expression vector, often under the control of a weak, constitutive promoter to minimize background fluorescence.
-
-
Cell Culture and Transfection:
-
The chosen cell line is cultured under standard conditions.
-
Cells are co-transfected with the plasmid encoding the tagged RNA and the plasmid encoding the fluorescently-labeled coat protein. Optimization of the ratio of the two plasmids is crucial to maximize the signal-to-noise ratio.[6]
-
-
Live-Cell Imaging:
-
Transfected cells are imaged 24-48 hours post-transfection using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).
-
Time-lapse images are acquired to track the dynamics of the fluorescently-labeled RNA.
-
Fluorogenic Aptamer System Protocol
Fluorogenic aptamers are RNA sequences that bind to specific, cell-permeable small molecules (fluorophores) and induce their fluorescence.
Key Experimental Steps:
-
Plasmid Construction:
-
The fluorogenic aptamer sequence (e.g., Spinach, Broccoli, Mango) is genetically fused to the RNA of interest.
-
-
Cell Culture and Transfection:
-
Cells are transfected with the plasmid encoding the aptamer-tagged RNA.
-
-
Fluorophore Loading:
-
The cell-permeable fluorophore (e.g., DFHBI for Spinach/Broccoli) is added to the cell culture medium and incubated for a specific period to allow for cellular uptake and binding to the aptamer.
-
-
Live-Cell Imaging:
-
Cells are washed to remove excess fluorophore and imaged using a fluorescence microscope with the appropriate filter sets for the specific fluorophore.
-
Visualizing the Workflow and Underlying Principles
To further clarify the mechanisms and experimental setups, the following diagrams are provided.
Considerations for System Selection
The choice between the this compound system and its alternatives depends on the specific research question and experimental constraints.
-
For dual-color imaging of two distinct RNA species , the orthogonal nature of the this compound and MS2 systems makes them an excellent choice.[4]
-
When minimizing potential perturbation to the target RNA is a primary concern , the smaller size of fluorogenic aptamer tags may be advantageous.
-
For applications requiring the highest possible signal-to-noise ratio , engineered systems with reduced background fluorescence, such as those employing conditionally stable coat proteins, or bright fluorogenic aptamers like Mango and Peppers, should be considered.[1][2][7]
-
If photostability for long-term imaging is critical , systems relying on robust fluorescent proteins (fused to PCP or MCP) may outperform fluorogenic aptamers.
Recent advancements have focused on improving the performance of these systems, such as the development of conditionally stable coat proteins to reduce background fluorescence from unbound proteins.[7] These engineered variants of MCP and PCP show RNA-dependent stability, leading to enhanced signal-to-noise ratios.[7] Similarly, the development of brighter and more photostable fluorogenic aptamer-fluorophore pairs continues to expand the toolkit for live-cell RNA imaging.[3]
References
- 1. Research progress of live-cell RNA imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of live-cell RNA imaging techniques [sciengine.com]
- 3. researchgate.net [researchgate.net]
- 4. Illuminating RNA biology: Tools for imaging RNA in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Existing RNA Visualization Methods Reveals Novel Dendritic mRNA Dynamics [imrpress.com]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Ambiguity of "PP7": A Guide to Proper Disposal for Laboratory Professionals
The term "PP7" presents a critical ambiguity in the context of laboratory waste management, referring to two vastly different materials: a complex category of plastics and a specific chemical compound used in virology research. For researchers, scientists, and drug development professionals, understanding this distinction is paramount for ensuring safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of both interpretations of "this compound".
Interpretation 1: "this compound" as Recycling Code 7 Plastic
In the realm of plastics, "this compound" is a catch-all designation for materials that do not fall into the first six recycling categories. This "Other" category is a diverse group, making a one-size-fits-all disposal protocol impossible.
Data Presentation: Common Plastics under Recycling Code 7
| Plastic Type | Common Examples | Recyclability | Disposal Considerations |
| Polycarbonate (PC) | Safety glasses, reusable water bottles, lab equipment | Sometimes recyclable | Check with local recycling programs. Often not accepted in curbside bins. |
| Polylactic Acid (PLA) | Biodegradable plastics, 3D printing filaments | Commercially compostable, not recyclable | Requires industrial composting facilities; do not place in recycling bins.[1] |
| Acrylonitrile Butadiene Styrene (ABS) | Pipette tip boxes, equipment housings | Recyclable, but not widely collected | Check with local recycling programs or specialized recyclers. |
| Other Mixed Plastics | Layered or mixed-material packaging | Generally not recyclable | Dispose of as general waste unless otherwise specified by the manufacturer. |
Experimental Protocols: Determining the Disposal Path for "this compound" Plastics
Due to the heterogeneity of the #7 category, the primary "experiment" is to identify the specific type of plastic and the local disposal options.
-
Identify the Material: Check the product for a specific plastic identifier beyond the generic #7 symbol (e.g., "PC," "PLA").
-
Consult Local Recycling Guidelines: Visit the website of your local municipality or waste management provider to see if they accept #7 plastics and, if so, which specific types.
-
Contact Your Institution's Environmental Health & Safety (EHS) Department: For laboratory-generated plastic waste, your EHS department will have specific protocols for disposal, which may include segregation from general waste streams.
Mandatory Visualization:
Caption: Disposal workflow for Recycling Code 7 plastics.
Interpretation 2: "this compound" as a Chemical Compound (CAS No. 433238-84-7)
For researchers in virology, "this compound" is a potent PB1-PB2 interaction inhibitor, a small molecule used in influenza research. The disposal of such a compound is governed by strict laboratory safety protocols for hazardous chemical waste. While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures represent best practices for the disposal of novel or niche research chemicals.
Experimental Protocols: Safe Disposal of Chemical "this compound"
The disposal of a laboratory chemical like this compound is not an experiment but a highly regulated procedure. The following steps provide a general framework that must be adapted to your institution's specific policies and local regulations.
-
Follow Institutional Environmental Health & Safety (EHS) Protocols: Your institution's EHS department is the ultimate authority on chemical waste disposal. Contact them to determine the correct waste stream for this compound. It will likely be classified as hazardous chemical waste.
-
Proper Labeling: Ensure the waste container is clearly labeled with the full chemical name ("this compound, PB1-PB2 interaction inhibitor"), CAS number (433238-84-7), and any known hazard symbols.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department. This includes separating it from non-hazardous, biohazardous, and radioactive waste.
-
Use of Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Containerization: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.
-
Arrange for Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from your laboratory.
Mandatory Visualization:
Caption: Disposal workflow for chemical this compound in a laboratory setting.
By understanding the dual nature of the term "this compound" and adhering to the specific disposal protocols for each, laboratory professionals can ensure a safe and compliant working environment. Always prioritize consulting your institution's Environmental Health & Safety department for guidance on any waste disposal questions.
References
Navigating the Safe Handling of PP7: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of scientific research, the term "PP7" can refer to distinct entities, each with specific handling, safety, and disposal protocols. This guide provides essential, immediate safety and logistical information for two of the most relevant interpretations for researchers, scientists, and drug development professionals: the small molecule influenza inhibitor this compound and the bacteriophage Pseudomonas phage this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and procedural integrity.
Section 1: this compound as a Small Molecule Influenza Inhibitor
This compound, in this context, is a potent inhibitor of the influenza A virus polymerase PB1-PB2 interaction, utilized for research purposes. As with any chemical compound of unknown toxicity, it must be handled with care.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound in its powdered or dissolved form, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE:
| PPE Category | Required Equipment |
| Hand Protection | Nitrile gloves are recommended. For prolonged contact or when handling stock solutions in solvents like DMSO, consider thicker gloves or double-gloving. |
| Eye Protection | Safety glasses with side shields are mandatory. When there is a risk of splashing, chemical splash goggles should be worn. |
| Body Protection | A buttoned lab coat should be worn at all times to protect from spills. |
| Respiratory Protection | When handling the powdered form of this compound outside of a certified chemical fume hood, a properly fitted N95 respirator is recommended to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Before handling, ensure you have read the Safety Data Sheet (SDS) if available. If not, treat the compound as hazardous.
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
When preparing solutions, ensure all necessary equipment (e.g., vials, solvents, pipettes) is clean and readily accessible within the fume hood.
2. Weighing Powdered this compound:
-
Don appropriate PPE before entering the designated weighing area.
-
Use a dedicated spatula and weighing paper.
-
Carefully transfer the desired amount of this compound powder, avoiding the creation of dust.
-
Clean the spatula and the balance area immediately after use with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.
3. Preparing Stock Solutions:
-
In a chemical fume hood, add the appropriate solvent (e.g., DMSO) to the vial containing the weighed this compound powder.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect unused this compound powder and any contaminated weighing paper or consumables in a designated, sealed hazardous chemical waste container. |
| Liquid this compound Waste | Unused stock solutions and experimental liquid waste containing this compound should be collected in a labeled hazardous chemical waste container. Do not pour down the drain. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste. |
| Contaminated Consumables | Pipette tips, tubes, and other plasticware contaminated with this compound should be collected in a designated hazardous chemical waste bag. |
Section 2: this compound as Pseudomonas phage this compound
Pseudomonas phage this compound is a bacteriophage that infects Pseudomonas aeruginosa. As it is propagated in a Biosafety Level 2 (BSL-2) host organism, all handling must adhere to BSL-2 practices.[1][2]
Essential Safety and Personal Protective Equipment (PPE)
Work with Pseudomonas phage this compound and its host should be conducted under BSL-2 containment.
| PPE Category | Required Equipment |
| Hand Protection | Disposable nitrile gloves are required. Gloves must be changed when contaminated and before leaving the laboratory. |
| Eye Protection | Safety glasses with side shields or a face shield must be worn for procedures with a splash or aerosol risk. |
| Body Protection | A dedicated lab coat or gown that is buttoned and remains in the laboratory is mandatory. |
| Respiratory Protection | Generally not required when work is performed in a biological safety cabinet. If a procedure with high aerosol potential must be done on the open bench, a risk assessment should be performed to determine if respiratory protection is needed. |
Operational Plan: Step-by-Step Handling Procedures
1. Aseptic Technique and Containment:
-
All procedures involving the handling of open cultures of Pseudomonas aeruginosa and Pseudomonas phage this compound must be performed in a certified Class II Biological Safety Cabinet (BSC).[3][4]
-
Maintain strict aseptic technique to prevent contamination of cultures and the laboratory environment.
-
Minimize the generation of aerosols. Use capped centrifuge tubes and load/unload them inside the BSC.
2. Propagation of Pseudomonas phage this compound :
-
Prepare a fresh culture of the host bacterium, Pseudomonas aeruginosa.
-
Infect the host culture with the phage lysate.
-
Incubate under appropriate conditions to allow for phage replication.
-
After incubation, centrifuge the culture to pellet the bacterial debris.
-
Filter the supernatant through a 0.22 µm filter to obtain a cell-free phage lysate.
3. Phage Titer Determination:
-
Perform serial dilutions of the phage lysate.
-
Use a plaque assay (soft agar overlay method) with the host bacteria to determine the phage titer (plaque-forming units per milliliter).
Disposal Plan
All materials contaminated with Pseudomonas phage this compound or its host are considered biohazardous waste and must be decontaminated before disposal.
| Waste Stream | Decontamination and Disposal Procedure |
| Liquid Biohazardous Waste | Liquid cultures, supernatants, and other contaminated liquids must be decontaminated, typically by adding bleach to a final concentration of 10% for at least 30 minutes, or by autoclaving, before disposal down the sanitary sewer.[5] |
| Solid Biohazardous Waste | Petri dishes, culture tubes, plasticware, and gloves contaminated with the phage or bacteria must be collected in a biohazard bag and decontaminated by autoclaving before being disposed of as regular waste.[6][7] |
| Contaminated Sharps | Needles, serological pipettes, and other sharps contaminated with biological material must be placed in a designated, puncture-resistant sharps container for biohazardous waste.[8][9] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the safe handling of laboratory materials like this compound, from initial preparation to final disposal.
Caption: General workflow for safe laboratory handling of this compound.
References
- 1. Biosafety Level 2 Minimum Requirements for IBC Approval - Institutional Biosafety Committee [uwm.edu]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. Learn about Biosafety Levels and what PPE to wear at each level [int-enviroguard.com]
- 4. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 5. aub.edu.lb [aub.edu.lb]
- 6. bu.edu [bu.edu]
- 7. vpr.tamu.edu [vpr.tamu.edu]
- 8. ibc.utah.edu [ibc.utah.edu]
- 9. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
